Senexin B
Description
SENEXIN B is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449228-40-3 | |
| Record name | Senexin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SENEXIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senexin B: A Technical Guide to a Selective CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B, also known as SNX2-1-165 or BCD-115, is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog, CDK19.[1][2] These kinases are key components of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating gene transcription by RNA Polymerase II.[3][4] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators that act as cofactors for numerous signal transduction pathways implicated in cancer and other diseases.[3][4][5]
Developed as an optimized derivative of the earlier compound Senexin A, this compound exhibits greater potency and selectivity.[3][6] Its ability to modulate oncogenic signaling pathways has positioned it as a significant tool for cancer research and a promising therapeutic candidate, becoming the first selective CDK8/19 inhibitor to advance to clinical trials.[3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Physicochemical Properties
This compound is a quinazoline-based compound with high water solubility, a key property for its bioavailability.[2][7]
| Property | Value | Reference |
| Synonyms | SNX2-1-165, BCD-115 | [1][2] |
| Molecular Formula | C27H26N6O | [5] |
| Molecular Weight | 450.54 g/mol | [1][5] |
| CAS Number | 1449228-40-3 | [5][7] |
| Solubility | Water: 50 mM; DMSO: 11 mg/mL (24.41 mM) | [1][7] |
Mechanism of Action
CDK8 and CDK19 function as the enzymatic core of the Mediator's kinase module. This module reversibly associates with the core Mediator complex to influence transcription.[4] By phosphorylating transcription factors and components of the transcription machinery, such as the C-terminal domain of RNA Polymerase II, CDK8/19 act as signal-dependent co-activators of specific gene expression programs.[3][8] These pathways include those driven by STATs, NF-κB, Estrogen Receptor (ER), HIF1α, and Wnt/β-catenin.[3][9]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and CDK19 and blocking their enzymatic activity.[7] This inhibition prevents the downstream phosphorylation events necessary for the activation of specific gene transcription, thereby suppressing oncogenic signaling.[5] A key feature of this inhibition is its context specificity; it primarily affects the de novo induction of genes in response to a signal, rather than suppressing basal gene expression.[8][10]
Quantitative In Vitro and In Vivo Data
This compound has been extensively characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for CDK8/19.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Value | Reference |
| Binding Affinity (Kd) | CDK8 | 140 nM | [1][2] |
| CDK19 | 80 nM | [1][2] | |
| Biochemical IC50 | CDK8/19 | 24-50 nM | [7] |
| Cell-based IC50 | NF-κB Reporter Assay | ~7-11 nM | [11] |
| PSA Inhibition (C4-2 cells) | Varies by inhibitor | [12] |
Table 3: Summary of this compound In Vivo Efficacy
| Cancer Model | Dosing Regimen | Key Findings | Synergy | Reference |
| Triple-Negative Breast Cancer (TNBC) | 40 mg/kg (i.p.) | Significantly slowed tumor growth; chemopreventive effect observed with pretreatment. | Doxorubicin | [2][7] |
| ER-Positive Breast Cancer | Not specified | Suppressed tumor growth and prevented the development of estrogen independence. | Fulvestrant | [13] |
| Colon Cancer Metastasis (CT26) | Not specified | Suppressed metastatic growth in the liver. | - | [2] |
| HER2+ Breast Cancer (HCC1954) | Not specified | Potentiated the effect of HER2-targeting drugs and suppressed tumor growth. | Lapatinib | [14] |
Key Biological Effects and Applications
Regulation of Transcription Factors
This compound's primary therapeutic potential stems from its ability to inhibit the transcriptional programs co-opted by cancer cells.
-
NF-κB Pathway : In many cell lines, this compound inhibits the TNFα-induced expression of NF-κB target genes, such as the cytokines CXCL1, CXCL2, and IL8.[10][15] This effect can suppress the pro-tumorigenic inflammatory environment.[2]
-
STAT Pathway : this compound has been shown to decrease both basal and IFNγ-induced phosphorylation of STAT1 at the Serine 727 (S727) residue in a kinase-dependent manner.[16] This phosphorylation is crucial for the full transcriptional activity of STAT1.
-
Estrogen Receptor (ER) Pathway : In ER-positive breast cancer cells, this compound attenuates the estrogen-induced transcription of ER-responsive genes like GREB1 and TFF1.[13] It achieves this by decreasing RNA Polymerase II phosphorylation, thereby inhibiting transcriptional elongation.[13]
Synergistic Therapeutic Combinations
A significant application of this compound is its use in combination therapies to enhance the efficacy of existing treatments and overcome drug resistance.
-
With Chemotherapy : this compound potentiates the tumor-suppressive effect of doxorubicin in TNBC xenografts.[2]
-
With Hormone Therapy : It shows strong synergy with the ER antagonist fulvestrant in ER-positive breast cancer models.[6][13]
-
With Targeted Therapy : In HER2-positive breast cancer, this compound acts synergistically with lapatinib and trastuzumab, overcoming and preventing resistance to these agents.[14]
Experimental Protocols and Workflows
The following are generalized protocols for key experiments used to characterize CDK8/19 inhibitors like this compound. Researchers should optimize conditions for their specific systems.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.
-
Reagent Preparation : Prepare 1x Kinase Assay Buffer. Prepare a master mix containing the buffer, 500 µM ATP, and a suitable CDK substrate peptide.
-
Inhibitor Preparation : Create serial dilutions of this compound in the appropriate solvent (e.g., DMSO), then dilute further in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[17]
-
Reaction Setup : In a 96-well plate, add 2.5 µL of diluted this compound or vehicle control ("Positive Control") to designated wells. Add 12.5 µL of the master mix to all wells.
-
Initiate Reaction : Add 10 µL of diluted recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme (e.g., 15 ng/µl) to the inhibitor and positive control wells. Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells.[17]
-
Incubation : Incubate the plate at 30°C for 45 minutes.
-
Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 45 minutes.
-
-
Readout : Measure luminescence using a microplate reader. Calculate percent inhibition relative to the positive and blank controls to determine IC50 values.
Protocol 2: Western Blotting for STAT1 S727 Phosphorylation
This protocol assesses the effect of this compound on a direct downstream target of CDK8/19 in a cellular context.
-
Cell Culture and Treatment : Plate cells (e.g., HEK293, NK92MI) and allow them to adhere or stabilize. Treat cells with various concentrations of this compound for a specified duration (e.g., 1-6 hours).[16][18]
-
Stimulation : To measure effects on induced phosphorylation, add a stimulus such as IFNγ (e.g., 100 U/mL) for the final 1 hour of incubation.[16][18]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-phospho-STAT1 (S727) and anti-total-STAT1. Use an antibody for a housekeeping protein (e.g., GAPDH) for loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager or film. Densitometry is used to quantify the ratio of phosphorylated to total STAT1.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Line and Animal Model : Select a relevant human cancer cell line (e.g., MDA-MB-468 TNBC) and an appropriate immunodeficient mouse model (e.g., SCID or NSG mice).[7]
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Comparator Drug, Combination).
-
Drug Administration :
-
Monitoring :
-
Measure tumor volume 2-3 times per week.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis : Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice, excise the tumors, and measure their final weight. Analyze the data for statistically significant differences in tumor growth inhibition between groups.
Conclusion
This compound is a highly selective and potent inhibitor of the transcriptional kinases CDK8 and CDK19. Through its ATP-competitive mechanism, it effectively suppresses signal-induced gene expression programs that are critical for cancer cell proliferation, survival, and metastasis. Extensive preclinical data have demonstrated its efficacy as a single agent and in combination with other anti-cancer therapies across a range of tumor types. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating the role of the Mediator complex in disease and for professionals involved in the development of novel targeted cancer therapies. The advancement of this compound into clinical trials underscores its potential as a valuable addition to the oncology armamentarium.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. This compound | C27H26N6O | CID 71661259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. oncotarget.com [oncotarget.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Senexin B: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Research Use Only. Not for human or veterinary use.
Abstract
Senexin B, also known as SNX2-1-165 or BCD-115, is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex that plays a pivotal role in transcriptional regulation. Developed as an optimized derivative of the earlier compound Senexin A, this compound exhibits improved potency, high water solubility, and oral bioavailability. It has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models, including triple-negative breast cancer (TNBC), ER-positive breast cancer, and colon cancer.[1] This technical guide provides an in-depth overview of the discovery, detailed synthesis, and key experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound was developed by Senex Biotechnology, Inc. through a structure-guided optimization of its predecessor, Senexin A.[2] Senexin A was initially identified through high-throughput screening for inhibitors of p21- and DNA damage-activated transcription and was subsequently found to be a selective inhibitor of CDK8/19.[2] The development of this compound aimed to enhance potency, selectivity, and pharmacokinetic properties.[2][3] This effort led to a compound with low nanomolar efficacy in inhibiting CDK8/19 and significant activity in preclinical models, making it the first selective CDK8/19 inhibitor to enter clinical trials.[2] Further optimization has since led to the development of Senexin C, a derivative with improved metabolic stability.[4]
Physicochemical and Biological Properties
This compound is a quinazoline-based ATP-competitive inhibitor.[2] Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[[2-[6-[(4-methyl-1-piperazinyl)carbonyl]-2-naphthalenyl]ethyl]amino]-6-quinazolinecarbonitrile | |
| Synonyms | SNX2-1-165, BCD-115 | [1][3] |
| CAS Number | 1449228-40-3 | |
| Molecular Formula | C₂₇H₂₆N₆O | |
| Molecular Weight | 450.54 g/mol | [1] |
Table 1: Biological Activity of this compound
| Parameter | Target | Value | Assay Type | Reference(s) |
| Binding Affinity (Kd) | CDK8 | 140 nM | Kinase Binding Assay | [1][3][4] |
| CDK19 | 80 nM | Kinase Binding Assay | [1][3][4] | |
| IC₅₀ | CDK8 | 24 - 50 nM | Varies depending on assay | |
| Kinase Selectivity (at 2 µM) | CDK8 | 97.8% inhibition | Kinome Profiling (>450 kinases) | |
| CDK19 | 98.6% inhibition | Kinome Profiling (>450 kinases) | ||
| MAP4K2 | 69% inhibition | Kinome Profiling (>450 kinases) | ||
| YSK4 | 59% inhibition | Kinome Profiling (>450 kinases) |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the regulatory CDK module of the Mediator complex, which modulates the activity of RNA Polymerase II and various transcription factors. By inhibiting CDK8/19, this compound can alter transcriptional programs involved in carcinogenesis, inflammation, and metastasis.
Several key signaling pathways are modulated by this compound:
-
NF-κB Pathway : CDK8/19 potentiates the induction of transcription by NF-κB. This compound has been shown to suppress the NF-κB-mediated transcriptional induction of tumor-promoting cytokines, such as CXCL1, CXCL2, and IL8, following stimulation by TNFα.[1] This inhibition occurs in the nucleus without preventing the nuclear translocation of NF-κB subunits p50 and p65.
-
p53/p21 Pathway : The tumor suppressor p21 can stimulate CDK8 activity. The inhibitory effects of this compound on NF-κB-regulated transcription have been shown to be downstream of p21.
-
Other Transcription Factors : CDK8 acts as a cofactor or modifier for multiple other signal transduction pathways, including Wnt/β-catenin, STAT1, HIF1α, and the estrogen receptor (ER).[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The core structure is a 4-aminoquinazoline ring, which is coupled to a substituted naphthalene moiety. While the specific patent (WO2013116786 A1) detailing the synthesis is the primary source, the general approach involves the formation of key intermediates and their subsequent coupling. A generalized workflow is presented below.
Note: A detailed, step-by-step protocol requires access to the specific examples within the primary patent literature, which outlines precise reagents, solvents, reaction times, temperatures, and purification methods.
Experimental Protocols
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of an ATP-competitive, fluorescently labeled tracer from the kinase active site.
Materials:
-
Recombinant CDK8/cyclin C enzyme (His-tagged)
-
LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher Scientific)
-
LanthaScreen™ Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in 100% DMSO)
-
384-well, low-volume, non-binding microplates
-
TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C (to a final concentration of 5 nM) and Eu-anti-His antibody (to a final concentration of 2 nM) in Kinase Buffer A.
-
Prepare a 2X Tracer solution by diluting Tracer 236 (to a final concentration of 10 nM) in Kinase Buffer A.
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into Kinase Buffer A to create 4X final concentrations.
-
-
Assay Assembly (16 µL final volume):
-
Add 4 µL of the 4X this compound dilution (or DMSO for control wells) to the microplate wells.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 2X Tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader. Collect fluorescence intensity at 615 nm (Europium emission) and 665 nm (Tracer emission).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Cell-Based Assay: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus (e.g., TNFα) and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct (e.g., 293-WT-NFKB-LUC).[1]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
TNFα stock solution.
-
This compound stock solution (in 100% DMSO).
-
96-well, white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Seed HEK293-NFκB-LUC cells into a 96-well plate at a density of ~30,000 cells per well in 100 µL of culture medium.
-
Incubate overnight (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound (or DMSO vehicle control).
-
Incubate for 1 hour (37°C, 5% CO₂).
-
-
Stimulation:
-
Add TNFα to the wells to a final concentration of 10 ng/mL (do not add to unstimulated control wells).
-
Incubate for an additional 3-6 hours (37°C, 5% CO₂).[1]
-
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (from cell-free wells).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the TNFα-stimulated control wells.
-
Plot the percentage of control activity against the logarithm of this compound concentration to determine the IC₅₀.
-
In Vivo Efficacy: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in an orthotopic mouse model.
Materials:
-
MDA-MB-468 human TNBC cells.
-
Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old.
-
Matrigel® (growth factor-reduced).
-
This compound formulation for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle like 20% propylene glycol or corn oil).[1]
-
Calipers for tumor measurement.
-
Sterile surgical and injection equipment.
Procedure:
-
Cell Preparation and Implantation:
-
Culture MDA-MB-468 cells under standard conditions. Harvest cells during the logarithmic growth phase using trypsin and wash with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5-5 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mice. Inject 50 µL of the cell suspension (containing 1.25-2.5 million cells) orthotopically into the 4th mammary fat pad.
-
-
Tumor Growth and Randomization:
-
Monitor mice 2-3 times per week for tumor development.
-
Measure tumors with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach a mean volume of 80-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg daily) or vehicle control via i.p. injection. The treatment schedule can vary (e.g., daily for 5 days, followed by a break, or continuous daily dosing).[1]
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weight 2-3 times per week to monitor efficacy and toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, qPCR).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the tumor growth inhibition (TGI).
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK8/19 with significant preclinical activity against multiple cancer types. Its mechanism of action, centered on the modulation of critical transcriptional programs, provides a strong rationale for its development as a therapeutic agent. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the biological effects of CDK8/19 inhibition and the further development of compounds in this class.
References
Senexin B's Role in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senexin B is a potent and selective small-molecule inhibitor of the Mediator kinases Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These[1][2] kinases are critical components of the transcriptional machinery, playing a pivotal role in the regulation of gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways, and its role as a modulator of signal-induced transcriptional reprogramming. By focusing on quantitative data and detailed experimental protocols, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development.
Introduction to this compound and the Mediator Kinase Module
Transcription in eukaryotes is a tightly regulated process orchestrated by the Mediator complex, a large multi-protein assembly that transmits signals from transcription factors to RNA Polymerase II (Pol II). A key regulatory component of this complex is the CDK module, which includes either CDK8 or CDK19, Cyclin C, MED12, and MED13. The CDK8/19 kinases within this module act as crucial regulators of transcriptional activity.
This compound has emerged as a key chemical probe and potential therapeutic agent due to its high selectivity for CDK8 and CDK19. Its p[1][2]rimary role is not as a global suppressor of transcription, but rather as a sophisticated modulator that preferentially affects gene expression programs initiated by extracellular signals. This makes it a valuable tool for dissecting signal-responsive gene networks and a promising candidate for therapies aimed at correcting dysregulated transcriptional programs, particularly in cancer where it can prevent the development of drug resistance.
[3]2. Core Mechanism of Transcriptional Regulation
The principal mechanism of this compound is the direct inhibition of the kinase activity of CDK8 and CDK19. This inhibition has a critical downstream consequence on the function of RNA Polymerase II. Specifically, CDK8/19 activity is required for the phosphorylation of the C-terminal domain (CTD) of Pol II at serine residues 2 and 5. This phosphorylation event is essential for releasing the paused polymerase from the promoter region and enabling productive transcriptional elongation.
By i[3][4]nhibiting CDK8/19, this compound prevents this key phosphorylation step. This effect is particularly pronounced for newly activated genes, where CDK8/19 are co-recruited with transcription factors. The r[3]esult is a failure of transcriptional elongation, leading to the attenuation of signal-induced gene expression without affecting the basal transcription of most housekeeping genes.
Modulation of Key Signaling Pathways
This compound's role as a transcriptional regulator is best understood through its effects on specific, signal-dependent pathways that are often dysregulated in disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Upon activation by stimuli such as TNFα, the NF-κB complex translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines and chemokines. This compound does not prevent the nuclear translocation of NF-κB but acts downstream by inhibiting the CDK8/19 that are co-recruited to NF-κB target gene promoters. This [3][5]leads to a significant reduction in the expression of key NF-κB target genes like CXCL1, CXCL2, and IL8.
Estrogen Receptor (ER) Signaling
In ER-positive breast cancer, the binding of estrogen to its receptor drives a transcriptional program that promotes cell proliferation and survival. CDK8 [6]has been identified as a critical downstream mediator of ER signaling. Upon [7][8]estrogen stimulation, CDK8 is recruited to ER-responsive promoters, such as that of the GREB1 gene. Inhib[8]ition of CDK8/19 with this compound suppresses this estrogen-dependent transcription, abrogates the mitogenic effect of estrogen, and can prevent the development of estrogen independence, a common mechanism of resistance to hormone therapies.
Other Key Transcription Factors
This compound's regulatory role extends to other critical pathways:
-
HIF-1α Signaling: In response to hypoxia, the transcription factor HIF-1α drives the expression of genes involved in angiogenesis and metabolism. Senex[9]in B can attenuate the induction of hypoxia-inducible genes like ANKRD37, indicating a role for CDK8/19 in the hypoxic response.
-
[3][10]STAT1 Signaling: The transcription factor STAT1 is essential for interferon-gamma (IFNγ)-mediated immune responses. This compound has been shown to inhibit the IFNγ-induced expression of STAT1 itself and to decrease both basal and IFNγ-induced phosphorylation of STAT1 at Serine 727, a key activating mark.
-
[3][10][11]Androgen Receptor (AR) Signaling: In prostate cancer, this compound can suppress the expression of AR-regulated genes, such as KLK3 (PSA), suggesting a potential therapeutic application in this context.
[14]4. Quantitative Analysis of this compound's Effects
The activity of this compound has been characterized through various quantitative assays, providing a clear picture of its potency and cellular effects.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Parameter | Value | Reference |
|---|---|---|---|
| CDK8 | Kd | 140 nM | |
| C[1][2]DK19 | Kd | 80 nM | |
| C[1][2]DK8/cyclin C | Kd | 2.0 nM |
| C[12]DK19/cyclin C | Kd | 3.0 nM | |
[13]Table 2: Effects of this compound on TNFα-Induced Gene Expression (RNA-Seq Data)
| Cel[3][10]l Line | Conditions | Finding |
|---|---|---|
| HEK293 | 1 µM this compound (1h), then 10 ng/mL TNFα (2h) | Diminished induction of 33% of TNFα-regulated genes. |
| HCT116 | 1 µM this compound (1h), then 10 ng/mL TNFα (2h) | Diminished induction of 13% of TNFα-regulated genes. |
| Panel of 11 Cell Lines | Varied | Effects on CXCL1, CXCL2, and IL8 were highly cell context-dependent. |
Table 3: Effects of this compound on Gene Expression in Combination with Lapatinib (RNA-Seq, HCC1954-Par Cells)
| Tre[14]atment Group | Differentially Expressed Genes (DEGs) vs. Control |
|---|---|
| Lapatinib alone | 224 up-regulated, 195 down-regulated |
| This compound alone | 61 up-regulated, 32 down-regulated |
| Lapatinib + this compound | Reversed lapatinib-induced changes in 12 DEGs |
Table 4: Durability of Target Gene Inhibition by this compound
| Ass[13]ay | Conditions | Finding |
|---|
| Drug Wash-off | 293 cells treated with 1 µM this compound for 3h | Inhibition of CDK8/19-dependent genes (MYC, KCTD12) was completely reversed 3 hours after drug removal. |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following are detailed protocols for key assays used to characterize this compound's function.
Protocol: Analysis of NF-κB-Induced Gene Expression via qPCR
This protocol details the steps to quantify the effect of this compound on the TNFα-induced expression of target genes.
-
[4]Cell Seeding: Plate cells (e.g., HEK293) in 12-well plates at a density that will ensure they approach confluence at the end of the experiment. Culture for 24 hours in standard media.
-
Pre-treatment: Treat cells with 1 µM this compound or a vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Add TNFα to a final concentration of 10 ng/mL to the appropriate wells. Incubate for an additional 2 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a suitable kit (e.g., Bio-Rad iScript cDNA synthesis kit).
-
[4]Quantitative PCR (qPCR):
-
Prepare a reaction mix containing 25 ng of cDNA template, 1X SYBR Green PCR Master Mix, and 150 nM each of forward and reverse primers for the target gene (e.g., CXCL1, IL8) and a housekeeping gene (e.g., GAPDH). *[15] Run the qPCR reaction in a real-time PCR system (e.g., Bio-Rad CFX384).
-
-
[4]Data Analysis: Calculate the relative gene expression changes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing this compound-treated samples to the vehicle control.
####[16] 5.2 Protocol: Drug Wash-off Assay for Inhibition Durability
This assay measures how long the inhibitory effect of this compound persists after its removal.
-
[13][17]Cell Seeding and Treatment: Seed 293 cells and allow them to attach. Treat cells with 1 µM this compound or vehicle (0.1% DMSO) for 3 hours to achieve maximal inhibition.
-
Drug Removal: Aspirate the drug-containing media. Wash the cells twice with sterile, drug-free PBS.
-
Incubation: Add fresh, drug-free culture media to the cells.
-
Time Points: Incubate the cells for different periods (e.g., 0, 3, 6, 12, 24 hours). The 0-hour time point represents the level of inhibition immediately after washing.
-
Sample Collection and Analysis: At each time point, lyse the cells and extract RNA. Analyze the expression of known CDK8/19-dependent genes (e.g., MYC) via qPCR as described in Protocol 5.1.
-
Data Analysis: Calculate the percentage of inhibition remaining at each time point relative to the 0-hour time point.
Protocol: RNA-Sequencing (RNA-Seq) Analysis
This protocol provides a general workflow for assessing the global transcriptomic effects of this compound.
-
[14]Experimental Design: Define treatment groups (e.g., Vehicle, this compound alone, Stimulant alone, Stimulant + this compound). Ensure a sufficient number of biological replicates (minimum of 3) for statistical power.
-
Cell Treatment: Treat cells as described in Protocol 5.1, using appropriate concentrations and time points based on the specific signaling pathway being investigated.
-
RNA Extraction and QC: Extract total RNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The required read depth will depend on the experimental goals.
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of raw sequencing reads using tools like FastQC. *[18] Alignment: Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between treatment groups. *[19] Functional Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis to identify biological processes and pathways affected by the treatments.
-
Conclusion
This compound is a powerful tool for modulating transcriptional regulation. Its specificity for the CDK8/19 Mediator kinases allows for the targeted inhibition of signal-induced gene expression programs while leaving basal transcription largely intact. By preventing the phosphorylation of RNA Polymerase II CTD, this compound effectively stalls transcriptional elongation at the promoters of genes activated by key pathways like NF-κB and ER. This mechanism underlies its potential as a therapeutic agent in oncology, where it can counteract the transcriptional reprogramming that drives tumor growth and drug resistance. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further explore and harness the unique transcriptional regulatory functions of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 7. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 13. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 17. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 130.239.72.131:3000 [130.239.72.131:3000]
- 19. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Senexin B on the Mediator Complex: A Technical Guide
This guide provides an in-depth analysis of the mechanism and consequences of Senexin B's interaction with the Mediator complex, tailored for researchers, scientists, and drug development professionals.
The Mediator Complex: A Central Regulator of Transcription
The Mediator complex is a large, multi-protein assembly that is evolutionarily conserved and essential for the regulation of gene transcription by RNA Polymerase II (Pol II) in eukaryotes.[1][2][3] It functions as a crucial bridge, processing and transmitting regulatory signals from transcription factors to the Pol II machinery, thereby controlling the expression of a vast array of genes involved in diverse cellular processes.[3][4]
Structurally, the Mediator complex is organized into distinct modules: the Head, Middle, and Tail modules, which form the core of the complex.[1][5][6] A fourth module, the Cdk8 Kinase Module (CKM), can reversibly associate with the core Mediator complex.[1][5] The CKM itself is composed of four subunits: Cyclin-dependent kinase 8 (CDK8) or its paralog CDK19, Cyclin C (CCNC), MED12, and MED13.[7][8][9] The association of the CKM with the core Mediator complex is dynamic and plays a critical role in modulating its transcriptional regulatory activity.[5][10]
Figure 1: Modular organization of the Mediator complex.
This compound: A Potent and Selective CDK8/19 Inhibitor
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the enzymatic activity of CDK8 and its closely related paralog, CDK19.[11][12][13] It is a derivative of Senexin A, optimized for greater potency and water solubility.[11][14] By targeting the kinase activity of the CKM, this compound provides a powerful tool to investigate the role of this module in transcription and to modulate its function in disease states.[4]
Mechanism of Action: Inhibition of the Mediator Kinase Module
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[4][13][15] This inhibition prevents the phosphorylation of downstream targets, which include transcription factors and the C-terminal domain (CTD) of RNA Polymerase II.[4][10][14] The phosphorylation of the Pol II CTD by CDK8/19 is a key step in enabling the elongation of transcription for a specific subset of genes, particularly those that are newly activated in response to cellular signals.[16][17]
By inhibiting CDK8/19, this compound effectively blocks this signal-dependent transcriptional elongation, thereby attenuating the expression of genes regulated by various signaling pathways, including those mediated by NF-κB, STATs, and the estrogen receptor (ER).[9][16][18][19] It is important to note that this compound's effect is highly context-specific, primarily impacting induced gene expression while having minimal effect on basal transcription.[17][18][19]
Figure 2: this compound's mechanism of action on the CKM.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | CDK8 | 140 nM | [11][12][13][20] |
| CDK19 | 80 nM | [11][12][13][20] |
Table 1: Binding Affinities of this compound for CDK8 and CDK19.
| Parameter | Value | Assay Context | Reference |
| IC50 | 24-50 nM | Varies depending on the assay | [13][15] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound.
Experimental Protocols
The characterization of this compound's effects on the Mediator complex relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against CDK8 and CDK19.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
-
Methodology:
-
Recombinant active CDK8/Cyclin C or CDK19/Cyclin C is incubated with a generic kinase substrate (e.g., myelin basic protein) and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Increasing concentrations of this compound are added to the reaction mixtures.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
NF-κB-Dependent Luciferase Reporter Assay
-
Objective: To assess the effect of this compound on NF-κB-mediated transcription.[21]
-
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of NF-κB.
-
Methodology:
-
Cells (e.g., HEK293) are stably or transiently transfected with a plasmid containing the NF-κB-luciferase reporter construct.[17]
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).[17][19][22]
-
NF-κB signaling is induced by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNFα) (e.g., 10 ng/mL for 2-4 hours).[17][19][22]
-
Following treatment, the cells are lysed, and the luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
The results are expressed as relative luciferase units (RLU), and the inhibitory effect of this compound on TNFα-induced luciferase activity is calculated.
-
Figure 3: Workflow for an NF-κB luciferase reporter assay.
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the effect of this compound on the mRNA levels of specific genes.
-
Principle: qPCR quantifies the amount of a specific mRNA transcript in a sample in real-time.
-
Methodology:
-
Cells are treated with this compound and/or a signaling agonist (e.g., TNFα, estrogen) as per the experimental design.[16][19]
-
Total RNA is extracted from the cells and its quality and quantity are assessed.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
The qPCR reaction is set up using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The reaction is run in a real-time PCR machine, which monitors the fluorescence increase as the target DNA is amplified.
-
The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for each gene.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and the fold change in expression is calculated using the ΔΔCt method.
-
Downstream Consequences of this compound Treatment
The inhibition of the Mediator's kinase module by this compound leads to several significant downstream biological effects.
-
Suppression of Signal-Induced Transcription: this compound has been shown to attenuate the transcriptional programs induced by a variety of signaling pathways. For instance, it inhibits the induction of NF-κB target genes, such as CXCL1, CXCL2, and IL8, in response to TNFα.[17][18][19] Similarly, it suppresses estrogen-dependent transcription in breast cancer cells and IFNγ-induced expression of STAT1.[15][16][19]
-
Anti-Cancer and Chemopreventive Effects: By modulating the expression of genes involved in cell growth, survival, and metastasis, this compound exhibits anti-cancer properties. It has been shown to slow tumor growth in xenograft models of triple-negative breast cancer and colon cancer.[11][12][13] Furthermore, this compound can potentiate the effects of other cancer therapies, such as doxorubicin and fulvestrant, and prevent the development of drug resistance.[8][11][16]
-
Post-Transcriptional Regulation of Mediator Components: Interestingly, prolonged inhibition of CDK8/19 kinase activity by this compound leads to a post-transcriptional increase in the protein levels of components of both the core Mediator complex and the CKM itself (with the exception of MED26).[9] This suggests a negative feedback loop where the kinase activity of CDK8/19 normally contributes to the turnover of Mediator subunits.[9]
Conclusion
This compound is a highly specific and potent inhibitor of the CDK8 and CDK19 kinases within the Mediator complex's CKM. Its mechanism of action, centered on the inhibition of ATP binding to these kinases, results in the attenuation of signal-induced transcriptional elongation. This targeted activity makes this compound an invaluable research tool for dissecting the complex regulatory functions of the Mediator complex and a promising therapeutic agent for diseases driven by aberrant transcriptional programs, particularly cancer. The ability of this compound to modulate specific gene expression profiles without affecting basal transcription highlights the potential for developing highly targeted therapies with reduced off-target effects.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Structure and Functions of the Mediator Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mediator Complex: A Regulatory Hub for Transcriptional Activity of Nuclear Receptors [mdpi.com]
- 4. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 5. The complex structure and function of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SnapShot: The Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. oncotarget.com [oncotarget.com]
- 17. senexbio.com [senexbio.com]
- 18. researchgate.net [researchgate.net]
- 19. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In which cancer types is Senexin B being investigated?
A Technical Guide for Researchers and Drug Development Professionals
Senexin B, a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), is emerging as a promising therapeutic agent in a variety of cancer types. This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate its potential.
Investigational Landscape of this compound in Oncology
This compound is being actively investigated in a range of solid and hematological malignancies. The primary rationale for its use stems from the role of CDK8 and CDK19 as transcriptional co-regulators in key oncogenic signaling pathways. The following sections detail the cancer types where this compound has shown significant preclinical or clinical promise.
Breast Cancer
This compound has demonstrated considerable potential in various subtypes of breast cancer, including Triple-Negative Breast Cancer (TNBC), Estrogen Receptor-positive (ER+), and HER2-positive (HER2+) breast cancer.
-
Triple-Negative Breast Cancer (TNBC): In TNBC xenograft models, this compound has been shown to significantly slow tumor growth.[1] Its mechanism in TNBC is linked to the inhibition of transcriptional programs that drive proliferation and survival.
-
Estrogen Receptor-Positive (ER+) Breast Cancer: this compound has been found to inhibit estrogen signaling in ER-positive breast cancer cells.[2][3] It demonstrates a synergistic growth-inhibitory effect when combined with the anti-estrogen drug fulvestrant in both in vitro and in vivo models.[3] Furthermore, this compound has been shown to suppress the emergence of estrogen independence, a common mechanism of resistance to endocrine therapy.[2] A clinical trial (NCT03065010) has been initiated to evaluate this compound in combination with aromatase inhibitors or fulvestrant for advanced ER-positive breast cancer.
-
HER2-Positive (HER2+) Breast Cancer: In HER2+ breast cancer, this compound exhibits a strong synergistic effect with HER2-targeting agents.[4] It has been shown to overcome both inherent and acquired resistance to these drugs.[4] The combination of this compound with HER2-targeted therapies is being explored as a strategy to prevent the development of drug resistance.[4]
Colon Cancer
In colon cancer, CDK8 is frequently amplified or overexpressed and its expression is associated with poorer patient survival.[5] this compound has been shown to suppress the metastatic growth of colon cancer cells in the liver.[5][6] This effect is mediated, in part, by the regulation of genes involved in metastasis, such as TIMP3 and matrix metalloproteinases (MMPs).[5] Specifically, this compound induces the expression of the MMP inhibitor TIMP3 and inhibits the expression of MMP9 in human colon cancer cells.[5]
Prostate Cancer
The CDK8/19 kinase module has been implicated in the progression of prostate cancer.[5] Selective CDK8/19 inhibitors, including this compound, have demonstrated anti-proliferative activity in prostate cancer cells both in vitro and in vivo.[5] These inhibitors have been observed to modulate the expression of cell cycle regulators, leading to a reduction in the G1 phase cell population and an increase in the S phase population.[5]
Other Cancers
Preclinical studies have also suggested the potential of CDK8/19 inhibitors, and by extension this compound, in other malignancies such as:
-
Acute Myeloid Leukemia (AML): The natural product cortistatin A, a CDK8/19 inhibitor, has shown anti-leukemic activity in AML cells.[5]
-
Ovarian Cancer
-
Osteosarcoma
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in various cancer models.
| Cancer Type | Cell Line/Model | Assay Type | This compound Concentration | Observed Effect | Reference |
| Breast Cancer | |||||
| ER-positive | MCF7 | Cell Growth | Not Specified | Synergistic growth inhibition with fulvestrant | [3] |
| HER2-positive | Multiple cell lines | Cell Growth | Not Specified | Synergistic effect with HER2-targeting agents | [4] |
| Triple-Negative | MDA-MB-468 xenograft | Tumor Growth | Not Specified | Moderate but significant inhibition of tumor growth | [1] |
| Colon Cancer | |||||
| HCT116 | Gene Expression (qPCR) | 1 µM (24 hr) | Statistically significant induction of TIMP3 expression | [5] | |
| Multiple cell lines | Gene Expression (qPCR) | 1 µM (24 hr) | Inhibition of MMP9 expression | [5] | |
| HCT116 hepatic metastasis model | Tumor Growth | Oral b.i.d. | Strong inhibition of hepatic tumor growth | ||
| Prostate Cancer | |||||
| VCaP | Cell Proliferation | Not Specified | Suppression of proliferation | [5] |
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| CDK8 | 140 nM | [1] |
| CDK19 | 80 nM | [1] |
Table 2: Binding Affinity of this compound for CDK8/19
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in tumorigenesis and progression.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. CDK8/19 acts as a co-regulator of NF-κB-induced transcription. This compound has been shown to diminish the TNFα-induced expression of a subset of NF-κB target genes.[7]
STAT Signaling Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular signals to the nucleus, leading to the activation of genes involved in cell proliferation, differentiation, and survival. Aberrant STAT signaling is a hallmark of many cancers. In HER2+ breast cancer, the combination of this compound with the HER2 inhibitor lapatinib has been shown to suppress the phosphorylation of STAT1 and STAT3 at Ser727.[2][3]
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer, estrogen binding to the ERα initiates a transcriptional program that drives cell proliferation. CDK8 has been identified as a downstream mediator of ER signaling.[2] this compound inhibits ER-mediated transcription, thereby suppressing the growth of ER-positive breast cancer cells.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibitor for the treatment of HER2+ breast cancer - Donald Porter [grantome.com]
- 5. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Selectively Promotes the Growth of Colon Cancer Metastases in the Liver by Regulating Gene Expression of TIMP3 and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of Senexin B on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B is a potent, highly water-soluble, and bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19)[1][2]. Unlike other members of the CDK family that are crucial for cell cycle progression, CDK8 and CDK19 are components of the Mediator complex and act as key regulators of transcription[3][4]. By modulating the activity of numerous transcription factors, these kinases play a significant role in various cellular processes, including development, differentiation, and disease pathogenesis. This compound, through its selective inhibition of CDK8/19, has emerged as a critical tool for dissecting the roles of these kinases and as a potential therapeutic agent in oncology and inflammatory diseases. This guide provides an in-depth technical overview of this compound's impact on major signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the kinase activity of CDK8 and CDK19[5]. These kinases are part of the four-subunit CDK module of the larger Mediator complex, which links transcription factors to the RNA polymerase II (Pol II) machinery. The CDK module can phosphorylate the C-terminal domain (CTD) of Pol II, as well as various transcription factors, thereby regulating gene expression. This compound's inhibition of CDK8/19 prevents these phosphorylation events, leading to altered transcription of a specific subset of genes, particularly those induced by various signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the potency and effects of this compound from various studies.
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| CDK8 | 140 nM | In vitro | [1][2] |
| CDK19 | 80 nM | In vitro | [1][2] |
| CDK8 | 2.0 nM | In vitro | [5] |
| CDK19 | 3.0 nM | In vitro | [5] |
| Inhibitory Concentration (IC50) | |||
| CDK8 Kinase Activity | 0.28 µM (Senexin A) | In vitro | [6] |
| NF-κB Reporter Assay | Varies by cell line | 293 cells | [5][7] |
| MV4-11 Cell Growth | Varies | MV4-11 (AML cell line) | [5] |
| Growth Inhibition (IC50) | |||
| HCT116 Colony Size | Moderate reduction (1.39-fold) | HCT116 | [3] |
| HT29 Colony Size | Moderate reduction (1.85-fold) | HT29 | [3] |
| SW480 Colony Number | 4.47-fold decrease | SW480 | [3] |
| SW480 Colony Size | 2.78-fold decrease | SW480 | [3] |
Table 2: Effects of this compound on Gene and Protein Expression
| Pathway | Target Gene/Protein | Effect of this compound | Cell Line/Model | Reference |
| Wnt/β-catenin | MMP3 | Inhibition | CT26 Colon Cancer | [3] |
| TGFβ/SMAD | TIMP3 | Induction | CT26 Colon Cancer | [3] |
| miR-181b | Decrease | CT26 Colon Cancer | [3] | |
| STAT | STAT1 S727 Phosphorylation | Inhibition | CT26, SKBR3, HCC1954, JIMT-1 | [3][4] |
| STAT1 (IFNγ-induced) | Inhibition | HEK293 | [8][9] | |
| NF-κB | CXCL1, CXCL2, IL8 | Inhibition (in most cell lines) | HEK293, HCT116, and others | [8][9][10] |
| TNFα-induced genes | Diminished induction | HEK293, HCT116 | [8] | |
| Hypoxia/HIF1α | ANKRD37 (hypoxia-induced) | Attenuated induction | HEK293 | [8][9] |
| Estrogen Receptor (ER) | ER-mediated transcription | Suppression | T47D-ER/Luc, MCF7, BT474 | [11] |
| Androgen Receptor (AR) | PSA (KLK3) | Downregulation | LNCaP, C4-2, VCaP, 22Rv1 | [7] |
| HER2 Signaling | BTG2 | Upregulation (with Lapatinib) | HCC1954 | [4] |
| miR-21, miR-221 | No upregulation (with Lapatinib) | HCC1954 | [4] | |
| Inflammation | IL6, IL1B, CCL2, CXCL10 | Decreased mRNA levels | THP1, U937, PBMCs | [12] |
Impact on Signal Transduction Pathways
This compound modulates a multitude of signaling pathways by inhibiting the transcriptional output driven by their key transcription factors.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival[13]. Upon stimulation by signals like TNFα, the NF-κB transcription factors translocate to the nucleus to activate target gene expression. This compound has been shown to potentiate the induction of transcription by NF-κB[10]. It does not affect the nuclear translocation of NF-κB but rather inhibits the subsequent transcriptional elongation of a subset of NF-κB target genes, including pro-inflammatory cytokines like CXCL1, CXCL2, and IL8[8][9][10]. This effect is observed across various cell lines, although the specific genes affected can be cell-type dependent[8][9][10].
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are key components of signaling pathways for many cytokines and growth factors. CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that can modulate its transcriptional activity[3][4]. This compound treatment leads to a decrease in STAT1 S727 phosphorylation[3][4]. Furthermore, this compound can inhibit the IFNγ-induced expression of STAT1 itself, demonstrating a feedback regulation mechanism[8][9]. This inhibition of STAT signaling contributes to the anti-inflammatory and anti-cancer effects of this compound.
Wnt/β-catenin and TGFβ/SMAD Pathways in Cancer Metastasis
In colon cancer models, CDK8 has been shown to promote metastatic growth in the liver[3]. This compound treatment mimics the effects of CDK8 knockdown, leading to the suppression of metastatic growth. This is achieved through the regulation of genes involved in the tumor microenvironment. Specifically, this compound treatment leads to the induction of Tissue Inhibitor of Metalloproteinases 3 (TIMP3) and the inhibition of Matrix Metalloproteinase 3 (MMP3)[3]. The regulation of TIMP3 is mediated through the TGFβ/SMAD pathway, where CDK8 inhibition enhances SMAD4 activity, leading to decreased levels of miR-181b, a microRNA that targets TIMP3[3]. The effect on MMP3 is largely mediated through the Wnt/β-catenin pathway[3].
Hormone Receptor Signaling (ER and AR)
This compound has significant effects on hormone-driven cancers. In estrogen receptor-positive (ER+) breast cancer, it suppresses ER-mediated transcription and abrogates the mitogenic effect of estrogen[11]. It also potentiates the effects of the ER antagonist fulvestrant and impedes the development of estrogen independence[11]. In prostate cancer, this compound downregulates the expression of androgen receptor (AR) target genes, such as Prostate-Specific Antigen (PSA, encoded by KLK3), in various AR-positive cell lines[7].
HER2 Signaling and Drug Resistance
In HER2-positive (HER2+) breast cancer, resistance to targeted therapies like lapatinib is a major clinical challenge. This compound acts synergistically with HER2-targeting drugs, overcoming and preventing both intrinsic and acquired resistance[4][14]. Transcriptomic analysis revealed that the combination of this compound and lapatinib significantly impacts pathways like PI3K/AKT/mTOR signaling[4]. The combination treatment leads to the upregulation of the tumor suppressor BTG2 and prevents the upregulation of oncogenic microRNAs like miR-21 and miR-221, which are associated with drug resistance[4].
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of this compound.
Cell Culture and Reagents
-
Cell Lines: A variety of human cancer cell lines were used, including colon cancer (HCT116, HT29, SW480, CT26), breast cancer (MCF7, T47D, BT474, SKBR3, HCC1954), prostate cancer (LNCaP, C4-2, 22Rv1), and others (HEK293, U937, THP1)[3][4][7][8][11][12].
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for cell-based assays[2][5][15]. For in vivo studies, it can be formulated for oral or intraperitoneal administration[1][3].
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR): To measure mRNA levels of target genes, cells are treated with this compound and/or other stimuli (e.g., TNFα, estrogen). RNA is then extracted, reverse-transcribed to cDNA, and subjected to qPCR analysis using specific primers for the genes of interest. Gene expression is often normalized to a housekeeping gene like GAPDH or ACTB[3][4][8][9].
-
RNA-Sequencing (RNA-Seq): For a global view of transcriptional changes, cells are treated as required, and total RNA is extracted. After library preparation, high-throughput sequencing is performed. The resulting data is analyzed to identify differentially expressed genes (DEGs) between different treatment conditions[4][7][8].
-
Immunoblotting (Western Blotting): To analyze protein levels and phosphorylation status, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the proteins of interest (e.g., TIMP3, MMP3, p-STAT1 S727, total STAT1). Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection[3][4][16].
Cellular Assays
-
Cell Growth and Viability Assays: The effect of this compound on cell proliferation is assessed using assays like the MTT assay or by direct cell counting (e.g., using a hemocytometer or flow cytometry with a viability dye like Propidium Iodide) after several days of treatment[17][18]. For long-term growth, colony formation assays are used, where cells are seeded at low density and allowed to form colonies over several weeks in the presence or absence of the inhibitor[3].
-
Reporter Assays: To measure the activity of specific transcription factors, cells are transfected with a reporter construct containing a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or ER) driving the expression of a reporter gene like luciferase or GFP. The effect of this compound on the signal-induced reporter activity is then quantified[10][11].
-
Migration Assays: The impact on cell migration can be assessed using a wound-healing assay. A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of this compound[12][18].
In Vivo Xenograft Studies
-
Tumor Growth Models: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice). Once tumors are established, mice are randomized into groups and treated with vehicle control, this compound, other drugs, or combinations. Tumor volume and mouse body weight are monitored regularly[1][7][11].
-
Metastasis Models: To study metastasis, cancer cells (e.g., CT26) are injected into the spleen of syngeneic mice. The primary tumor in the spleen is allowed to grow, and the development of metastatic nodules in the liver is assessed after a period of treatment with this compound[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. senexbio.com [senexbio.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CDK | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preclinical studies involving Senexin B.
An In-depth Technical Guide to Preclinical Studies Involving Senexin B
Introduction
This compound is a potent, selective, and bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two closely related kinases that are components of the Mediator complex. The Mediator complex is a critical co-regulator of RNA polymerase II transcription. By inhibiting the kinase activity of the CDK8/19 submodule, this compound modulates the expression of various signal-responsive genes, making it a compelling candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CDK8 and CDK19 kinases.[1] These kinases are part of the regulatory CDK module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[2] The CDK8/19 module acts as a molecular bridge, receiving signals from various pathways and translating them into specific gene expression programs by phosphorylating transcription factors and the C-terminal domain of RNA Polymerase II.[3] this compound's inhibition of CDK8/19 blocks these phosphorylation events, thereby suppressing the transcription of genes involved in key cancer-related processes, including metastasis, inflammation, and drug resistance.[1][4]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data across various assays, which are summarized below.
Table 1: Kinase Binding Affinity and Inhibitory Potency
| Target | Assay Type | Value | Reference |
| CDK8 | Dissociation Constant (Kd) | 140 nM | [5][6] |
| CDK19 | Dissociation Constant (Kd) | 80 nM | [5][6] |
| CDK8 | IC50 | 24 - 50 nM | [7] |
| CDK8 | Kinase Panel Inhibition (at 2 µM) | 97.8% | [7] |
| CDK19 | Kinase Panel Inhibition (at 2 µM) | 98.6% | [7] |
| MAP4K2 | Kinase Panel Inhibition (at 2 µM) | 69% | [7] |
| YSK4 | Kinase Panel Inhibition (at 2 µM) | 59% | [7] |
Table 2: In Vitro Cellular Activity
| Cell Lines | Assay Type | Concentration | Effect | Reference |
| MCF-7, BT474, T47D-ER/Luc | Cell Growth | 1.25 - 5 µM | Concentration-dependent inhibition | [7] |
| Murine BMDMs | RANKL-induced Osteoclast Differentiation | 1 - 1.5 µM | Inhibition | [7] |
| CT26 (Murine Colon Cancer) | Cell Growth (5-day) | 1 µM | No significant inhibition | [8] |
| CT26 (Murine Colon Cancer) | STAT1 S727 Phosphorylation (3-hr) | 1 µM | Decreased phosphorylation | [8] |
| BT474, SKBR3 (Breast Cancer) | Cell Growth (7-day) | 0 - 3 µM | Weak to moderate growth inhibition | [2][9] |
Table 3: In Vivo Efficacy in Animal Models
| Model Type | Cancer Type | Administration | Effect | Reference |
| MCF-7 Xenograft | ER+ Breast Cancer | 100 mg/kg, twice daily | Reduced tumor growth | [7] |
| TNBC Xenograft | Triple-Negative Breast Cancer | Pretreatment | Inhibited subsequent tumor growth | [1][6] |
| TNBC Xenograft (with Doxorubicin) | Triple-Negative Breast Cancer | Combination Therapy | Potentiated doxorubicin's effect | [1][6] |
| MDA-MB-468 Orthotopic Xenograft | Triple-Negative Breast Cancer | N/A | Inhibited invasive growth | [1][6] |
| CT26 Spleen-to-Liver Metastasis | Colon Cancer | N/A | Suppressed liver metastasis | [1][6] |
| Rat Cancellous Bone Injury | Bone Regeneration | 1 µg, local administration | Increased bone volume and density | [7] |
Table 4: Drug Combination and Resistance Studies
| Cell Line | Combination Drugs | Key Finding | Combination Index (CI) at IC50 | Reference |
| BT474 | Gefitinib + this compound | No significant synergy in parental or resistant cells | 0.91 - 1.18 | [2][9] |
| BT474, SKBR3 | Lapatinib + this compound | Addition of this compound prevented the emergence of resistance to lapatinib over 16 weeks | Not Specified | [10] |
| SW48 | Cetuximab + this compound (1 µM) | This compound delayed the emergence of resistance to cetuximab in long-term culture (81 days) | Not Applicable | [2] |
| HCC1954 | Lapatinib + this compound | Synergistic interaction | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments performed with this compound.
Cell-Based Gene Expression Analysis (TNFα Induction)
-
Cell Seeding: Cells (e.g., HEK293, HCT116) are seeded in 12-well plates to reach approximately 90% confluency at the time of harvest.[12]
-
Pre-treatment: Cells are pre-treated with 1 µM this compound or vehicle control (0.1% DMSO) for 1 hour.[4]
-
Induction: Gene expression is induced by adding 10 ng/mL TNFα for a specified period (e.g., 2 hours).[4]
-
Analysis: Cells are lysed, and RNA is extracted. Gene expression levels (e.g., for CXCL1, CXCL2, IL8) are quantified using qPCR or analyzed globally via RNA-Sequencing.[4]
Long-Term Drug Resistance Assays
-
Cell Seeding: Cancer cells (e.g., BT474, SKBR3) are seeded in flasks (e.g., 1.5 x 10^5 cells).[2]
-
Treatment Groups: Cells are treated with: 1) Vehicle (DMSO), 2) Primary drug (e.g., 250 nM lapatinib), 3) this compound alone, or 4) A combination of the primary drug and this compound.[10]
-
Culture Maintenance: Cells are cultured for an extended period (e.g., 8-16 weeks), with media and drugs replenished regularly.[10]
-
Assessment: The emergence of resistant colonies is monitored over time and documented by staining with crystal violet.[2] For quantitative analysis, cells are periodically re-plated, and live cell numbers are determined by flow cytometry.[2]
Cell-Based Drug Wash-Off Assay
-
Initial Treatment: Cells (e.g., 293 cells) are treated with 1 µM this compound or vehicle for 3 hours to achieve maximal inhibition of target gene expression.[3]
-
Wash-Off: The drug-containing media is removed, and cells are washed twice with drug-free media.[3]
-
Recovery Incubation: Cells are then incubated in fresh, drug-free media for various time points.[3]
-
Analysis: At each time point, cells are lysed for RNA extraction, and the expression of CDK8/19-dependent genes (e.g., MYC) is measured by qPCR to determine the rate of recovery of gene expression, indicating the durability of target inhibition.[3]
In Vivo Xenograft Studies
-
Cell Inoculation: A specified number of human cancer cells (e.g., MCF-7) are injected subcutaneously or orthotopically into immunocompromised mice.
-
Drug Formulation: For administration, this compound can be dissolved in vehicles such as a mixture of DMSO, PEG300, Tween80, and ddH2O, or a suspension in corn oil.[5]
-
Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered, for example, at a dose of 100 mg/kg twice daily via oral gavage.[7]
-
Monitoring: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis.
Key Preclinical Findings and Applications
Anti-Metastatic and Chemopreventive Activity
Preclinical studies have demonstrated that this compound has potent anti-metastatic effects. In a murine colon cancer model, this compound treatment suppressed the growth of liver metastases without significantly affecting the primary tumor, an effect identical to CDK8 knockdown in the tumor cells.[1][6] This suggests CDK8/19 inhibition targets the process of metastatic colonization. Furthermore, pretreating tumor-free mice with this compound significantly inhibited the growth of subsequently inoculated triple-negative breast cancer (TNBC) cells, indicating a chemopreventive effect on the "soil" or tissue microenvironment.[1][6]
Potentiation of Chemotherapy and Targeted Therapy
This compound has been shown to enhance the efficacy of other anti-cancer agents. In TNBC xenografts, it potentiated the tumor-suppressive effects of doxorubicin.[6] This is linked to the suppression of NFκB-mediated induction of tumor-promoting cytokines.[6] In HER2-positive breast cancer models, this compound acted synergistically with HER2-targeting drugs like lapatinib and trastuzumab.[11]
Overcoming and Preventing Drug Resistance
A critical application of CDK8/19 inhibition is in preventing the development of drug resistance, which often involves transcriptional reprogramming. In long-term culture, this compound prevented or delayed the emergence of resistance to EGFR inhibitors (lapatinib, gefitinib, cetuximab) in breast and colon cancer cell lines.[2][9][10] This effect is achieved by blocking the transcriptional changes that allow cancer cells to adapt and survive therapy.
Conclusion
The preclinical data for this compound establish it as a highly selective and potent inhibitor of CDK8/19 with a multifaceted anti-cancer profile. Its ability to suppress metastasis, potentiate standard therapies, and prevent the emergence of drug resistance highlights the therapeutic potential of targeting the Mediator kinase. The detailed protocols and quantitative data summarized herein provide a solid foundation for researchers and drug developers working to advance CDK8/19 inhibitors into clinical applications. Although this compound itself was found to be metabolically labile in humans, it served as a crucial lead compound and validated the therapeutic concept, paving the way for optimized next-generation inhibitors.[3][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
The Therapeutic Potential of Senexin B in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinases 8 and 19 (CDK8/19) have emerged as critical regulators of gene transcription and are implicated in the progression of various cancers.[1] Unlike other CDKs that are involved in cell cycle progression, CDK8 and CDK19 are components of the Mediator complex, a key co-regulator of RNA polymerase II transcription.[1] Their role in modulating the activity of several oncogenic signaling pathways has positioned them as attractive targets for cancer therapy.[2] Senexin B is a potent and selective small-molecule inhibitor of CDK8/19 that has shown significant therapeutic potential in preclinical and clinical studies.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic utility in oncology.
This compound: A Selective CDK8/19 Inhibitor
This compound is an optimized derivative of Senexin A, developed to have improved potency, selectivity, and in vivo efficacy.[3] It acts as an ATP-competitive inhibitor of CDK8 and CDK19.[5] The high selectivity of this compound for CDK8/19 over other kinases minimizes off-target effects, a crucial aspect for therapeutic development.[5] this compound was the first selective CDK8/19 inhibitor to advance into clinical trials, specifically for advanced ER-positive breast cancer in combination with other therapies.[3][6]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK8 and CDK19, which in turn modulates the transcription of genes regulated by various signaling pathways critical for tumor growth and survival.
Modulation of Key Signaling Pathways
-
NF-κB Pathway: this compound has been shown to suppress the induction of NF-κB-mediated gene expression. This is significant as the NF-κB pathway is a key driver of inflammation and cell survival in many cancers.
-
STAT Signaling: this compound can decrease the phosphorylation of STAT1 at Ser727, a modification mediated in part by CDK8, thereby inhibiting its transcriptional activity.[7]
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, this compound inhibits ER-mediated transcription, abrogates the mitogenic effect of estrogen, and can prevent the development of estrogen independence.
-
Androgen Receptor (AR) Signaling: In prostate cancer models, CDK8/19 inhibitors like this compound can modulate androgen-regulated gene expression.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in a variety of in vitro and in vivo models.
In Vitro Studies
This compound has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Assay | Reference |
| Kd | CDK8 | 140 nM | Kinase Binding Assay | [4] |
| Kd | CDK19 | 80 nM | Kinase Binding Assay | [4] |
| IC50 | CDK8 Kinase Activity | 0.28 µM | Kinase Activity Assay | [8] |
In Vivo Studies
Animal models have been instrumental in demonstrating the in vivo efficacy of this compound.
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer | Xenograft | This compound | Significantly slowed tumor growth | [4] |
| Colon Cancer | Syngeneic (CT26) | This compound | Suppressed liver metastasis | [5][7] |
| ER+ Breast Cancer | Xenograft | This compound + Fulvestrant | Augmented tumor-suppressive effect | |
| HER2+ Breast Cancer | Xenograft | This compound + Lapatinib | Potentiated anti-tumor effect | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assays
1. MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Incubate the plate overnight in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Crystal Violet Staining
This assay quantifies the number of adherent cells, providing an indirect measure of cell viability.
-
Protocol:
-
Seed cells in a multi-well plate and treat with this compound as required.
-
After treatment, gently wash the cells with PBS.[3]
-
Fix the cells with 4% paraformaldehyde or 100% methanol for 10-15 minutes.[4][7]
-
Stain the cells with 0.1% or 0.5% crystal violet solution for 10-30 minutes at room temperature.[3][4]
-
Wash the plate with water to remove excess stain and allow it to air dry.[7]
-
Solubilize the stain with 10% acetic acid or 1% SDS.[4]
-
Measure the absorbance at 590 nm.[3]
-
Protein and Gene Expression Analysis
1. Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protocol:
-
Lyse cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.
-
Separate 10-50 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect chemiluminescence using an appropriate substrate and imaging system.[10]
-
2. Quantitative PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
-
Protocol:
-
Isolate total RNA from cells or tissues using a suitable method.
-
Synthesize cDNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, primers for the gene of interest and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).[11]
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine relative gene expression.
-
In Vivo Xenograft Studies
These models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Protocol for HER2+ Breast Cancer Xenograft Model:
-
Use female immunodeficient mice (e.g., NSG or athymic nude mice).[2]
-
Subcutaneously inject 5 x 106 HCC1954 cells in 50% Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of ~150 mm3, randomize mice into treatment groups.[12]
-
Administer this compound (or a related CDK8/19 inhibitor like SNX631) and/or lapatinib via oral gavage at the determined dosage and schedule (e.g., daily).[12]
-
Continue treatment and monitor tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Clinical Development
This compound entered a Phase I/II clinical trial (NCT03065010) for patients with advanced ER-positive breast cancer, where it was evaluated in combination with an aromatase inhibitor or fulvestrant.[3][6] While the trial showed that this compound was well-tolerated and led to the stabilization of metastases, it was found to be metabolically labile in humans, which has prompted the development of next-generation CDK8/19 inhibitors like Senexin C.[3][6][13]
Conclusion
This compound has demonstrated significant therapeutic potential as a selective CDK8/19 inhibitor in a range of preclinical cancer models. Its ability to modulate key oncogenic signaling pathways provides a strong rationale for its use in oncology. While its clinical development has been hampered by metabolic instability, the findings from studies with this compound have paved the way for the development of improved CDK8/19 inhibitors. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug developers working to further explore the therapeutic utility of targeting CDK8/19 in cancer.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tpp.ch [tpp.ch]
- 8. origene.com [origene.com]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
The Dual Role of CDK8 and CDK19 in Oncology: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Cyclin-Dependent Kinase 8 and 19 in Cancer Biology, Signaling Pathways, and Therapeutic Targeting
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19, have emerged as critical regulators of gene transcription with profound implications in cancer biology. Unlike other members of the CDK family that primarily govern cell cycle progression, CDK8 and CDK19 are key components of the Mediator complex, a molecular bridge that conveys regulatory signals from transcription factors to RNA polymerase II. Their unique position as transcriptional co-regulators places them at the nexus of numerous signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the current understanding of CDK8 and CDK19 in oncology, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks they command. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the therapeutic potential and biological complexities of targeting CDK8 and CDK19.
Data Presentation: Quantitative Analysis of CDK8 and CDK19 in Cancer
The expression levels of CDK8 and CDK19 are frequently altered in various malignancies, often correlating with disease progression and patient prognosis. Below are summarized quantitative data from key studies.
Table 1: CDK8 and CDK19 Expression in Different Cancer Types
| Cancer Type | Gene | Expression Change in Tumor vs. Normal | Patient Cohort/Dataset | Key Findings & p-value | Citation(s) |
| Colorectal Cancer | CDK8 | Overexpressed/Amplified | 123 patient samples | Amplified in 47% of samples. | [1] |
| CDK8 | Elevated protein levels | 50 patient samples | Elevated in 26% of samples. | [2] | |
| CDK8 | Higher RNA expression in high-risk group | 797 patients (SurvExpress) | Significantly higher in high-risk group. | ||
| Prostate Cancer | CDK19 | Upregulated in tumor tissues | TCGA (492 tumor, 152 normal) | Significantly upregulated (p-value provided in source). | |
| CDK19 | Increased expression with progression | 622 patient samples (IHC) | Significantly increased from benign to primary tumor (P = 9 × 10⁻⁴) and to metastases (P = 4 × 10⁻¹⁰). | [3] | |
| CDK8 | Increased in metastases/CRPC | 622 patient samples (IHC) | Significantly increased in metastases/CRPC (P = 2 × 10⁻⁸). | [3] | |
| Breast Cancer | CDK8/19 | Overexpressed in invasive ductal carcinomas | N/A (IHC analysis) | Overexpressed relative to non-malignant mammary tissues. | [4][5] |
| MED13 (CDK module) | Gene amplification | 968 breast cancers (TCGA) | Amplified in 9.7% of cases. | [4][5] | |
| Hepatocellular Carcinoma | CDK19 | Upregulated in tumor tissues | 4 GEO datasets | 1.71-fold increase in Roessler liver dataset. | |
| CDK8 & CDK19 | Significantly overexpressed | 268 HCC patients (qRT-PCR) | Both significantly overexpressed compared to non-tumoral counterparts. | [5] |
Table 2: Prognostic Value of CDK8 and CDK19 Expression in Cancer
| Cancer Type | Gene(s) | Association with Survival | Patient Cohort Size | Hazard Ratio (HR) and p-value | Citation(s) |
| Colorectal Cancer | CDK8 | High expression correlates with shorter disease-specific survival. | 797 | HR and p-value provided in source. | |
| CDK8 | High expression associated with increased colon cancer-specific mortality. | 470 | Univariate HR 1.70 (p=0.039); Multivariate HR 2.05 (p=0.011). | [6] | |
| Prostate Cancer | CDK19 | High expression correlates with shorter disease-free survival. | N/A | Independent of Gleason grade and PSA. 5-year DFS rates: 73.7% (no), 56.9% (moderate), 30.4% (high). | [6] |
| Breast Cancer | CDK8 | Higher expression associated with shorter Relapse-Free Survival (RFS). | N/A | Stronger correlation in patients with systemic adjuvant therapy. | [4][5] |
| CDK8 | Increased mRNA associated with shorter Overall Survival (OS). | Multiple datasets | UALCAN (P = 0.038), TCGA (P = 0.019), Kaplan-Meier Plotter (P = 0.015). | [7] | |
| Hepatocellular Carcinoma | CDK19 | Higher expression associated with worse OS. | 364 | HR = 1.55 (p = 1.8E-2). | [8] |
| Pan-Cancer Analysis | CDK8 | Expression correlates with shorter survival in multiple cancers. | TCGA | Breast, prostate, cervical cancers, and esophageal adenocarcinoma show significant correlation. | [9] |
Signaling Pathways Involving CDK8 and CDK19
CDK8 and CDK19 are integral components of the Mediator complex's kinase module, which also includes Cyclin C, MED12, and MED13.[10] This module reversibly associates with the core Mediator complex to regulate transcription. CDK8 and CDK19 exert their influence by phosphorylating various substrates, including transcription factors and the C-terminal domain (CTD) of RNA polymerase II, thereby modulating the expression of specific gene programs.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the transcription of target genes involved in proliferation and cell fate. CDK8 has been identified as a coactivator of β-catenin-dependent transcription.[2][11]
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. CDK8 and CDK19 can phosphorylate SMAD transcription factors, thereby modulating their activity.[11][12]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. CDK8 and CDK19 have been shown to potentiate NF-κB-induced transcription.[13][14] Upon activation, CDK8/19 are co-recruited with NF-κB to the promoters of responsive genes.[13]
STAT1 Signaling Pathway
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling. CDK8 has been identified as a kinase that phosphorylates STAT1 on serine 727, a modification that is crucial for its full transcriptional activity.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for studying CDK8 and CDK19.
Lentiviral-mediated shRNA Knockdown of CDK8/CDK19
This protocol describes a general workflow for the stable knockdown of CDK8 or CDK19 in cancer cell lines using a lentiviral-based shRNA approach.
1. shRNA Design and Vector Construction:
-
Design at least two independent shRNA sequences targeting the coding region of human CDK8 (NCBI Gene ID: 1024) or CDK19 (NCBI Gene ID: 23097).
-
Include a non-targeting scramble shRNA as a negative control.
-
Synthesize and anneal complementary oligonucleotides encoding the shRNA hairpin.
-
Ligate the annealed oligonucleotides into a lentiviral expression vector (e.g., pLKO.1-puro) downstream of a U6 promoter.
-
Verify the correct insertion and sequence of the shRNA cassette by Sanger sequencing.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a method such as p24 ELISA or by transducing a reporter cell line.
3. Transduction of Target Cancer Cells:
-
Plate the target cancer cells at an appropriate density.
-
Transduce the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24-48 hours, begin selection of transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
4. Validation of Knockdown:
-
Expand the antibiotic-resistant cell population.
-
Assess the knockdown efficiency at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription followed by qPCR using primers specific for CDK8 or CDK19 and a housekeeping gene for normalization.
-
Western Blotting: Prepare whole-cell lysates and perform SDS-PAGE followed by immunoblotting with antibodies specific for CDK8 or CDK19 and a loading control (e.g., GAPDH or β-actin).
-
In Vitro Kinase Assay for CDK8/CDK19 Inhibitors
This protocol provides a framework for assessing the inhibitory activity of compounds against CDK8 and CDK19 in a biochemical assay.
1. Reagents and Materials:
-
Recombinant active CDK8/CycC and CDK19/CycC enzymes.
-
A suitable substrate (e.g., a peptide derived from a known substrate like STAT1 or a generic kinase substrate).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a specific antibody and detection system for non-radioactive assays).
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compounds at various concentrations (typically a serial dilution) or DMSO as a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Detect and quantify the phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and prognostic value of transcription-associated cyclin-dependent kinases in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 19 upregulation correlates with an unfavorable prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
Senexin B: A Technical Guide for the Study of Kinase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two closely related serine/threonine kinases that play a critical role in the regulation of gene transcription.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 function as a molecular bridge between transcription factors and the RNA polymerase II machinery, thereby controlling the expression of a wide array of genes involved in cell proliferation, differentiation, and survival. The dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5]
This technical guide provides an in-depth overview of this compound as a research tool for studying kinase biology. It covers its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant signaling pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of CDK8 and CDK19.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating the transcriptional output of genes regulated by these kinases. One of the key pathways affected by this compound is the NF-κB signaling pathway, where CDK8/19 are known to potentiate the transcriptional activity of NF-κB.[6][7] By inhibiting CDK8/19, this compound can attenuate the expression of NF-κB target genes, many of which are involved in inflammation and cancer progression.[6] Additionally, this compound has been shown to modulate the phosphorylation of STAT1 at serine 727, a post-translational modification that influences its transcriptional activity.[8]
Data Presentation
Kinase Inhibition Profile
The following table summarizes the in vitro potency of this compound against its primary targets, CDK8 and CDK19. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for quantifying the inhibitor's affinity and potency.
| Target | Parameter | Value (nM) | Assay Type | Reference |
| CDK8 | Kd | 140 | Kinase Binding Assay | [1][3] |
| CDK19 | Kd | 80 | Kinase Binding Assay | [1][3] |
| CDK8 | Kd | 2.0 | KINETICfinder TR-FRET | [1] |
| CDK19 | Kd | 3.0 | KINETICfinder TR-FRET | [1] |
| CDK8/19 | IC50 | 24-50 | Various Assays | [3] |
Cellular Activity
The following table presents the IC50 values of this compound in various cancer cell lines, demonstrating its anti-proliferative and pathway-modulatory effects in a cellular context.
| Cell Line | Assay | IC50 (µM) | Notes | Reference |
| BT474 (Parental) | 7-day Growth Inhibition | 1.547 | - | [2] |
| BT474 (Gefitinib-Resistant) | 7-day Growth Inhibition | 2.430 | Fold change: 1.57 | [2] |
| BT474 (Erlotinib-Resistant) | 7-day Growth Inhibition | 2.561 | Fold change: 1.66 | [2] |
| SKBR3 (Parental) | 7-day Growth Inhibition | N/A | Low extent of growth inhibition | [2] |
| 293-WT-NFKB-LUC | NF-κB Reporter Assay | ~0.1-0.2 | Inhibition of TNFα-induced luciferase expression | [7] |
Experimental Protocols
CDK8/CDK19 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of this compound to CDK8 and CDK19.
Materials:
-
CDK8/cyclin C or CDK19/cyclin C enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled tracer
-
This compound
-
Kinase buffer
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the appropriate tracer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the this compound concentration to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the effect of this compound on NF-κB-mediated transcription.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Complete growth medium
-
TNFα (or other NF-κB activator)
-
This compound
-
Luciferase assay reagent
-
96-well opaque white plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well opaque white plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 3-6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and plot the results to determine the effect of this compound on NF-κB activity.[9]
Western Blot for Phospho-STAT1 (Ser727)
This protocol describes the detection of STAT1 phosphorylation at Ser727 in response to this compound treatment.
Materials:
-
Cells of interest (e.g., 293 cells)
-
This compound
-
IFNγ (optional, as a positive control for STAT1 phosphorylation)
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the indicated times. Include untreated and/or IFNγ-treated controls.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT1 antibody to confirm equal protein loading.
MTT Cell Viability Assay
This protocol provides a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results to determine the IC50 value.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK8/19 within the Mediator complex.
Caption: this compound inhibits NF-κB-mediated gene expression.
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound has emerged as a valuable chemical probe for dissecting the complex roles of CDK8 and CDK19 in transcriptional regulation. Its high potency and selectivity make it an excellent tool for investigating the downstream consequences of inhibiting these kinases in various biological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of kinase biology, signal transduction, and drug discovery. As our understanding of the Mediator complex and its associated kinases continues to evolve, tools like this compound will be instrumental in unraveling the intricate mechanisms that govern gene expression in health and disease.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. senexbio.com [senexbio.com]
- 7. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Recommended concentration of Senexin B for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are components of the Mediator complex, a crucial multiprotein assembly that regulates transcription by RNA polymerase II.[4][5] By inhibiting CDK8/19 in an ATP-competitive manner, this compound modulates the activity of various transcription factors involved in oncogenesis, metastasis, and inflammation, making it a valuable tool for cancer research and drug development.[3] These application notes provide recommended concentrations and detailed protocols for common in vitro assays using this compound.
Mechanism of Action
CDK8 and CDK19 act as a regulatory module within the Mediator complex. This complex connects gene-specific transcription factors to the core RNA polymerase II machinery, thereby controlling gene expression. This compound's inhibition of the kinase activity of this module prevents the phosphorylation of downstream targets, including transcription factors like STAT1, NFκB, and the Estrogen Receptor (ER), ultimately altering gene expression programs associated with cell growth, survival, and differentiation.[4][6][7][8]
Recommended In Vitro Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. A dose-response experiment is always recommended. The following table summarizes effective concentrations reported in the literature.
| Assay Type | Cell Line(s) | Effective Concentration | Observed Effect | Citation(s) |
| Biochemical Assays | (Kinase Assays) | Kd: 80 nM (CDK19)Kd: 140 nM (CDK8) | Binding Affinity | [1][2] |
| (Kinase Assays) | IC₅₀: 24 - 50 nM | Half-maximal Inhibitory Concentration | [3][9] | |
| Cell Growth Inhibition | MCF-7, BT474, T47D-ER/Luc | 1.25 - 5 µM | Concentration-dependent growth inhibition. | [9] |
| Transcription Inhibition | HEK293, HCT116 | 1 µM | Inhibition of NFκB-induced gene expression. | [8] |
| Differentiation | Murine BMDMs | 1 - 1.5 µM | Inhibition of RANKL-induced osteoclastogenesis. | [9] |
Stock Solution Preparation: this compound is soluble in DMSO up to 24.41 mM (11 mg/mL) and is also highly water-soluble (up to 50 mM).[1][3] For cell culture experiments, prepare a concentrated stock (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Further dilute the stock solution in culture medium to the final working concentration immediately before use.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V.[10]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-5 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Senescence Assay (SA-β-Gal Staining)
This histochemical assay detects Senescence-Associated β-galactosidase (SA-β-gal) activity, a common biomarker for senescent cells, which is active at pH 6.0.[12]
Materials:
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
PBS
-
Fixation Solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS)
-
SA-β-Gal Staining Solution (pH 6.0), containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer.
-
Light microscope
Procedure:
-
Cell Treatment: Seed cells on glass coverslips in 6-well plates. Treat with a sub-lethal concentration of this compound for an extended period (e.g., 5-7 days), replacing the medium every 2-3 days.
-
Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Staining: Add 1 mL of SA-β-Gal Staining Solution to each well. Ensure the cells are fully covered.
-
Incubation: Incubate the plates at 37°C overnight in a dry incubator (no CO₂). Do not seal the plate, as this can alter the pH.
-
Observation: The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Senescence β-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Treating Cancer Cell Lines with Senexin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19)[1]. These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription[2][3]. Dysregulation of CDK8/19 activity has been implicated in the pathology of various cancers, including triple-negative breast cancer, by promoting tumor growth and mediating resistance to therapies[1]. This compound exerts its anti-cancer effects by inhibiting CDK8/19, leading to the suppression of oncogenic signaling pathways, such as the STAT3 pathway, and inducing cellular senescence in cancer cells.
These application notes provide a comprehensive protocol for treating cancer cell lines with this compound to evaluate its effects on cell viability, induction of senescence, and modulation of the CDK8/19-STAT3 signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | CDK8/19 | [1] |
| Kd for CDK8 | 140 nM | [1] |
| Kd for CDK19 | 80 nM | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~35 µg/ml (~77.7 µM) | Value for a pine needle extract, with this compound being a potent component. |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~86 µg/ml (~190.9 µM) | Value for a pine needle extract, with this compound being a potent component. |
| Various Cancer Cell Lines | Multiple | 2.3 - 10.2 µM | A related compound, QTZ05, showed this range of IC50 values. |
Mandatory Visualization
Caption: Experimental workflow for this compound treatment and subsequent analysis.
Caption: this compound inhibits the CDK8/19-STAT3 signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Based on manufacturer data, this compound is soluble in DMSO up to 11 mg/mL (24.41 mM)[1].
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT116) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and senescence assays) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells based on the quantification of ATP.
-
Plate Preparation: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control as described above.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Senescence-Associated β-Galactosidase Staining
This assay detects the activity of β-galactosidase at pH 6.0, a known marker of senescent cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for the desired duration.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with 1X PBS.
-
Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with 1X PBS.
-
-
Staining:
-
Prepare the Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other buffer components at pH 6.0).
-
Add 1 mL of the Staining Solution to each well.
-
Incubate the plate at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
-
Visualization and Quantification:
-
Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of senescent cells by counting the number of blue-staining cells relative to the total number of cells in at least three different fields of view.
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of STAT3 upon this compound treatment.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phospho-STAT3 to total STAT3.
References
Application Notes and Protocols for In Vivo Dosing and Administration of Senexin B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senexin B is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex that play a crucial role in regulating gene transcription.[1][2][3] As a key regulator of transcriptional reprogramming, the CDK8/19 kinase module is implicated in various pathological processes, including cancer and inflammation.[4][5] this compound has been investigated in several preclinical mouse models to evaluate its therapeutic potential.[3] Notably, it was the first selective CDK8/19 inhibitor to enter clinical trials for advanced ER-positive breast cancer.[3]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models, based on currently available data. The information herein is intended to guide researchers in designing and executing in vivo studies with this compound.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters for this compound that have been reported in various mouse models.
Table 1: In Vivo Dosing of this compound in Mouse Models
| Mouse Model | Cancer Type | Administration Route | Dosage | Dosing Frequency | Vehicle | Reference |
| CT26 Syngeneic | Colon Cancer | Intraperitoneal (i.p.) | Not specified | Daily | Not specified | [6] |
| HCT116 Xenograft | Colon Cancer | Intraperitoneal (i.p.) | Not specified | Daily | Not specified | [6] |
| ER-positive Breast Cancer Xenografts | Breast Cancer | Not specified | Not specified | Not specified | Not specified | [7] |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Breast Cancer | Not specified | Not specified | Not specified | Not specified | [2][8] |
| CT26 Tumor-Bearing Model | Colon Cancer | Oral (p.o.) | 100 mg/kg | Single dose | 30% propylene glycol, 70% PEG-400 | [9] |
Table 2: Comparative Pharmacokinetics of this compound and Senexin C in CT26 Tumor-Bearing Mice (100 mg/kg, oral administration)
| Compound | Tissue | Cmax (ng/mL or ng/g) | AUC0–24hr (nghr/mL or nghr/g) | Accumulation |
| This compound | Blood | > Tumor | Less efficient suppression of tumor PD marker | Greater accumulation in blood than in tumor |
| Senexin C | Blood | 2182 | 88600 | Enriched tumor tissue PK values |
| Senexin C | Tumor | 5728 | 88600 | ~40 times higher than in blood |
Note: Detailed pharmacokinetic values for this compound were not provided in the compared study; however, it was noted to have greater accumulation in blood compared to the tumor, in contrast to Senexin C.[5][9]
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for oral and intraperitoneal administration. The exact formulation may need to be optimized based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Corn oil
-
Sterile deionized water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Oral Administration (Example Formulation): [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 11 mg/mL). Ensure the powder is completely dissolved. Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.[8]
-
For a 1 mL final working solution, add 50 µL of the this compound stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly until a uniform suspension is achieved.
-
This formulation should be prepared fresh before each use for optimal results.[8]
Protocol for Intraperitoneal Administration (Example Formulation): [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 11 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.
-
Mix thoroughly. This solution should be used immediately.[8]
Intraperitoneal (i.p.) Injection in Mice
This protocol describes the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL or insulin syringes)
-
Sterile needles (26-27 gauge)[10]
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation: Draw the calculated volume of the this compound solution into a sterile syringe fitted with a new sterile needle. The maximum recommended injection volume is 10 µL/g of the mouse's body weight (e.g., 200 µL for a 20 g mouse).[10]
-
Restraint: Restrain the mouse securely. One common method is to grasp the loose skin over the neck and shoulders (scruffing) to immobilize the head and body.
-
Positioning: Turn the mouse so its ventral side (abdomen) is facing upwards, with the head tilted slightly downwards.[10] This positioning allows the abdominal organs to shift away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[6]
-
Injection: Insert the needle at a 30-45 degree angle into the abdominal cavity.[6][10] Aspirate briefly by pulling back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish/brownish fluid (indicating entry into the intestines) is drawn into the syringe.[10]
-
Administration: If no fluid is aspirated, inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress, bleeding at the injection site, or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.
Oral Gavage in Mice
This protocol outlines the procedure for administering this compound orally using a gavage needle.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)[11]
-
Water or a suitable lubricant
Procedure:
-
Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).[12] Draw the calculated volume into a syringe and attach the gavage needle.
-
Measure Insertion Depth: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.[8] Mark this length on the needle.
-
Restraint: Restrain the mouse by scruffing the neck to immobilize the head. The head should be gently extended back to create a straight line from the mouth to the esophagus.[8]
-
Insertion: Moisten the tip of the gavage needle with water or lubricant. Gently insert the needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus.[8]
-
Advancement: The needle should pass smoothly down the esophagus without resistance. The mouse may exhibit a swallowing reflex.[13] If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Administration: Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress (which could indicate accidental administration into the trachea), choking, or other adverse effects.[13]
Signaling Pathway and Experimental Workflows
CDK8/19 Signaling Pathway Inhibition by this compound
This compound acts as a selective inhibitor of CDK8 and CDK19, which are key components of the Mediator complex's kinase module. This module regulates the activity of RNA Polymerase II, thereby controlling gene transcription. CDK8/19 can phosphorylate various transcription factors, including STAT1 at the S727 residue, influencing their activity.[1] By inhibiting CDK8/19, this compound can modulate the expression of genes involved in cell proliferation, inflammation, and drug resistance.[1][14]
Caption: this compound inhibits CDK8/19, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model is outlined below. This can be adapted for other tumor models or disease states.
References
- 1. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. researchgate.net [researchgate.net]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for Senexin B in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, for use in preclinical xenograft models of cancer. Detailed protocols for in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor targeting the Mediator kinases CDK8 and its paralog CDK19.[1][2] These kinases play a crucial role in regulating gene transcription by RNA polymerase II and are implicated in various oncogenic signaling pathways.[1][3] Elevated expression of CDK8/19 has been observed in several cancers, including breast, colon, and prostate cancer, making them attractive therapeutic targets.[3][4][5] this compound has demonstrated efficacy in preclinical models by inhibiting tumor growth and metastasis, and in some cases, overcoming drug resistance.[2][4][6][7][8]
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the function of the Mediator complex, a key transcriptional co-regulator. The Mediator complex interacts with transcription factors and RNA polymerase II to control the expression of specific genes. By inhibiting CDK8/19, this compound can alter the transcriptional landscape of cancer cells, affecting pathways involved in cell proliferation, survival, and metastasis. Notably, CDK8/19 inhibition has been shown to attenuate NF-κB-induced transcription and interfere with signaling pathways driven by estrogen receptor (ER), β-catenin, STAT1, and HIF1α.[1][4][6][8][9]
Signaling Pathway Diagram
Caption: this compound inhibits CDK8/19, disrupting oncogenic transcription.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters for this compound and its analog, Senexin C.
| Compound | Target | Kd (nM) | Reference |
| This compound | CDK8 | 2.0 | [1] |
| CDK19 | 3.0 | [1] | |
| CDK8 | 140 | [2] | |
| CDK19 | 80 | [2] | |
| Senexin C | CDK8 | 1.4 | [1] |
| CDK19 | 2.9 | [1] |
| Cancer Type | Cell Line | Xenograft Model | This compound Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Not specified | Xenograft | Not specified | Significantly slows tumor growth and inhibits tumor progression. | [2] |
| Colon Cancer | CT26 (murine) | Liver Metastasis Model | Oral, b.i.d. | Significantly increased survival. | [4] |
| ER-Positive Breast Cancer | Not specified | Xenograft | Not specified | Suppressed tumor growth and augmented the effects of fulvestrant. | [8] |
| HER2+ Breast Cancer | HCC1954 | Xenograft | Combination with lapatinib | Potentiated the effect of lapatinib and almost completely suppressed tumor growth. | [7] |
| Castration-Resistant Prostate Cancer | Rv1-Luc, Rv1-WT | Xenograft in castrated mice | 30 mg/kg, b.i.d., oral gavage (SNX631, a this compound analog) | Strongly inhibited tumor growth. | [10] |
Experimental Protocols
Experimental Workflow for a Xenograft Study with this compound
Caption: Workflow for a typical this compound xenograft study.
Detailed Methodologies
1. Cell Culture and Preparation
-
Cell Lines: Select appropriate cancer cell lines based on the research question. Ensure cells are in the exponential growth phase (80-90% confluence) before harvesting.[11] Passage cells at least twice after thawing from cryogenic storage.[11]
-
Harvesting: Use trypsin or another appropriate enzyme to detach adherent cells. Resuspend cells in a serum-containing medium and count them.[11]
-
Cell Suspension: Centrifuge the cells (e.g., at 225 x g for 5 minutes at 4°C) and resuspend the pellet in a suitable buffer like Hank's Balanced Salt Solution (HBSS) or PBS.[11][12] The final concentration should be determined based on a pilot study, typically ranging from 0.5 to 2 million cells in 100-200 µL.[11][12] For difficult-to-engraft cell lines, consider resuspending cells in a 1:1 mixture of HBSS and Matrigel or Cultrex BME.[12][13] Keep the cell suspension on ice until injection.[11]
2. Animal Handling and Tumor Implantation
-
Animal Models: Immunodeficient mice (e.g., Nude, SCID, NSG) are commonly used for xenograft studies.[12][14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation:
-
Subcutaneous: Inject the cell suspension (typically 100-200 µL) into the flank of the mouse using a 23-25 gauge needle.[12]
-
Orthotopic: For a more clinically relevant model, inject the cells into the tissue of origin (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. This compound Formulation and Administration
-
Formulation for Oral Gavage: A common formulation involves dissolving this compound in a vehicle suitable for oral administration. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and sterile water.[2]
-
Example Formulation: To prepare a 1 mL working solution, add 50 µL of an 11 mg/mL this compound stock in DMSO to 400 µL of PEG300. Mix well. Add 50 µL of Tween 80, mix, and then add 500 µL of ddH₂O.[2] This solution should be used immediately.
-
-
Administration:
-
Route: Oral gavage (p.o.) is a common route for this compound administration.[3]
-
Dosing and Schedule: The optimal dose and schedule should be determined empirically. A common starting point is a twice-daily (b.i.d.) administration.[4] For example, a dose of 40 mg/kg has been used in some studies.[3]
-
Treatment Initiation: Treatment can begin once tumors have reached a certain volume (e.g., 100-200 mm³). Animals should be randomized into control (vehicle) and treatment groups.
-
4. Endpoint and Data Analysis
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if the animals show signs of significant morbidity.
-
Tumor Analysis: Excise tumors, weigh them, and process them for downstream analyses such as:
-
Statistical Analysis: Compare tumor growth curves, final tumor weights, and other relevant endpoints between control and treatment groups using appropriate statistical tests (e.g., t-test, ANOVA). Survival data can be analyzed using Kaplan-Meier plots and the log-rank test.[4]
Conclusion
This compound is a valuable tool for investigating the role of CDK8/19 in cancer progression and for preclinical evaluation of this therapeutic strategy. The protocols outlined above provide a framework for conducting robust xenograft studies to assess the in vivo efficacy of this compound, either as a single agent or in combination with other anti-cancer drugs. Careful planning of experimental design, including cell line selection, drug formulation, and endpoint analysis, is critical for obtaining meaningful and reproducible results.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. BiTE® Xenograft Protocol [protocols.io]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Senexin B Activity
Introduction
Senexin B is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription by RNA Polymerase II.[3] Unlike other CDKs involved in cell cycle progression, CDK8/19 act as transcriptional co-regulators for various signaling pathways, including those driven by STAT1, NFκB, and Estrogen Receptor (ER).[3][4][5] By inhibiting the ATP-binding site of CDK8/19, this compound modulates the expression of specific genes, thereby affecting processes such as cancer cell growth, metastasis, and drug resistance.[2][5][6]
These application notes provide detailed protocols for various biochemical and cell-based assays to measure the activity and efficacy of this compound, intended for researchers in academic and drug development settings.
Signaling Pathways Modulated by this compound
CDK8 and CDK19 are key regulators of signal-induced transcription. They are recruited to gene promoters by transcription factors to phosphorylate components of the transcription machinery, thereby potentiating gene expression. This compound blocks this activity, leading to the downregulation of specific signal-responsive genes.
Caption: this compound inhibits CDK8/19, blocking transcription factor-mediated gene expression.
Biochemical Assays
Biochemical assays directly measure the interaction of this compound with its targets, CDK8 and CDK19, in a cell-free system. These are essential for determining binding affinity and direct inhibitory potency.
Kinase Binding and Activity Assays
A variety of high-throughput biochemical assays can be used to quantify the interaction between this compound and its target kinases.
-
LanthaScreen™ Eu Kinase Binding Assay: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site. It is a common method for determining binding affinity (Kd).[3][7]
-
KINETICfinder® Assay: This assay measures the binding kinetics, providing information on the association rate and residence time of the inhibitor on the target kinase.[3][8]
-
Z'-LYTE™ Kinase Assay: This assay measures actual kinase activity by detecting the phosphorylation of a substrate peptide, allowing for the determination of IC50 values.[7]
Data Presentation: Biochemical Activity of this compound
| Parameter | Target | Value | Assay Method | Reference |
| Kd | CDK8 | 140 nM | Not Specified | [1][2] |
| Kd | CDK19 | 80 nM | Not Specified | [1][2] |
| IC50 | CDK8 | 24 - 50 nM | Varies by assay | [6][9] |
General Protocol: In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE™)
This protocol provides a general workflow for measuring the direct inhibitory effect of this compound on CDK8/CycC activity.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of recombinant human CDK8/CycC complex in kinase buffer.
-
Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound dilution (or DMSO for control).
-
Add 5 µL of the CDK8/CycC enzyme solution to each well and incubate for 20-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate solution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the development reagent.
-
Incubate for 1 hour at room temperature to allow for the proteolytic cleavage of the unphosphorylated substrate.
-
Read the plate on a fluorescence plate reader using the appropriate TR-FRET wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of emission signals to determine the percentage of phosphorylation.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are critical for confirming that this compound engages its target in a cellular context and produces the desired biological effect.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound directly binds to CDK8 and CDK19 inside intact cells.[10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. This is detected by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble (un-denatured) target protein remaining via Western blot.
NFκB-Dependent Luciferase Reporter Assay
This is a robust functional assay to measure the inhibition of CDK8/19-mediated transcriptional activity.[3] CDK8/19 potentiate the induction of transcription by NFκB.[11] This assay uses a cell line engineered to express a luciferase reporter gene under the control of an NFκB-responsive promoter.
Caption: Workflow for the NFκB-dependent luciferase reporter assay.
Protocol: NFκB Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NFκB-luciferase reporter into a 96-well white, clear-bottom plate at a density of 2-3 x 10⁴ cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Pre-treat the cells by adding the compound dilutions to the wells. Include a DMSO-only vehicle control. Incubate for 1 hour.
-
Stimulation: Stimulate the cells by adding TNFα to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 2-3 hours at 37°C.[3]
-
Lysis and Detection:
-
Remove the media from the wells.
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega ONE-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound to calculate the IC50 value.
-
On-Target Validation using CDK8/19 Knockout Cells
To confirm that the effect of this compound is specifically due to CDK8/19 inhibition, the assay can be run in parallel using wild-type (WT) and CDK8/19 double-knockout (dKO) cells.[3][12] this compound should inhibit the reporter in WT cells but have no effect in dKO cells.
Caption: Logic for using WT vs. dKO cells to confirm this compound's target specificity.
STAT1 Phosphorylation Assay
CDK8 directly phosphorylates STAT1 at serine 727 (S727), a modification required for maximal transcriptional activation in response to signals like interferon-gamma (IFNγ).[13][14] Inhibition of CDK8/19 by this compound leads to a measurable decrease in STAT1 S727 phosphorylation, making it a valuable pharmacodynamic biomarker.[10][13]
Protocol: Western Blot for Phospho-STAT1 (S727)
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (S727).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Re-probe the blot for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[4]
-
Express p-STAT1 (S727) levels as a ratio to total STAT1.
-
Data Presentation: Cellular Assay Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Stimulus | Reference |
| NFκB Reporter | HEK293-WT | IC50 | ~150-250 nM | TNFα | [3] |
| NFκB Reporter | HEK293-dKO | IC50 | No effect | TNFα | [3][12] |
| Gene Expression (MYC) | HEK293 | IC50 | ~250 nM | Basal | [3] |
| Gene Expression (CXCL8) | HEK293 | IC50 | ~200 nM | TNFα | [3] |
| Cell Growth | MCF-7 | IC50 | 1.25 - 5 µM | Estrogen | [9] |
| Cell Growth | BT474 | IC50 | 1.25 - 5 µM | Estrogen | [9] |
| STAT1 Phosphorylation | Various | Inhibition | Yes | IFNγ / Basal | [13][15] |
Gene Expression Analysis by qPCR
Measuring the mRNA levels of genes known to be regulated by CDK8/19 provides a direct readout of this compound's transcriptional inhibitory activity. Key target genes include MYC (basal expression) and NFκB-inducible genes like CXCL8 (IL-8).[3][11]
Protocol: qPCR for Target Gene Expression
-
Cell Treatment: Treat cells (e.g., HEK293) with this compound for 1-3 hours, with or without a stimulus like TNFα, as described in previous protocols.[3][11]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (e.g., CXCL8) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the change in target gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Cell Proliferation (SRB) Assay
This assay measures the long-term phenotypic consequence of CDK8/19 inhibition on cancer cell growth.[4] The Sulforhodamine B (SRB) assay quantifies total cellular protein, which is proportional to cell number.
Protocol: SRB Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations for an extended period (e.g., 5-7 days).[4][16]
-
Cell Fixation:
-
Gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
-
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization and Readout:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Senexin B's stability and optimal storage conditions.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.
Chemical and Physical Properties
This compound (also known as SNX2-1-165 or BCD-115) is a small molecule inhibitor with the following properties:
-
Appearance: White to off-white solid powder[1]
Stability and Optimal Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. The optimal conditions depend on whether the compound is in solid form or dissolved in a solvent.
Storage of Solid this compound
When stored as a solid powder, this compound is relatively stable. To prevent degradation, it should be stored in a tightly sealed container, protected from light and moisture.
| Storage Temperature | Duration of Stability | Recommendations |
| -20°C | ≥ 4 years | Recommended for long-term storage.[6] |
| -20°C | 3 years | [1][4][5] |
| 4°C | 2 years | Suitable for shorter-term storage.[1][4] |
| 0 - 4°C | Days to weeks | For very short-term storage; keep dry and dark.[7] |
Storage of this compound in Solution
Once dissolved, the stability of this compound is reduced. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5]
| Storage Temperature | Solvent | Duration of Stability |
| -80°C | DMSO | 1 year[5] |
| -80°C | DMSO | 6 months[1][4] |
| -20°C | DMSO | 1 month[1][4][5] |
| < -20°C | DMSO | Several months[3][8] |
Solubility and Preparation of Stock Solutions
This compound exhibits variable solubility in common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 6 mg/mL | 13.32 mM | May require warming and sonication.[1][4][8] Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1][5] |
| DMSO | 11 mg/mL | 24.41 mM | [5] |
| DMSO | >22.6 mg/mL | >50 mM | [3] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
| Ethanol | - | Insoluble | [5] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature for at least one hour before opening to prevent condensation.[3]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to 1 mg of this compound (MW: 450.53), add 221.96 µL of DMSO.
-
Dissolution: To aid dissolution, gently warm the solution at 37°C and sonicate in an ultrasonic bath for a short period.[3][8] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -80°C for up to one year.[5]
Signaling Pathways Modulated by this compound
This compound is a potent and selective inhibitor of the Mediator kinases CDK8 and CDK19, which play a crucial role in regulating gene transcription.[2][3][9] By inhibiting these kinases, this compound can modulate various signaling pathways implicated in cancer and inflammation.
Caption: this compound inhibits CDK8/19, modulating transcription downstream of various signaling pathways.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Specific cell lines, reagents, and conditions should be optimized for your experimental system.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound against CDK8/19.
Caption: Workflow for an in vitro kinase assay to determine this compound's IC50.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound (e.g., from 10 µM to 0.1 nM) in a suitable kinase assay buffer.
-
Enzyme Addition: To the wells of a microplate, add the recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme.
-
Pre-incubation: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells containing the enzyme and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic kinase peptide substrate).
-
Incubation: Incubate the reaction plate at 30°C for 60-120 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for NF-κB Inhibition
This protocol describes a method to assess the effect of this compound on TNFα-induced NF-κB activity in a cellular context.
Caption: Workflow for a cell-based assay to measure this compound's effect on NF-κB signaling.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HCT116) in a multi-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control for 1-2 hours.[10]
-
Stimulation: Induce NF-κB signaling by adding a stimulating agent such as TNFα (e.g., 10 ng/mL) to the cell culture medium.[10]
-
Incubation: Incubate the cells for a period optimized for the desired endpoint (e.g., 30 minutes for IκBα phosphorylation, 2-6 hours for target gene expression).
-
Endpoint Analysis:
-
qPCR: Extract RNA, perform reverse transcription, and use quantitative PCR to measure the mRNA levels of NF-κB target genes like IL8, CXCL1, and CXCL2.[10]
-
Reporter Assay: For cells stably expressing an NF-κB-driven reporter (e.g., luciferase or GFP), measure the reporter signal according to the manufacturer's instructions.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot to detect changes in the phosphorylation status of key signaling proteins like IκBα.
-
-
Data Analysis: Normalize the results to a housekeeping gene (for qPCR) or total protein (for Western blot) and compare the results from this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H26N6O | CID 71661259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Senexin B for Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senexin B is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, components of the Mediator complex that play a critical role in regulating transcription.[1][2][3] By inhibiting CDK8/19, this compound modulates the expression of genes downstream of various signaling pathways, making it a valuable tool for studying transcriptional regulation in cancer, inflammation, and other disease states.[1][2][4][5] These application notes provide detailed protocols for using this compound to investigate changes in gene expression, along with data presentation guidelines and visualizations of key signaling pathways.
This compound has been shown to suppress the induction of gene expression in response to various stimuli rather than affecting basal transcription levels.[1][2] This characteristic makes it particularly useful for dissecting the transcriptional programs activated by specific signaling cascades, such as those mediated by NF-κB, STATs, and hormone receptors.[4][5][6]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the CDK module of the Mediator complex, which bridges transcription factors and RNA Polymerase II (Pol II).[2] CDK8/19 can phosphorylate the C-terminal domain (CTD) of Pol II, a key step in transcriptional elongation.[2] By blocking this phosphorylation, this compound can attenuate the expression of a subset of genes, particularly those that are strongly and rapidly induced by signaling pathways.[2][7]
References
- 1. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. senexbio.com [senexbio.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application of Senexin B in triple-negative breast cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, has emerged as a promising therapeutic agent in TNBC research. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting these kinases, this compound can modulate transcriptional programs that drive tumor growth, metastasis, and drug resistance. These application notes provide an overview of the use of this compound in TNBC research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action:
This compound exerts its anti-cancer effects in TNBC primarily through the inhibition of the transcriptional regulatory kinases CDK8 and CDK19. This inhibition leads to the suppression of transcriptional programs associated with cancer progression. In TNBC, CDK8/19 inhibition has been shown to suppress the growth of primary tumors and their metastases. Furthermore, this compound can prevent the development of in vivo resistance to other targeted therapies, such as mTOR and AKT inhibitors, making it a valuable candidate for combination therapies.[1][2] The expression of CDK8 and CDK19 has been correlated with relapse-free survival and treatment failure in breast cancer patients, including those with TNBC, highlighting the clinical relevance of this target.[1]
Key Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of TNBC.
Caption: Mechanism of this compound in TNBC.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and related CDK8/19 inhibitors on TNBC models.
Table 1: In Vitro Proliferation of TNBC Cell Lines with CDK8/19 Inhibitor SNX631 (7-day assay)
| Cell Line | Doubling Time (hours) | Response to SNX631 |
| MDA-MB-468 | 33 | Responsive |
| HCC-70 | 30 | Responsive |
| HCC-1937 | 44 | Responsive |
| MDA-MB-436 | 32 | Responsive |
| BT-549 | 28 | Responsive |
| MDA-MB-231 | 38 | Non-responsive |
| 4T1 (murine) | 14 | Non-responsive |
| Data from a study on a selective CDK8/19 inhibitor, SNX631, which is structurally different from this compound but targets the same kinases.[2] |
Table 2: In Vivo Efficacy of this compound and other CDK8/19 Inhibitors in TNBC Xenograft Models
| TNBC Model | Compound | Dosing | Outcome |
| PEN_175 (PDX) | This compound | Not specified | Tumor growth inhibition |
| PEN_061 (PDX) | This compound | Not specified | Tumor growth inhibition |
| Circulating Tumor Cells | This compound | Not specified | Strong reduction in CTC number |
| 4T1 (murine, established lung metastases) | Senexin C | 40 mg/kg, b.i.d., oral gavage | Significant increase in survival |
| 4T1 (murine, established lung metastases) | SNX631 | 25 mg/kg, b.i.d., oral gavage | Significant increase in survival (stronger effect than Senexin C) |
| MDA-MB-231 (xenograft) | SNX631 | 350 ppm in diet | Significant tumor suppression |
| PDX: Patient-Derived Xenograft; CTC: Circulating Tumor Cells; b.i.d.: twice a day.[2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a representative method for assessing the effect of this compound on the viability of TNBC cell lines using a resazurin-based assay.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, HCC-70)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
96-well clear, flat-bottom microplates
-
Resazurin sodium salt solution (e.g., 0.2 mg/ml in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Cell Viability Assay Workflow.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol provides a representative method for evaluating the anti-tumor efficacy of this compound in a TNBC cell line-derived xenograft model.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or NSG mice, 6-8 weeks old)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous injection
Procedure:
-
Cell Preparation and Implantation:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral gavage in the vehicle. A related compound, Senexin C, was administered at 40 mg/kg twice daily.[2] A similar dosing regimen could be a starting point for this compound, subject to tolerability studies.
-
Administer this compound or vehicle to the respective groups by oral gavage daily or twice daily for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Compare the mean tumor volumes and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot tumor growth curves (mean tumor volume ± SEM over time) for each group.
-
References
Application Notes and Protocols for Senexin B Treatment in Colon Cancer Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colon cancer is a leading cause of cancer-related mortality, primarily due to the development of distant metastases, most commonly in the liver.[1] Cyclin-dependent kinase 8 (CDK8) has been identified as an oncogene frequently overexpressed in colon cancer and is associated with poor patient survival.[2][3] Senexin B, a selective inhibitor of CDK8 and its paralog CDK19, has emerged as a promising therapeutic agent that specifically targets the metastatic growth of colon cancer cells.[1][3] Unlike conventional chemotherapies, this compound exhibits minimal effects on the proliferation of colon cancer cells in standard cell culture but potently inhibits their metastatic growth in the liver.[1][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical colon cancer metastasis models. We detail the underlying mechanism of action, relevant signaling pathways, and provide protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions as a highly selective inhibitor of the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which regulates transcription.[5] In the context of colon cancer metastasis, CDK8 acts as a positive regulator of oncogenic transcription pathways, including Wnt/β-catenin and TGF-β/SMAD signaling.[1][3]
The anti-metastatic effects of this compound are mediated through the modulation of gene expression critical for tumor invasion and remodeling of the extracellular matrix. Specifically, inhibition of CDK8 by this compound leads to:
-
Upregulation of TIMP3: Tissue inhibitor of metalloproteinases 3 (TIMP3) is a key inhibitor of matrix metalloproteinases (MMPs). This compound treatment significantly induces the expression of TIMP3.[1][2]
-
Downregulation of MMPs: this compound treatment leads to a significant reduction in the expression of several matrix metalloproteinases, including MMP3, MMP9, MMP10, and MMP13, which are crucial for the degradation of the extracellular matrix and facilitating cancer cell invasion.[1][2]
This dual effect of increasing an inhibitor of metastasis (TIMP3) while decreasing key drivers of invasion (MMPs) underlies the potent anti-metastatic activity of this compound in colon cancer.
Signaling Pathways
The signaling pathways modulated by this compound are central to its anti-metastatic effects. The following diagram illustrates the proposed mechanism.
Caption: this compound inhibits CDK8/19, modulating Wnt and TGFβ pathways to suppress metastasis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in colon cancer models.
In Vitro Efficacy of this compound
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| HCT116, HT29, SW480 | 5-day Growth Assay | 1 µM | No significant inhibition of cell growth | [2] |
| SW480 | Clonogenic Assay | 1 µM | 4.47-fold decrease in colony number, 2.78-fold decrease in colony size | [2] |
| HCT116, HT29 | Clonogenic Assay | 1 µM | Limited effect on colony formation | [4] |
| Multiple (10 lines) | qPCR | Not specified | Statistically significant induction of TIMP3 in 7 of 10 lines | [2] |
| Multiple (10 lines) | qPCR | Not specified | Inhibition of MMP9 in most cell lines | [2] |
In Vivo Efficacy of this compound in Liver Metastasis Models
| Cell Line | Mouse Model | Treatment | Outcome | Reference |
| CT26 (murine) | Splenic Injection | This compound | Strong inhibition of metastatic growth in the liver and prolonged survival | [1] |
| HCT116 (human) | Splenic Injection | This compound | Strong inhibition of hepatic tumor growth (assessed by liver weight and tumor area) | [2] |
| HCT116 (human) | Subcutaneous Injection | This compound | No inhibition of subcutaneous tumor growth | [2] |
Experimental Protocols
In Vitro Clonogenic Assay
This assay assesses the long-term proliferative potential of cancer cells following treatment with this compound.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (6% v/v)
Procedure:
-
Harvest and count cells, preparing a single-cell suspension.
-
Seed 200-500 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 6% glutaraldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of TIMP3 and MMP9 mRNA levels in response to this compound treatment.
Materials:
-
Colon cancer cells treated with this compound or vehicle
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TIMP3, MMP9, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the treated cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.[6][7][8]
In Vivo Murine Model of Liver Metastasis
This protocol describes the establishment of a liver metastasis model via splenic injection of colon cancer cells.[9][10][11]
Materials:
-
Luciferase-expressing colon cancer cells (e.g., HCT116-luc, CT26-luc)
-
Immunocompromised mice (e.g., nude mice for human cells) or syngeneic mice (e.g., BALB/c for CT26)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Bioluminescence imaging system
-
D-Luciferin
References
- 1. Mouse model of colorectal cancer: orthotopic co-implantation of tumor and stroma cells in cecum and rectum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. Protocol for sub-mucosal orthotopic injection of organoids into murine colon to study tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of fusion gene expression in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics | Anticancer Research [ar.iiarjournals.org]
- 10. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones [app.jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral CDK8/19 Knockout Studies with Senexin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral-mediated CRISPR/Cas9 technology to generate stable knockout of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in mammalian cell lines. Furthermore, it details the subsequent application of Senexin B, a potent and selective CDK8/19 inhibitor, to investigate the functional consequences of dual kinase inhibition and genetic ablation.
Introduction
CDK8 and its paralog CDK19 are key components of the Mediator complex, which plays a crucial role in regulating transcription by RNA Polymerase II.[1] These kinases are involved in a multitude of cellular processes and signaling pathways, including those governed by Wnt/β-catenin, NFκB, and STAT transcription factors.[2][3] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[1][4]
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of both CDK8 and CDK19.[5] Genetic knockout of CDK8 and CDK19, in conjunction with pharmacological inhibition by this compound, provides a robust experimental framework to dissect their redundant and distinct functions, validate on-target effects of the inhibitor, and explore potential therapeutic strategies.[6] This document outlines the necessary protocols, from lentiviral vector production to functional cellular assays.
Data Presentation
Table 1: Characteristics of this compound
| Parameter | Value | Reference |
| Target(s) | CDK8, CDK19 | [5] |
| Kd for CDK8 | 140 nM | [5] |
| Kd for CDK19 | 80 nM | [5] |
| Stock Solution | 11 mg/mL in fresh DMSO | [5] |
| Common Working Concentration | Varies by cell line (typically nM to low µM range) | [6][7] |
Table 2: Recommended Lentiviral Constructs for CDK8/19 Knockout
| Construct Component | Description | Recommended Vendor(s) |
| Cas9 Expression | Lentiviral vector expressing SpCas9 nuclease. Often includes a selection marker (e.g., Puromycin, Blasticidin). | Thermo Fisher Scientific (LentiArray™), VectorBuilder, OriGene |
| sgRNA Expression | Lentiviral vector expressing single guide RNAs (sgRNAs) targeting CDK8 and CDK19. It is recommended to test multiple sgRNAs per gene. | OriGene, BPS Bioscience |
| All-in-One Vector | Single lentiviral vector co-expressing Cas9 and sgRNA. | VectorBuilder, OriGene |
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the key biological pathway and experimental procedures.
Caption: CDK8/19 signaling within the Mediator complex.
Caption: Workflow for generating and analyzing CDK8/19 KO cells.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the packaging of third-generation lentiviral vectors.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing sgRNA/Cas9 for CDK8 or CDK19)
-
Packaging plasmids (e.g., pCMV-dR8.2 dvpr, pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed 8.5-9 x 10^6 HEK293T cells in a 10 cm dish so they reach ~90% confluency on the day of transfection.[8]
-
Day 2 (Transfection): a. In Tube A, mix packaging and transfer plasmids in 0.5 mL of Opti-MEM. A common ratio is 10 µg transfer plasmid, 10 µg pCMV-dR8.2, and 1 µg pCMV-VSV-G.[8] b. In Tube B, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions. c. Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes. d. Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Day 3: After 18-24 hours, carefully replace the transfection medium with 10 mL of fresh growth medium.
-
Day 4-5 (Harvest): a. At 48 hours post-transfection, collect the supernatant containing viral particles. b. Add 10 mL of fresh media to the plate. c. At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest. d. Filter the pooled supernatant through a 0.45 µm filter to remove cell debris. e. Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Lentiviral Transduction and Selection of Target Cells
Materials:
-
Target cell line
-
Lentiviral stocks for CDK8-KO and CDK19-KO
-
Polybrene or protamine sulfate
-
Puromycin or other appropriate selection antibiotic
-
Complete growth medium for the target cell line
Procedure:
-
Puromycin Titration (Kill Curve): Before transduction, determine the minimum concentration of puromycin that kills 100% of your untransduced target cells within 3-5 days. This concentration will be used for selection.[9]
-
Day 1: Seed target cells in a 6-well plate such that they are 50-70% confluent on the day of infection.[10]
-
Day 2 (Transduction): a. Thaw lentiviral aliquots on ice. b. Remove the growth medium from the cells. c. Add fresh medium containing polybrene (final concentration typically 4-8 µg/mL) and the desired amount of virus (Multiplicity of Infection - MOI). Testing a range of MOIs is recommended.[9] d. For dual knockout, cells can be co-transduced with CDK8 and CDK19 viruses if they have different selection markers. Alternatively, generate a single knockout line first, expand, and then transduce with the second virus.[4]
-
Day 3: After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Day 4 onwards (Selection): a. At 48-72 hours post-transduction, begin selection by adding the predetermined concentration of puromycin to the medium. b. Maintain selection for several days, replacing the medium every 2-3 days, until a stable, resistant population of cells emerges.
Protocol 3: Validation of CDK8/19 Knockout
Western Blot Analysis:
-
Prepare protein lysates from wild-type (WT) and the generated CDK8/19 double knockout (dKO) cell populations.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for CDK8 and CDK19.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A successful knockout will show a complete absence of the target protein band in the dKO lane compared to the WT lane.[11]
Quantitative PCR (qPCR):
-
Isolate total RNA from WT and dKO cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CDK8, CDK19, and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression. A significant reduction in CDK8 and CDK19 mRNA levels is expected in dKO cells.[6]
Protocol 4: Cell Viability Assay with this compound
This protocol uses a metabolic assay (e.g., MTT or MTS) to assess the effect of this compound on the viability of WT versus dKO cells.
Materials:
-
Wild-type (WT) and CDK8/19 dKO cells
-
This compound
-
96-well plates
-
MTT, MTS, or WST-1 reagent
-
DMSO (vehicle control)
-
Plate reader
Procedure:
-
Day 1: Seed WT and dKO cells into separate 96-well plates at a predetermined optimal density. Allow cells to attach overnight.
-
Day 2 (Treatment): a. Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle-only (DMSO) control. b. Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle.
-
Day 4 (Assay): a. After 48-72 hours of incubation, add the viability reagent (e.g., 10 µL of MTS reagent) to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: a. Normalize the absorbance readings to the vehicle-treated control wells for each cell line. b. Plot the percentage of cell viability against the log concentration of this compound to generate dose-response curves and calculate IC50 values. Comparing the curves of WT and dKO cells can reveal if the cytotoxic effects of this compound are on-target. In dKO cells, the sensitivity to this compound is expected to be significantly reduced.[12]
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senexbio.com [senexbio.com]
- 4. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.org [mdanderson.org]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. origene.com [origene.com]
- 11. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CDK8/19 Inhibition by Senexin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19) inhibition by Senexin B using Western blotting. This compound is a potent and selective small-molecule inhibitor of CDK8 and CDK19, which are key regulators of transcription.[1] A primary and well-documented downstream effect of CDK8/19 inhibition is the reduction of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation at serine 727 (S727).[2][3][4] This application note offers a comprehensive protocol for sample preparation, Western blot analysis, and data interpretation to assess the efficacy of this compound in cellular models.
Introduction
CDK8 and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA polymerase II.[2][5] These kinases have been implicated in various cancers, making them attractive targets for therapeutic intervention.[2][6][7] this compound has emerged as a valuable tool for studying the biological functions of CDK8/19 and as a potential therapeutic agent.[1][7]
Western blotting is a fundamental technique to investigate the effects of kinase inhibitors. By measuring the phosphorylation status of downstream substrates, researchers can quantify the inhibitory activity of compounds like this compound. The phosphorylation of STAT1 at S727 is a reliable biomarker for CDK8/19 activity in response to stimuli such as interferons (IFNs).[3][4][5] This protocol details the necessary steps to perform a robust Western blot analysis to monitor the inhibition of CDK8/19 by this compound through the specific readout of p-STAT1 (S727) levels.
Data Presentation: Quantitative Analysis of this compound Treatment
The following table summarizes the quantitative effects of this compound on protein expression and phosphorylation as determined by Western blot analysis in various studies.
| Cell Line | Treatment Condition | Target Protein | Change Observed | Reference |
| 293 | 1 µM this compound for 3 hours | p-STAT1 (S727) | Decreased | [3] |
| 293 | 1 µM this compound, with or without 5 ng/mL IFN-γ for 5 hours | p-STAT1 (S727) | Decreased under both basal and IFN-γ stimulated conditions | [3] |
| NIH 3T3 | 1 µM this compound after 24h serum starvation | p-STAT1 (S727) | Decreased | [8] |
| SKBR3 (HER2+ Breast Cancer) | This compound in combination with lapatinib or trastuzumab | p-STAT1 (S727) | Decreased | [9] |
| THP1 (Monocytic) | 1 µM this compound for 1 hour, then stimulated with LPS or influenza A virus | p-STAT1 (S727) | Decreased | [10] |
| LNCaP (Prostate Cancer) | 2 µM this compound for 24 or 72 hours | Not specified in blot, RNA-seq data | Modulates androgen-regulated transcription | [11] |
| HCC1954 (HER2+ Breast Cancer) | This compound in combination with lapatinib | STAT1 S727 phosphorylation | Decreased | [9] |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK293) cells are a suitable model system.[3] Other cell lines such as breast cancer (SKBR3, HCC1954) or monocytic (THP1) cells can also be used.[9][10]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] Store at -20°C.
-
Treatment:
-
Seed cells to achieve 70-80% confluency on the day of treatment.
-
For basal level analysis, treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 3-5 hours).[3]
-
For stimulated conditions, pre-treat cells with this compound for 1 hour before adding a stimulating agent like IFN-γ (e.g., 5 ng/mL) for an additional 4-5 hours.[3]
-
Include a vehicle control (DMSO) in all experiments.
-
II. Protein Extraction (Cell Lysis)
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (or similar) containing: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-cooled tube.
-
III. Protein Quantification
-
Assay: Use a Bicinchoninic Acid (BCA) protein assay for accurate quantification.
-
Procedure:
-
Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA).
-
Add a small volume of each cell lysate and the standards to a 96-well plate in duplicate.
-
Add the BCA working reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the samples based on the standard curve.
-
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper).
-
Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-STAT1 (Ser727) (e.g., Rabbit mAb, 1:1000 dilution)
-
Anti-STAT1 (e.g., Mouse mAb, 1:1000 dilution)
-
Anti-CDK8 (1:1000 dilution)
-
Anti-CDK19 (1:1000 dilution)
-
Anti-GAPDH or β-actin (loading control, 1:5000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare and apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT1 (S727) signal to the total STAT1 signal.
-
Normalize all protein signals to the loading control (GAPDH or β-actin).
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for Western blot analysis.
Caption: CDK8/19 signaling pathway and this compound inhibition.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. qb3.berkeley.edu [qb3.berkeley.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Western blot transfer techniques | Abcam [abcam.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. cusabio.com [cusabio.com]
- 10. static.abclonal.com [static.abclonal.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of Senexin B.
Welcome to the technical support center for Senexin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, with a specific focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial co-regulator of RNA Polymerase II-dependent transcription. By inhibiting CDK8/19, this compound modulates the activity of numerous transcription factors involved in various signaling pathways, including NFκB, STAT1, β-catenin, and SMADs.[1][3]
Q2: What are the known on-target and off-target kinases for this compound?
A2: this compound is highly selective for CDK8 and CDK19. However, like most kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. Kinome profiling studies have identified a limited number of off-target kinases.
Table 1: this compound Target Affinity & Selectivity Profile
| Target | Type | Dissociation Constant (Kd) / IC50 | Notes |
|---|---|---|---|
| CDK19 | On-Target | 80 nM (Kd)[4][5] | High-affinity primary target. |
| CDK8 | On-Target | 140 nM (Kd)[4][5] | High-affinity primary target. |
| MAP4K2 | Off-Target | 69% inhibition at 2 µM[6] | Potential off-target at higher concentrations. |
| YSK4 (MAP4K2) | Off-Target | 59% inhibition at 2 µM[6] | Potential off-target at higher concentrations. |
| HASPIN | Off-Target | >35% inhibition at high concentration[1] | Identified in a broad kinome scan. |
| MYO3B | Off-Target | >35% inhibition at high concentration[1] | Identified in a broad kinome scan. |
Note: IC50 and Kd values can vary depending on the assay conditions.
Q3: What are the potential consequences of off-target effects?
A3: Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. For example, inhibition of MAP4K2 could impact the JNK signaling pathway, confounding results aimed at studying CDK8/19-specific transcriptional regulation. It is crucial to confirm that an observed phenotype is due to on-target inhibition.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is critical for generating reliable data. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of STAT1 S727 phosphorylation in specific contexts, or downregulation of a known CDK8/19-dependent gene).[7]
-
Use Control Compounds: Employ a structurally unrelated CDK8/19 inhibitor (e.g., Cortistatin A) to confirm that the observed phenotype is not unique to this compound's chemical scaffold.[8] An inactive analog of this compound, if available, can also serve as an excellent negative control.
-
Genetic Validation: The gold standard for confirming on-target activity is to replicate the inhibitor's phenotype using genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out CDK8 and/or CDK19.[1][8]
-
Avoid Unreliable Markers: Be cautious when selecting pharmacodynamic markers. For instance, STAT1 S727 phosphorylation can be induced by various stimuli (e.g., serum) in a CDK8/19-independent manner, making it an unreliable marker in some contexts.[7]
Troubleshooting Guide
Table 2: Common Issues Encountered During this compound Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| No observable effect on target pathway. | 1. Insufficient Concentration: The concentration of this compound is too low to inhibit CDK8/19 effectively in your cell system. 2. Poor Compound Stability/Solubility: The compound has degraded or precipitated out of solution.[4] 3. Cellular Resistance: The cell line may have intrinsic mechanisms that bypass CDK8/19 signaling. | 1. Perform a dose-response experiment (e.g., 100 nM to 5 µM) and assess a known downstream marker of CDK8/19 activity. 2. Prepare fresh stock solutions in DMSO and ensure solubility in the final culture medium. Avoid repeated freeze-thaw cycles.[5] 3. Confirm target expression (CDK8/19) in your cell line via Western blot or qPCR. |
| Unexpected or contradictory phenotype observed. | 1. Off-Target Effects: The concentration used is high enough to inhibit other kinases, leading to confounding biological outcomes.[6] 2. Cell-Type Specificity: The role of CDK8/19 can be highly context-dependent.[3] | 1. Lower the concentration of this compound. Validate the phenotype using genetic knockdown of CDK8/19 and/or a structurally different CDK8/19 inhibitor. 2. Review literature for the function of CDK8/19 in your specific cell type or pathway. The observed phenotype may represent a novel on-target function. |
| High cellular toxicity. | 1. Off-Target Inhibition: High concentrations may lead to inhibition of kinases essential for cell viability.[7] 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cells. Use a concentration well below the toxic threshold. 2. Ensure the final DMSO concentration is consistent across all conditions and is typically below 0.1%. |
Visualized Workflows and Pathways
Caption: The inhibitory action of this compound on the CDK8/19-Mediator complex.
Caption: A logical workflow for distinguishing on-target from off-target effects.
Detailed Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
This protocol provides a general methodology for screening this compound against a large panel of kinases to identify potential off-targets. This is typically performed as a service by specialized companies (e.g., KINOMEscan™).
Objective: To determine the selectivity of this compound by quantifying its binding to hundreds of kinases.
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Assay Principle: The assay typically relies on a competition binding format. An immobilized active-site directed ligand is used for each kinase. The ability of this compound (the test compound) to compete with this immobilized ligand for binding to the kinase is measured.[9]
-
Screening: The kinase panel (e.g., >450 kinases) is screened at a fixed, high concentration of this compound (e.g., 1-10 µM) to identify initial "hits."[6]
-
Data Measurement: The amount of kinase bound to the immobilized ligand is measured, often using quantitative PCR (qPCR) for a DNA tag linked to the kinase. A reduction in signal indicates that this compound is binding to the kinase and preventing it from interacting with the immobilized ligand.
-
Hit Identification: Kinases showing significant inhibition (e.g., >65% inhibition or <35% of control) are identified as potential off-targets.[9]
-
Dose-Response Analysis: For identified hits, a follow-up dose-response experiment is performed to determine the binding affinity (Kd). This allows for ranking the potency of this compound against on-targets versus off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to verify that this compound directly binds to CDK8 and/or CDK19 in an intact cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10][11]
Objective: To confirm direct binding of this compound to CDK8/19 in cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group of cells with an effective concentration of this compound (e.g., 1 µM) and a control group with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[12]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[12][13]
-
Cell Lysis: Lyse the cells to release soluble proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of soluble CDK8 and CDK19 remaining at each temperature using Western blotting or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[14]
Protocol 3: Chemical Proteomics for Unbiased Off-Target Discovery
Chemical proteomics uses an immobilized version of the drug to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[15][16]
Objective: To identify the full spectrum of proteins that bind to this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that contains a linker and a reactive group for immobilization onto beads (e.g., NHS-activated sepharose beads). A control is performed with beads that have been blocked or are linked to a structurally unrelated molecule.
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest, ensuring that protein complexes remain intact.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-conjugated beads and the control beads. Proteins that bind to this compound will be captured.
-
Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, using high salt, or by competitive elution with a high concentration of free this compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE followed by in-gel digestion, or use in-solution digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Compare the proteins identified from the this compound-beads to those from the control beads. Proteins significantly enriched in the this compound sample are considered potential targets or off-targets. These hits require further validation by orthogonal methods like CETSA or genetic approaches.[18]
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senexbio.com [senexbio.com]
- 9. researchgate.net [researchgate.net]
- 10. CETSA [cetsa.org]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Refubium - Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics [refubium.fu-berlin.de]
Technical Support Center: Addressing Apparent Resistance to Senexin B
Welcome to the technical support center for Senexin B. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results or apparent resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19)[1][2]. It functions by binding to the ATP-binding pocket of these kinases, thereby inhibiting their enzymatic activity. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8/19, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression, differentiation, and stress response.
Q2: My cells are not responding to this compound treatment as expected. What are the possible reasons for this "apparent resistance"?
Several factors could contribute to a lack of response to this compound in your cell lines:
-
Cell Line-Specific Factors: The cellular context is critical. The dependence of a cell line on CDK8/19-mediated transcription can vary. Some cell lines may have redundant or alternative signaling pathways that compensate for the inhibition of CDK8/19.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, improper storage of this compound, or issues with cell culture techniques, can lead to a lack of efficacy.
-
Acquired Resistance: While not widely documented, it is theoretically possible for cells to develop acquired resistance to this compound over long-term exposure. This could involve genetic mutations in the drug target or the activation of bypass pathways.
-
Off-Target Effects: At higher concentrations, off-target effects could confound the interpretation of your results.
Q3: How can I confirm that this compound is active and inhibiting its target in my cells?
To verify that this compound is effectively inhibiting CDK8/19 in your experimental system, you can perform the following validation experiments:
-
Western Blot Analysis: Assess the phosphorylation status of known downstream targets of CDK8/19. A decrease in the phosphorylation of these targets upon this compound treatment would indicate target engagement.
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of genes known to be regulated by CDK8/19. Inhibition of CDK8/19 should lead to changes in the transcription of these target genes.
-
Dose-Response Curve: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your cell line.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound, through its inhibition of CDK8/19, has been shown to impact several key signaling pathways, including:
-
NF-κB Signaling: this compound can suppress the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival[3].
-
STAT Signaling: Inhibition of CDK8/19 can affect the phosphorylation and activity of STAT transcription factors.
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, this compound can inhibit estrogen-dependent transcription[4].
-
PI3K/AKT/mTOR Pathway: The synergistic effects of this compound with other inhibitors, such as lapatinib, have been linked to the modulation of the PI3K/AKT/mTOR pathway[5].
Below is a diagram illustrating the central role of CDK8/19 in integrating signals from various pathways to regulate transcription.
Caption: CDK8/19 Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where you observe apparent resistance to this compound.
Problem: No significant decrease in cell viability/proliferation after this compound treatment.
| Possible Cause | Recommended Action |
| 1. Suboptimal Drug Concentration | Determine the IC50 value for your specific cell line using a dose-response experiment. Consult the literature for typical concentration ranges. |
| 2. Drug Inactivity | Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| 3. Cell Line Insensitivity | The cell line may not be dependent on CDK8/19 signaling for survival. Consider using a positive control cell line known to be sensitive to this compound. |
| 4. Confluent Cell Culture | High cell density can affect drug response. Ensure cells are in the exponential growth phase during treatment. |
| 5. Acquired Resistance | If you have been culturing cells with this compound for an extended period, they may have developed resistance. Consider performing experiments to investigate resistance mechanisms. |
The following workflow can guide your troubleshooting process:
Caption: Workflow for troubleshooting apparent resistance to this compound.
Investigating Potential Mechanisms of Acquired Resistance
If you suspect your cells have developed acquired resistance to this compound, the following experimental approaches can help elucidate the underlying mechanisms.
Potential Mechanisms of Resistance
Caption: Potential mechanisms of acquired resistance to this compound.
Detailed Experimental Protocols
1. Western Blot for CDK8/19 Expression and Downstream Targets
-
Objective: To assess the protein levels of CDK8, CDK19, and the phosphorylation status of downstream targets (e.g., STAT1 Ser727).
-
Methodology:
-
Culture this compound-sensitive (parental) and potentially resistant cells.
-
Treat cells with an appropriate concentration of this compound for a specified time (e.g., 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against CDK8, CDK19, p-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. RT-qPCR for CDK8/19 Target Gene Expression
-
Objective: To quantify the mRNA levels of genes regulated by CDK8/19.
-
Methodology:
-
Treat sensitive and potentially resistant cells with this compound as described above.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., GREB1, CXCL12 for ER+ cells) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Drug Combination Studies (Synergy Analysis)
-
Objective: To identify drugs that may act synergistically with this compound to overcome resistance.
-
Methodology:
-
Plate cells in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and a second drug of interest (e.g., an inhibitor of a potential bypass pathway).
-
After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature. These values can serve as a reference for your experiments.
| Parameter | Value | Assay/System | Reference |
| Kd for CDK8 | 140 nM | In vitro binding assay | [1][2] |
| Kd for CDK19 | 80 nM | In vitro binding assay | [1][2] |
| IC50 for CDK8 | 24 - 50 nM | In vitro kinase assay | [6] |
| Effective Concentration (in vitro) | 1.25 - 5 µM | Cell growth inhibition in breast cancer cell lines | [6] |
| Effective Dose (in vivo) | 100 mg/kg twice daily | Mouse xenograft model (MCF-7) | [6] |
Disclaimer: This technical support guide is for research purposes only and is not intended to provide medical advice. The experimental protocols provided are general guidelines and may require optimization for your specific experimental conditions.
References
Interpreting unexpected results in Senexin B experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senexin B. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which regulates the activity of RNA polymerase II, a key enzyme in gene transcription. By inhibiting CDK8/19, this compound modulates the transcription of specific sets of genes, including those regulated by transcription factors like NF-κB, p53, and STATs.[2][3][4] It was developed as an optimized version of an earlier compound, Senexin A, with improved potency and selectivity.[1]
Q2: I am not observing the expected growth inhibition or cell death in my cancer cell line after this compound treatment. What could be the reason?
A2: The response to this compound is highly cell-context dependent. Several factors could contribute to a lack of effect:
-
Cell Line Insensitivity: Some cell lines show very weak growth-inhibitory effects from this compound alone. For example, ER-negative SKBR3 breast cancer cells showed minimal growth inhibition compared to ER-positive BT474 cells.[5] The effect of CDK8/19 inhibition in ER-positive cells is linked to its impact on the transcriptional activity of the estrogen receptor.[6]
-
Concentration and Duration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line.[7][8][9]
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Compound Stability and Potency: this compound's inhibitory effects on gene expression can be reversible. In wash-off experiments, the inhibition of target genes in this compound-treated cells was completely reversed 3 hours after the drug was removed.[1] Ensure the compound has been stored correctly and is not degraded. Consider that newer analogs like Senexin C have shown more sustained inhibition.[1]
-
Experimental Readout: The primary effect of this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in some contexts.[5] Assays measuring cell viability, such as MTT or crystal violet, should be complemented with assays that measure proliferation or cell cycle arrest.
Q3: My results on NF-κB-regulated gene expression are inconsistent across different cell lines. Is this expected?
A3: Yes, the effects of this compound on NF-κB-induced transcription are known to be variable and highly cell-type specific.[3] In a study of 11 different human cell lines, the response to this compound in the presence of the NF-κB inducer TNFα varied:
-
Four cell lines showed inhibition of all three tested NF-κB target genes (CXCL1, CXCL2, IL8).
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Six cell lines showed reduced induction of only IL8.
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One cell line showed an augmentation (increase) rather than inhibition of CXCL1 and IL8 expression.[3] This highlights that the transcriptional consequences of CDK8/19 inhibition are dependent on the specific cellular background and regulatory network.[3]
Q4: I am seeing unexpected changes in STAT3 phosphorylation. Is this an off-target effect?
A4: Not necessarily. CDK8/19 has been shown to regulate the activity of STAT transcription factors.[3][6] However, the regulation of STAT phosphorylation can be complex and context-dependent. For instance, basal STAT1 serine 727 (S727) phosphorylation is inhibited by this compound in many tumor cell lines.[10] However, this phosphorylation can also be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[10] For example, serum stimulation can increase STAT1 S727 phosphorylation even in CDK8/19 double-knockout cells, and this increase is only weakly affected by this compound.[10] Therefore, it is critical to consider the experimental conditions, such as the presence of serum or other growth factors, when interpreting data on STAT phosphorylation.
Troubleshooting Guides
Problem 1: High Variability in Dose-Response Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. Verify cell counts before seeding. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the drug. Fill outer wells with sterile PBS or media. |
| Suboptimal Cell Growth Phase | Use cells that are in the logarithmic (exponential) growth phase for experiments.[7] Do not use cells that are overgrown or have just been thawed. |
| Incorrect Assay Endpoint | The chosen assay time point may not be optimal. An endpoint assay at 72 hours might miss early adaptive responses or delayed effects.[7] Consider a time-course experiment to identify the best time point. |
| Compound Precipitation | Visually inspect the media after adding this compound to ensure it has fully dissolved and not precipitated, especially at higher concentrations. |
Problem 2: Contradictory Results Between Gene Expression (qPCR/RNA-Seq) and Protein Levels (Western Blot)
| Potential Cause | Troubleshooting Steps |
| Time Lag Between Transcription and Translation | There is an inherent delay between changes in mRNA levels and subsequent changes in protein levels. Perform a time-course experiment measuring both mRNA and protein at multiple time points (e.g., 3, 6, 12, 24 hours). |
| Post-Transcriptional Regulation | This compound's primary effect is on transcription.[4] However, the final protein level is also controlled by mRNA stability, translation efficiency, and protein degradation. The cellular context might involve compensatory mechanisms at these levels. |
| Transient Effect of this compound | As this compound's effects can be rapidly reversed after its removal, ensure that the compound is present throughout the experiment until the point of cell lysis for both RNA and protein extraction.[1] |
| Antibody Specificity/Validation | For Western blotting, ensure the primary antibody is specific for the target protein and has been validated in your experimental system. Run appropriate controls, such as lysates from knockout/knockdown cells if available. |
Experimental Protocols
Western Blot for STAT3 Phosphorylation
-
Cell Seeding & Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To analyze basal phosphorylation, serum-starve the cells for 12-24 hours in serum-free media.[10]
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for 1-3 hours.[1][4]
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Stimulation (Optional): Add the stimulating agent (e.g., IL-6, IFNγ, or serum) for the appropriate time (e.g., 15-60 minutes) in the continued presence of this compound.[4][10]
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Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (e.g., Tyr705 or Ser727) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.[9] Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of fresh media containing the different drug concentrations (including a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Signaling Pathways and Workflows
Caption: The STAT3 signaling pathway and the inhibitory action of this compound on CDK8/19.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Senexin B Technical Support Center: Ensuring Long-Term Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Senexin B stock solutions. Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO.[1][3] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as the presence of water can promote degradation and precipitation of the compound.[2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years.[1] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month.[4]
Q3: How can I avoid precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO. To mitigate this, it is recommended to perform an intermediate dilution of the DMSO stock in DMSO before adding it to the aqueous medium.[2] Additionally, ensure the final concentration of DMSO in your experimental setup is low (typically ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
Q4: I left my this compound stock solution at room temperature for a few hours. Is it still viable?
A4: While short-term exposure to room temperature is generally not ideal, the stability of this compound under these conditions has not been extensively reported. To ensure the integrity of your results, it is best to use a stock solution that has been consistently stored at the recommended temperature. If you suspect degradation, you can perform a quality control check using the analytical methods outlined in this guide.
Q5: Are there any known degradation pathways for this compound?
A5: this compound belongs to the quinazoline class of compounds. Quinazoline derivatives can be susceptible to hydrolysis, particularly in acidic or alkaline conditions, and oxidation.[5][6] Therefore, it is crucial to use anhydrous solvents and store solutions protected from light and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the stock solution vial upon thawing. | 1. The solution may not be fully dissolved. 2. The compound may have precipitated out of solution during storage. | 1. Gently warm the vial to 37°C and vortex or sonicate to aid in re-dissolving the compound. 2. If the precipitate persists, it may indicate degradation or saturation. Consider preparing a fresh stock solution. |
| Inconsistent or weaker than expected biological activity in experiments. | 1. Degradation of this compound in the stock solution. 2. Inaccurate initial concentration of the stock solution. 3. Multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. 2. Verify the concentration and purity of the stock solution using the HPLC or LC-MS/MS methods detailed below. 3. Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Color change in the stock solution. | This may be an indication of chemical degradation. | Discard the stock solution and prepare a fresh one from the solid compound. |
Data Presentation: this compound Stability
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | N/A | -20°C | ≥ 3 years[1] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[4] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid powder)
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Anhydrous dimethyl sulfoxide (DMSO), high purity
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Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Quality Control of this compound Stock Solutions using HPLC
This protocol provides a general framework for assessing the purity and concentration of this compound stock solutions. Method optimization may be required.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
This compound reference standard
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound. A broad gradient (e.g., 5% to 95% B over 15 minutes) can be used for initial assessment.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. Based on its structure, a wavelength between 254 nm and 330 nm is likely to be suitable.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a calibration curve using the this compound reference standard at known concentrations.
-
Dilute a sample of the this compound stock solution to be tested to fall within the range of the calibration curve.
-
Inject the prepared standards and the sample onto the HPLC system.
-
Compare the peak area of the this compound in the sample to the calibration curve to determine its concentration.
-
Assess the purity of the stock solution by observing the presence of any additional peaks in the chromatogram. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
-
Visualizations
CDK8/19 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the kinase activity of the CDK8/19 module.
Experimental Workflow for Stock Solution Stability Testing
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. embopress.org [embopress.org]
- 4. oncotarget.com [oncotarget.com]
- 5. scispace.com [scispace.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Senexin B In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Senexin B.
Troubleshooting Guide
Issue: Poor or variable anti-tumor efficacy in animal models.
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Question: My in vivo experiments with this compound are showing inconsistent or weak anti-tumor effects compared to in vitro data. What could be the cause?
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Answer: This is a common issue primarily attributed to the poor pharmacokinetic properties of this compound. It is known to be metabolically labile in vivo, leading to rapid clearance and suboptimal exposure in tumor tissues.[1] Consider the following troubleshooting steps:
-
Optimize Formulation and Dosing Regimen:
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Ensure complete solubilization of this compound. A common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and sterile water.
-
Consider alternative administration routes or more frequent dosing to maintain therapeutic concentrations.
-
-
Evaluate Compound Stability:
-
Prepare fresh dosing solutions daily to avoid degradation.
-
Assess the stability of your specific formulation under experimental conditions.
-
-
Consider a More Stable Analog:
-
Issue: Difficulty in preparing a stable and injectable formulation.
-
Question: I am having trouble dissolving this compound for in vivo administration, and it seems to precipitate out of solution. How can I prepare a stable formulation?
-
Answer: this compound has low aqueous solubility, which can be a significant hurdle. Here is a detailed protocol for a commonly used vehicle:
Experimental Protocol: this compound Formulation for In Vivo Administration
Objective: To prepare a clear, stable solution of this compound for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
Procedure:
-
Calculate the required amount of this compound for your desired concentration and final volume.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL final solution, you might start with a higher concentration stock in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween 80 to the mixture and vortex again until fully dissolved and the solution is clear.
-
Slowly add the sterile ddH₂O or saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, you may need to adjust the ratios of the vehicle components or slightly warm the solution.
-
This mixed solution should be used immediately for optimal results.
Source: Adapted from standard formulation protocols for poorly soluble compounds.[4]
-
Issue: Pharmacodynamic markers are not showing the expected changes.
-
Question: I am not observing the expected downstream effects on gene expression (e.g., inhibition of MYC or NF-κB target genes) after this compound treatment in my animal model. Why might this be?
-
Answer: This likely points to insufficient target engagement in the tumor tissue due to the poor bioavailability of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: this compound may accumulate more in the blood than in the tumor tissue, leading to a disconnect between systemic exposure and target inhibition within the tumor.[1]
-
Suboptimal Dosing: The dose might be too low to achieve the necessary concentration at the tumor site for a sustained period.
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Metabolic Instability: Rapid metabolism of this compound can lead to a short duration of action, with target inhibition only occurring for a brief period after dosing.[1]
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Alternative Compound: Studies have shown that Senexin C provides a more sustained inhibition of CDK8/19-dependent gene expression compared to this compound.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor in vivo bioavailability?
This compound is a quinazoline-based inhibitor of CDK8/19.[2] While potent, it is metabolically labile in humans and animal models, meaning it is quickly broken down and cleared from the body.[1] This metabolic instability is a key factor contributing to its poor oral bioavailability and suboptimal performance in in vivo studies.[1]
Q2: Are there any structural analogs of this compound with improved properties?
Yes, Senexin C was developed through a structure-guided design to improve upon the potency and metabolic stability of this compound.[2][3] Senexin C is a quinoline-based derivative that demonstrates enhanced metabolic stability, better oral bioavailability, and a strong tumor-enrichment pharmacokinetic profile.[2][3]
Q3: How does Senexin C compare to this compound in terms of target binding and in vivo efficacy?
Senexin C shows several advantages over this compound:
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Target Residence Time: The residence time of Senexin C binding to CDK8 and CDK19 is 2-3 fold longer than that of this compound, suggesting a more durable target inhibition.[1]
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Sustained Inhibition: In cell-based wash-off experiments, CDK8/19 inhibition was found to be more durable after treatment with Senexin C compared to this compound.[1]
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In Vivo Efficacy: In a murine colon carcinoma tumor model, Senexin C showed enriched tumor tissue PK values and more efficient suppression of tumor pharmacodynamic marker genes compared to this compound, which tended to accumulate more in the blood.[1]
Data Summary
Table 1: Comparison of In Vitro Binding Kinetics of this compound and Senexin C
| Target | Compound | On-rate (M⁻¹s⁻¹) | Residence Time (min) | Kd (nM) |
| CDK8/cyclin C | This compound | 1.6 x 10⁶ | 5 | 2.0 |
| CDK8/cyclin C | Senexin C | 8.8 x 10⁵ | 14 | 1.4 |
| CDK19/cyclin C | This compound | 2.1 x 10⁶ | 3 | 3.0 |
| CDK19/cyclin C | Senexin C | 9.4 x 10⁵ | 6 | 2.9 |
Data sourced from Zhang L. et al. (2022) and Enzymlogic.[1][2]
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Simplified signaling pathway of CDK8/19 inhibition by this compound/C.
References
- 1. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Adjusting Senexin B treatment duration for optimal results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Senexin B. The information is designed to help optimize experimental design and address common issues encountered during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It functions by competitively binding to the ATP pocket of these kinases, thereby inhibiting their catalytic activity. The inhibition of CDK8/19 disrupts the function of the Mediator complex, a key regulator of transcription, and consequently affects the expression of a variety of genes involved in cancer progression and other cellular processes.
Q2: What is a typical starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental goals. However, based on published studies, a common starting point for in vitro experiments is in the low micromolar range. For example, concentrations between 1.25-5 µM have been shown to inhibit cell growth in breast cancer cell lines. For short-term signaling studies, a pre-treatment of 1 µM for 1-3 hours has been used. For longer-term experiments, such as those investigating the prevention of drug resistance, treatment can extend for several weeks to months.
Q3: I am not observing the expected phenotypic effect. What are some potential reasons and troubleshooting steps?
A3: Several factors could contribute to a lack of an observed effect. Consider the following:
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Cell Line Sensitivity: Not all cell lines are equally sensitive to CDK8/19 inhibition. The effect of this compound can be highly cell-type specific. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Treatment Duration: The duration of treatment may be insufficient to observe the desired phenotype. Some effects of CDK8/19 inhibition are immediate (e.g., changes in gene expression), while others, such as cell growth inhibition or prevention of resistance, may require prolonged exposure.
-
Compound Stability: Ensure that the this compound stock solution is properly stored to maintain its activity. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months. Repeated freeze-thaw cycles should be avoided.
-
Off-Target Effects: While this compound is highly selective for CDK8/19, it's important to consider potential off-target effects, especially at higher concentrations.
Q4: How does the duration of this compound treatment impact gene expression?
A4: The impact of this compound on gene expression is time-dependent. Short-term treatment (e.g., a few hours) can lead to rapid changes in the expression of immediate early genes and those regulated by specific transcription factors like NF-κB. In contrast, prolonged exposure to this compound can lead to more stable, long-term alterations in the transcriptome as the cell adapts to the inhibition of CDK8/19. One study showed that the inhibitory effects on some genes were completely reversed 3 hours after washing out the drug, indicating a need for continuous presence for sustained inhibition in some contexts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity/death | Concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic concentration range. |
| Inconsistent results between experiments | Variability in treatment duration or timing of assays. | Standardize the treatment protocol, including the exact duration of this compound exposure and the timing of downstream assays. |
| Precipitation of this compound in media | Poor solubility of the compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell culture system. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Acquired resistance to this compound in long-term studies | Cellular adaptation to CDK8/19 inhibition. | Consider intermittent dosing schedules or combination therapies to mitigate the development of resistance. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay
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Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a serial dilution of this compound in culture media. A common starting range is 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).
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Treatment: The following day, replace the media with the media containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined duration (e.g., 72 hours). The optimal duration may need to be determined empirically.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: Gene Expression Analysis by qPCR after Short-Term this compound Treatment
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Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a short duration (e.g., 3 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
Dealing with batch-to-batch variability of Senexin B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senexin B. Our aim is to help you address potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It functions by binding to the ATP pocket of these kinases, thereby preventing their catalytic activity. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription in response to various signaling pathways.[4][5][6][7] By inhibiting CDK8/19, this compound can modulate the expression of genes involved in cancer progression, metastasis, and drug resistance.[1][8]
Q2: What are the common experimental applications of this compound?
This compound is widely used in cancer research, particularly in studies involving:
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Estrogen Receptor-positive (ER+) breast cancer[9]
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Preventing the development of resistance to other targeted therapies[10]
Q3: What could cause batch-to-batch variability in this compound?
Batch-to-batch variability of small molecules like this compound can arise from several factors during chemical synthesis and handling:
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Purity Differences: Minor variations in the purification process can lead to different levels of impurities in each batch.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect solubility and bioavailability.[11]
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Solvent Content: Residual solvents from the synthesis process can vary between batches.
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Degradation: Improper storage or handling can lead to degradation of the compound.
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Weighing and Dispensing Errors: Inaccurate measurement of the compound can lead to inconsistencies.
Q4: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to follow the recommended storage and handling guidelines. For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When preparing solutions, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, particularly those arising from batch-to-batch variability.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
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Possible Cause 1: Incorrect concentration of the active compound.
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Troubleshooting Step:
-
Verify Stock Concentration: Use a spectrophotometer to measure the absorbance of your stock solution and calculate the concentration using the Beer-Lambert law (you will need the molar extinction coefficient for this compound, which may need to be requested from the supplier).
-
Perform Dose-Response Curve: Always run a fresh dose-response curve for each new batch of this compound to determine the accurate IC50 value for your specific cell line and assay conditions.
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-
-
Possible Cause 2: Degradation of the compound.
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Troubleshooting Step:
-
Check Storage Conditions: Ensure the compound has been stored correctly as per the manufacturer's instructions.
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Prepare Fresh Solutions: Always prepare fresh working solutions from a recently made stock solution for critical experiments.
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-
-
Possible Cause 3: Low purity of the compound.
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Troubleshooting Step:
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Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. This document provides details on the purity and identity of the compound.
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Analytical Chemistry Validation: If significant variability persists, consider performing an independent analysis of the compound's purity and identity using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
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-
Issue 2: Poor solubility of this compound.
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Possible Cause 1: Use of old or hydrated DMSO.
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Troubleshooting Step: Use fresh, anhydrous DMSO to prepare your stock solution. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1]
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-
Possible Cause 2: Incorrect solvent or concentration.
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Troubleshooting Step: this compound is reported to be soluble in DMSO at concentrations up to 11 mg/mL (24.41 mM).[1] If you require a higher concentration, you may need to explore other solvent systems, but be aware that this could affect the compound's stability and activity. Sonication may aid in dissolution.[2]
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-
Possible Cause 3: Precipitation of the compound in cell culture media.
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Troubleshooting Step:
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Visually Inspect: After adding this compound to your cell culture media, visually inspect the solution for any signs of precipitation.
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Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically below 0.5%) to avoid solvent-induced toxicity and compound precipitation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources. This information can be used as a reference when qualifying a new batch or comparing results across different studies.
Table 1: Potency of this compound (IC50 and Kd Values)
| Parameter | Target | Value | Reference |
| IC50 | CDK8 | 24-50 nM | [3] |
| Kd | CDK8 | 140 nM | [1][2][3] |
| Kd | CDK19 | 80 nM | [1][2][8] |
| Cellular IC50 | 293-NFκB-Luc cells | ~30-100 nM | [12] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage (Powder) | Storage (Stock Solution) | Reference |
| DMSO | 11 mg/mL (24.41 mM) | 3 years at -20°C | 1 year at -80°C | [1] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines the steps to qualify a new batch of this compound to ensure its identity, purity, and potency before use in critical experiments.
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Documentation Review:
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Obtain the Certificate of Analysis (CoA) from the supplier for the new batch.
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Compare the purity and other specifications with previous batches if available.
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Visual Inspection and Solubility Test:
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Visually inspect the compound for any changes in color or texture compared to previous batches.
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Perform a solubility test by preparing a stock solution in fresh, anhydrous DMSO at a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Identity and Purity Confirmation (Optional but Recommended):
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HPLC Analysis: Analyze the compound using HPLC to confirm its purity. Compare the chromatogram with a reference standard if available.
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Mass Spectrometry (MS): Use MS to confirm the molecular weight of the compound, verifying its identity.
-
-
Functional Potency Assay (Cell-Based):
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Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., a TNBC cell line like MDA-MB-231).
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Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 value.
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Comparison: Compare the IC50 value of the new batch with the IC50 value of a previously qualified "gold standard" batch. The values should be within an acceptable range (e.g., ± 2-fold).
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Protocol 2: Standard Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of the CDK8/19 signaling pathway by this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: A logical approach to troubleshooting inconsistent this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to control for vehicle effects in Senexin B studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Senexin B, a potent and selective CDK8/19 inhibitor. Proper experimental design, especially the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible results.
Troubleshooting Guide: Vehicle-Related Issues
Researchers may encounter several issues during their experiments with this compound where the vehicle used to dissolve the compound could be a confounding factor. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| High background signal or unexpected cellular effects in the vehicle control group. | The vehicle itself may have biological activity at the concentration used. For example, DMSO is known to have various effects on cells. | 1. Lower Vehicle Concentration: Reduce the final concentration of the vehicle in your experimental setup. For in vitro studies, aim for a final DMSO concentration of 0.1% or lower.[1][2][3][4] 2. Test Alternative Vehicles: If lowering the concentration is not feasible due to solubility issues, consider testing other vehicles. 3. Conduct a Vehicle-Only Dose-Response: Perform a dose-response experiment with the vehicle alone to determine a non-toxic and inert concentration. |
| Precipitation of this compound in the culture medium or dosing solution. | The solubility of this compound may be limited in the final experimental medium. | 1. Prepare Fresh Solutions: this compound solutions, especially complex formulations for in vivo use, should be prepared fresh before each experiment.[5] 2. Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the complete medium or dosing vehicle. 3. Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as it can also degrade it. |
| Inconsistent results between experiments. | Variability in the preparation of the vehicle or this compound stock solution. | 1. Standardize Preparation: Follow a strict, standardized protocol for preparing all solutions. 2. Aliquot Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles which can affect compound stability.[5][6] 3. Use High-Quality Reagents: Ensure all components of the vehicle are of high purity. |
| Observed toxicity in vivo is not dose-dependent for this compound. | The vehicle formulation may be causing toxicity. | 1. Toxicity Study for Vehicle: Conduct a preliminary toxicity study with the vehicle alone in your animal model. 2. Refine Vehicle Composition: If the vehicle is toxic, explore alternative formulations. For example, some in vivo formulations use a combination of DMSO, PEG300, Tween-80, and water, or 2-Hydroxypropyl-β-cyclodextrin.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies with this compound?
A1: For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of this compound.[1][2][3][4][5] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (ideally ≤ 0.1%) to minimize off-target effects.[1][2][3][4]
Q2: What are the options for in vivo delivery of this compound and what vehicles should be used?
A2: this compound can be administered in vivo through various routes, including oral gavage and intraperitoneal (i.p.) injection.[7][8][9] The choice of vehicle depends on the administration route. Some reported vehicle formulations include:
-
A mixture of DMSO, PEG300, Tween-80, and ddH2O.[5]
-
6.25% 2-Hydroxypropyl-β-cyclodextrin in 1% Dextrose buffer.[6][7]
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Corn oil with a small amount of DMSO.[5]
Q3: Why is a vehicle control group so important in this compound studies?
A3: A vehicle control group is essential to distinguish the effects of this compound from any potential effects of the solvent used to dissolve it. The vehicle itself can influence cellular processes or have systemic effects in animals. Without a proper vehicle control, it is impossible to definitively attribute the observed results to the activity of this compound.
Q4: How should I prepare my vehicle control?
A4: The vehicle control should be prepared in exactly the same way as the this compound treatment, but without the addition of this compound. This includes using the same solvents, the same dilution steps, and the same final concentration of the vehicle in the experimental system.
Q5: Can the vehicle affect the signaling pathways I am studying?
A5: Yes, some solvents can affect cellular signaling pathways. For instance, DMSO has been reported to have various biological effects. Therefore, it is critical to include a vehicle control to account for these potential off-target effects.
Experimental Protocols
In Vitro Vehicle Control Protocol
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Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Vehicle Stock Solution: Use the same 100% DMSO as the vehicle stock.
-
Treatment Preparation:
-
For the this compound-treated group, dilute the this compound stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups and is as low as possible (e.g., 0.1%).
-
For the vehicle control group, dilute the vehicle (DMSO) stock solution in cell culture medium to the same final concentration as in the this compound-treated groups.
-
-
Experiment Execution: Treat the cells with the prepared media (this compound-containing or vehicle-only) and incubate for the desired duration.
-
Analysis: Compare the results from the this compound-treated group to the vehicle control group.
In Vivo Vehicle Control Protocol
-
Select an appropriate vehicle formulation based on the route of administration and the desired solubility of this compound. An example formulation for oral gavage is 6.25% 2-Hydroxypropyl-β-cyclodextrin in 1% Dextrose buffer.[6][7]
-
Prepare this compound Dosing Solution:
-
Calculate the required amount of this compound and vehicle for the desired dose and number of animals.
-
Dissolve the this compound in the chosen vehicle. This may require gentle heating or sonication, but care should be taken to avoid degradation.
-
-
Prepare Vehicle Control Dosing Solution:
-
Prepare the same volume of the vehicle formulation without this compound.
-
-
Animal Dosing:
-
Randomly assign animals to the treatment and vehicle control groups.
-
Administer the same volume of the this compound dosing solution or the vehicle control solution to the respective groups.
-
-
Monitoring and Analysis: Monitor all animals for any adverse effects. At the end of the study, compare the measured endpoints between the this compound-treated group and the vehicle control group.
Quantitative Data Summary
| Solvent/Vehicle | Solubility/Concentration | Application | Reference |
| DMSO | 11 mg/mL (24.41 mM) | In vitro stock solution | [5] |
| Water | Insoluble | - | [5] |
| Ethanol | Insoluble | - | [5] |
| 20% Propylene Glycol | 1 mM | In vitro | [8] |
| Water | 50 mM | In vitro | [8] |
| DMSO, PEG300, Tween80, ddH2O | Formulation for 1 mL: 50 µL of 11 mg/mL DMSO stock, 400 µL PEG300, 50 µL Tween80, 500 µL ddH2O | In vivo | [5] |
| 6.25% 2-Hydroxypropyl-β-cyclodextrin, 1% Dextrose buffer | 100 mg/kg this compound dimaleate | In vivo (oral gavage) | [6][7] |
| Corn oil | Formulation for 1 mL: 50 µL of 11 mg/mL DMSO stock in 950 µL corn oil | In vivo | [5] |
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: this compound signaling pathway.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 1449228-40-3 [dcchemicals.com]
- 8. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Senexin B powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Senexin B powder. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for creating stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][3][4]
Q3: I'm having trouble dissolving this compound powder in DMSO. What should I do?
A3: Difficulty in dissolving this compound in DMSO can be due to a few factors. It is recommended to use newly opened, non-hygroscopic DMSO, as absorbed moisture can significantly impact solubility.[1] Additionally, applying ultrasonic treatment and warming the solution can aid in dissolution.[1][5]
Q4: What is the solubility of this compound in common solvents?
A4: this compound has good solubility in DMSO, but is poorly soluble in water and ethanol.[1][3] For detailed solubility information, please refer to the data table below.
Q5: How should I store my this compound stock solution?
A5: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, solutions should be kept at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage of up to 1 month, -20°C is suitable.[1][4]
Q6: Can I prepare this compound for in vivo studies?
A6: Yes, formulations for in vivo administration have been described. One method involves creating a homogeneous suspension in CMC-Na.[3] Another method for injection involves a clear solution using a combination of DMSO, PEG300, Tween80, and ddH2O, or a mixture of DMSO and corn oil.[3][4] It is crucial to prepare these formulations freshly for each experiment.[3]
Q7: What are the general safety precautions for handling this compound powder?
A7: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles.[6] Ensure you work in a well-ventilated area and avoid inhalation of the powder or contact with skin and eyes.[6] A safety data sheet (SDS) should be consulted for comprehensive safety information.[6][7]
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Citations |
| Powder | -20°C | 3 years | [1][2][4] |
| Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1][2][4] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Citations |
| DMSO | 6 mg/mL (~13.32 mM) | Requires sonication and warming. Use newly opened, non-hygroscopic DMSO. | [1] |
| DMSO | 11 mg/mL (~24.41 mM) | Use fresh DMSO as moisture can reduce solubility. | [3][4] |
| Water | < 0.1 mg/mL (insoluble) | [1] | |
| Ethanol | Insoluble | [3] | |
| 20% Propylene Glycol | 1 mM (fully soluble) | [8] | |
| Water | 50 mM (fully soluble) | Note: This appears to be an outlier, most sources state insolubility in water. | [8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Use
-
Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, gently vortex the vial and then place it in an ultrasonic bath. Warming the solution slightly (e.g., to 37°C) may also be beneficial.[1][5] Visually inspect to ensure the powder has completely dissolved.
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Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting and Visual Guides
Signaling Pathway of this compound
Caption: this compound inhibits CDK8/CDK19, preventing transcription factor phosphorylation and oncogenic gene expression.
Experimental Workflow for this compound Handling
Caption: Workflow for receiving, storing, reconstituting, and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. This compound|1449228-40-3|MSDS [dcchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
Cell-based assay optimization for Senexin B screening.
Welcome to the technical support center for Senexin B cell-based assay optimization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1] It functions by binding to the ATP pocket of these kinases, preventing them from phosphorylating their downstream targets. CDK8 and CDK19 are components of the Mediator complex, which regulates the transcription of various genes, including those involved in key signaling pathways like NF-κB, STAT, and Wnt.[2][3] By inhibiting CDK8/19, this compound can modulate the expression of genes that drive processes like cell proliferation, metastasis, and inflammation.[4]
Q2: In what solvent should I dissolve and store this compound? A2: this compound is typically dissolved in fresh Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in cell-based assays? A3: The effective concentration of this compound is highly dependent on the cell type and the specific assay being performed.
-
Biochemical Assays: IC50 values for CDK8 inhibition are often in the 24-50 nM range.[5]
-
Cell-Based Mechanistic Assays (e.g., STAT1 phosphorylation, NF-κB reporter): Concentrations ranging from 100 nM to 1 µM are commonly used to achieve maximal effect on the target pathway.[6][7]
-
Cell Growth/Viability Assays: Higher concentrations, typically from 1 µM to 5 µM, may be required to observe anti-proliferative effects.[5][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Which cell lines are appropriate for this compound screening? A4: The choice of cell line depends on the pathway of interest.
-
NF-κB Pathway: HEK293 cells are frequently used for NF-κB reporter assays, often stimulated with TNFα.[3][6]
-
STAT Pathway: Cell lines responsive to interferons (e.g., IFNγ) are suitable for measuring STAT1 phosphorylation.[9][10] Many breast cancer (e.g., MCF-7, BT474) and glioblastoma cell lines show constitutive STAT3 activation and can be used to study its inhibition.[5][11][12]
-
Hormone-Dependent Cancers: Estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 and T47D are used to study this compound's ability to suppress estrogen-dependent transcription.[5]
Key Cell-Based Assays & Protocols
This section provides detailed protocols for common assays used to evaluate the efficacy and mechanism of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor, which is modulated by CDK8/19.
Experimental Workflow: NF-κB Reporter Assay
Caption: Workflow for a CDK8/19-dependent NF-κB reporter assay.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably or transiently expressing an NF-κB-luciferase reporter construct into a white, clear-bottom 96-well plate at an optimized density (e.g., 3 x 10⁵ cells/mL).[7] Culture overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (≤0.1%).
-
Pre-treatment: Remove the old medium and add the this compound dilutions to the cells. Incubate for 1 hour at 37°C.[6]
-
Stimulation: Add TNFα to a final concentration of 10 ng/mL to all wells except the unstimulated controls. Incubate for an additional 2-6 hours.[6][7]
-
Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega's ONE-Glo™) following the manufacturer's instructions. Read luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the TNFα-stimulated DMSO control. Plot the normalized values against the log of this compound concentration to calculate the IC50.
STAT1/STAT3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of STAT proteins, a known downstream effect of CDK8 activity.[10]
Signaling Pathway: CDK8/19 in STAT Activation
Caption: this compound inhibits CDK8/19-mediated STAT1 S727 phosphorylation.
Protocol:
-
Cell Culture and Starvation: Plate cells (e.g., NK92MI) and grow to ~80% confluence. For some pathways, serum starvation for 2-24 hours may be necessary to reduce basal phosphorylation levels.[7]
-
Compound Treatment: Treat cells with this compound at desired concentrations for 1-6 hours.[9]
-
Stimulation: Add a stimulating agent, such as IFNβ (100 U/mL) or IFNγ, for 30-60 minutes to induce STAT1 phosphorylation.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT1-S727, anti-total-STAT1, and a loading control like GAPDH).[9]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT1 signal to total STAT1 and the loading control.
Cell Viability / Proliferation Assay
This assay measures the effect of this compound on cell growth and survival.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, BT474) in a 96-well plate at a pre-optimized density.[5] Allow cells to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.[9]
-
Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
Analysis: Calculate the percentage of viability relative to the DMSO control and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Guide
Problem: High variability between replicate wells.
Troubleshooting Logic: High Replicate Variability
Caption: Identifying and solving causes of high experimental variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Use an automated cell counter for accuracy. Mix the cell suspension between plating groups.[13] |
| Pipetting Errors | Use calibrated multichannel or electronic pipettes. For viscous solutions, consider reverse pipetting. Ensure consistent tip immersion depth. |
| Edge Effects | Uneven evaporation in the outer wells of a plate can alter concentrations. Avoid using the outer 36 wells for data collection; instead, fill them with sterile PBS or media to create a humidity barrier.[13] |
| Poor Cell Health | Use cells from a consistent and low passage number. Ensure cell viability is >95% before seeding. Do not allow cells to become over-confluent in culture flasks.[13] |
Problem: The IC50 value for this compound is much higher than reported in the literature.
| Potential Cause | Recommended Solution |
|---|---|
| Compound Degradation | Ensure this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[4] Use fresh DMSO for dissolution.[1] |
| High Cell Seeding Density | Too many cells can require a higher concentration of inhibitor to achieve a response. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and the assay window is maximized.[13] |
| Assay Incubation Time | For proliferation assays, the incubation time may be too short to observe a significant effect. Try extending the incubation period (e.g., from 72h to 96h or 120h).[9] |
| High Serum Concentration | This compound may bind to proteins in fetal bovine serum (FBS), reducing its effective concentration. Test if reducing the serum percentage during treatment is possible without compromising cell health. |
| Cell Line Resistance | The chosen cell line may be inherently resistant or less dependent on the CDK8/19 pathway. Confirm that the target pathway (e.g., STAT1/3 phosphorylation) is active and inhibitable by this compound in your cell line via a mechanistic assay like Western blot. |
Problem: High background signal in a fluorescence or luminescence assay.
| Potential Cause | Recommended Solution |
|---|---|
| Media Autofluorescence | Phenol red in standard culture media is a major source of autofluorescence. Switch to phenol red-free medium for the assay readout steps.[14] |
| Inappropriate Microplate | For fluorescence assays, use black-walled, clear-bottom plates to minimize crosstalk and background. For luminescence, use solid white plates to maximize the signal.[14] |
| Incomplete Cell Lysis | In assays like CellTiter-Glo, incomplete lysis can lead to inconsistent and low signal. Ensure adequate mixing and incubation time after adding the lysis/detection reagent. |
| Sub-optimal Reagent Concentration | The concentration of the detection substrate may be too high. Titrate the substrate to find a concentration that provides a robust signal-to-background ratio. |
Data Summary Table
The following table summarizes key quantitative parameters for this compound based on published literature. These values should be used as a reference, as optimal conditions may vary.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | ~80 nM (for CDK19)~140 nM (for CDK8) | Biochemical Assay | [1][4] |
| IC50 (Kinase Inhibition) | 24 - 50 nM | Biochemical Assay | [5] |
| IC50 (NF-κB Reporter) | 7 - 11 nM | HEK293 Cells | [6] |
| Growth Inhibition Conc. | 1.25 - 5 µM | MCF-7, BT474 Breast Cancer Cells | [5] |
| Working Concentration (STAT Phos.) | 0.5 - 1 µM | NK Cells, HEK293 Cells | [6][9] |
| Recommended DMSO Conc. | ≤ 0.1% | General Cell Culture | [6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 Enhances Sensitivity of Glioblastoma to Drug-Induced Autophagy-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. selectscience.net [selectscience.net]
Senexin B Technical Support Center: Navigating Variability in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Senexin B in animal studies. Variability in in vivo experiments is a common challenge, and this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help ensure the robustness and reproducibility of your research.
Troubleshooting Guide: Addressing Variability
High variability in animal studies can mask the true efficacy of a compound. Below are common issues encountered when working with this compound, presented in a question-and-answer format to help you troubleshoot your experiments.
Q1: We are observing significant variability in tumor growth inhibition between individual animals in the same treatment group. What are the potential causes and solutions?
A1: Variability in therapeutic response is a multifaceted issue. Here are the primary factors to consider for this compound and potential mitigation strategies:
-
Compound Formulation and Administration:
-
Inconsistent Formulation: this compound has low aqueous solubility. Improperly prepared or unstable formulations can lead to inconsistent dosing. Ensure the formulation is homogenous and prepared fresh for each experiment.[1] Refer to the detailed formulation protocols below.
-
Inaccurate Dosing: The method of administration (e.g., oral gavage, intraperitoneal injection) can introduce variability.[2] Ensure all personnel are thoroughly trained in the chosen administration technique to deliver consistent volumes.
-
-
Animal-Specific Factors:
-
Metabolic Differences: Individual animals can metabolize compounds at different rates. This compound has been noted for its metabolic lability.[3] While challenging to control, acknowledging this inherent biological variability is crucial. Consider increasing group sizes to enhance statistical power.
-
Tumor Heterogeneity: Even with cell line-derived xenografts, tumors can exhibit variability in growth rate and vascularization, affecting drug delivery and response. Monitor tumor growth closely before randomizing animals into treatment groups to ensure a uniform starting tumor volume.
-
-
Experimental Environment:
-
Stress: Animal stress can influence physiological parameters and impact experimental outcomes. Handle animals consistently and minimize environmental stressors.
-
Q2: Our in vivo efficacy with this compound is lower than expected based on in vitro data. Why might this be the case?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, consider the following:
-
Pharmacokinetics: this compound has been shown to have greater accumulation in the blood compared to the tumor in some models, which could limit its anti-tumor activity.[3] The metabolic instability of this compound can also lead to rapid clearance, preventing sustained therapeutic concentrations at the tumor site.[3]
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. The presence of stromal cells and extracellular matrix can impact drug penetration and efficacy.
Logical Troubleshooting Flow for Inconsistent Results
References
- 1. selleckchem.com [selleckchem.com]
- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
Validation & Comparative
A Comparative Analysis of Senexin B and Senexin A Efficacy
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Senexin A and its derivative, Senexin B, are selective small-molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, components of the Mediator complex that regulates transcription.[1][2] These compounds have garnered significant interest for their potential therapeutic applications, particularly in oncology, by modulating signal-induced transcription rather than basal cell cycle machinery.[1][3] this compound was developed as a more potent and optimized version of Senexin A, exhibiting improved therapeutic efficacy and bioavailability.[1][4] This guide provides a detailed comparison of their efficacy, supported by available experimental data.
Mechanism of Action
Both Senexin A and this compound function as ATP-competitive inhibitors of the CDK8 and CDK19 kinases.[1] These kinases act as cofactors for a multitude of transcription factors, including NF-κB, p53, STATs, β-catenin, and HIF1α.[2][3] By inhibiting CDK8/19, Senexins do not broadly halt transcription but rather selectively suppress the induction of specific gene subsets in response to stimuli.[3][5] This targeted action is crucial for their therapeutic effect, such as reversing chemotherapy-induced tumor-promoting paracrine activities and preventing the development of drug resistance.[3]
Senexin A was initially identified through its ability to inhibit transcription downstream of p21, a key regulator of cellular senescence and the DNA damage response.[6][7] this compound operates through the same primary mechanism but has been optimized for greater potency and improved pharmacokinetic properties.[1] Notably, the inhibitory effects of Senexins on NF-κB-induced transcription are independent of p21 and its upstream regulator p53.[8]
Quantitative Efficacy Comparison
This compound consistently demonstrates superior potency compared to Senexin A. The following tables summarize the key quantitative metrics from various in vitro assays.
Table 1: Kinase Inhibition Potency
| Compound | Target | Assay Type | Value (nM) | Reference(s) |
| Senexin A | CDK8 | IC₅₀ (kinase) | 280 | [6] |
| CDK8 | Kd (binding) | 830 | [6][9][10] | |
| CDK19 | Kd (binding) | 310 | [6][9][10] | |
| This compound | CDK8 | Kd (binding) | 140 | [4][11] |
| CDK19 | Kd (binding) | 80 | [4][11] | |
| CDK8 | IC₅₀ (kinase) | 24 - 50 | [12] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay | Effect | Reference(s) |
| Senexin A | HCT116 | β-catenin-dependent transcription | Inhibition | [9][10] |
| HT1080 | p21-stimulated NF-κB promoter activity | Inhibition | [7][9] | |
| HEK293 | TNFα-induced CXCL1 & IL8 expression | Inhibition | [13][14] | |
| This compound | MCF-7, BT474, T47D-ER/Luc | Cell Growth Inhibition | Concentration-dependent inhibition (1.25-5 µM) | [12] |
| BT474, SKBR3 | Prevention of Gefitinib/Erlotinib Resistance | Effective at preventing acquired resistance | [3] | |
| MCF7, T47D-ER/Luc, BT474 | Synergy with Fulvestrant | Synergistic growth inhibition | [4] | |
| HCC1954 | Synergy with Lapatinib | Synergistic effect | [15][16] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathway targeted by Senexin A and B, and a general workflow for evaluating their efficacy.
Caption: CDK8/19 inhibition pathway by Senexin A/B.
Caption: General workflow for comparing Senexin efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in the comparison.
1. Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Objective: To determine the dissociation constant (Kd) of the inhibitors for CDK8 and CDK19.
-
Methodology:
-
Kinase reactions are set up with a specific concentration of the kinase (e.g., recombinant CDK8/CycC), a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
A serial dilution of the test compound (Senexin A or this compound) is added to the reaction wells.
-
The binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal.
-
The test compound competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
-
The signal is measured using a fluorescence plate reader, and the Kd is calculated by fitting the data to a dose-response curve.[1]
-
2. Cell-Based NF-κB Reporter Assay
-
Objective: To measure the inhibitory effect of Senexins on NF-κB-dependent transcription.
-
Methodology:
-
HEK293 or HT1080 cells are stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cells are pre-treated with various concentrations of Senexin A or this compound for a specified time (e.g., 1-2 hours).[8][14]
-
Transcription is induced by adding an NF-κB activator, such as TNFα (e.g., 10 ng/mL) or IL1.[5]
-
After an incubation period (e.g., 4-18 hours), cells are lysed, and luciferase activity is measured using a luminometer.[5]
-
The reduction in luciferase activity in the presence of the inhibitor, relative to the stimulated control, indicates the degree of inhibition.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the effect of Senexins on the expression of specific NF-κB target genes (e.g., CXCL1, IL8).
-
Methodology:
-
Cells (e.g., HEK293, HCT116) are cultured and pre-treated with the inhibitor (e.g., 1-5 µM this compound) for 1 hour.[8]
-
Gene expression is induced with TNFα (e.g., 10 ng/mL) for 2-3 hours.[8]
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target genes and a reference housekeeping gene (e.g., GAPDH).
-
The relative change in gene expression is calculated using the ΔΔCt method.[8][13]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Senexins in an animal model.
-
Methodology:
-
Human cancer cells (e.g., MCF-7, MDA-MB-468) are injected subcutaneously or orthotopically into immunodeficient mice.[4][12]
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, doxorubicin, this compound, combination therapy).
-
This compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection (e.g., 100 mg/kg, twice daily).[12]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, Western blot). The efficacy is determined by the degree of tumor growth inhibition compared to the control group.[4]
-
Conclusion
The available data clearly indicate that this compound is a more potent and effective inhibitor of CDK8/19 than its predecessor, Senexin A.[1] This is demonstrated by its lower Kd and IC₅₀ values in biochemical assays and its superior performance in various cell-based models, where it effectively inhibits signal-induced transcription, suppresses cancer cell growth, and acts synergistically with other targeted therapies.[4][12][13] The enhanced potency and favorable in vivo characteristics of this compound have led to its advancement into clinical trials, marking it as a promising therapeutic candidate for further investigation.[1]
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. senexbio.com [senexbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Senexin A | CDK | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
A Comparative Guide to Selective CDK8/19 Inhibitors: Senexin B and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Senexin B with other selective Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19) inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to CDK8/19 Inhibition
CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription.[1][2][3][4] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. Selective inhibitors of CDK8/19 offer a promising avenue for the development of novel cancer therapies. This guide focuses on a comparative analysis of this compound, a well-characterized CDK8/19 inhibitor, against other notable selective inhibitors: Cortistatin A, CCT251921, and BRD-K4874.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and kinase selectivity of this compound and its comparators. This data is essential for evaluating the on-target efficacy and potential off-target effects of these inhibitors.
Table 1: Biochemical Potency of Selective CDK8/19 Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | CDK8 | 24 - 50 | 140 | Varies by assay |
| CDK19 | - | 80 | ||
| Cortistatin A | CDK8 | - | 0.2 | Biochemical Assay |
| CDK19 | - | - | ||
| CCT251921 | CDK8 | 2.3 | - | Lanthascreen Binding Assay |
| CDK19 | 2.6 | - | Lanthascreen Binding Assay | |
| BRD-K4874 | CDK8 | - | - | Data Not Available |
| CDK19 | - | - | Data Not Available |
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Targets | Off-Targets (with significant inhibition) | Kinome Scan Panel Size |
| This compound | CDK8, CDK19 | MAP4K2, YSK4 | >450 kinases |
| Cortistatin A | CDK8, CDK19 | Highly selective, minimal off-targets reported | ~400 kinases |
| CCT251921 | CDK8, CDK19 | Minimal off-targets reported | 279 kinases |
| BRD-K4874 | CDK8, CDK19 | Data Not Available | Data Not Available |
In Vivo Performance and Pharmacokinetics
Preclinical in vivo studies are critical for assessing the therapeutic potential of these inhibitors. This section summarizes key findings from xenograft models and pharmacokinetic analyses.
Table 3: Summary of In Vivo Studies
| Inhibitor | Cancer Model | Key Findings |
| This compound | Triple-Negative Breast Cancer (TNBC) xenografts | Significantly slows tumor growth.[5] |
| ER-positive breast cancer xenografts | Suppresses tumor growth and augments the effects of fulvestrant.[5] | |
| Cortistatin A | Acute Myeloid Leukemia (AML) in vivo models | Inhibits AML growth.[6] |
| CCT251921 | Colorectal carcinoma xenografts | Reduces tumor weight.[7] |
| BRD-K4874 | Data Not Available | Data Not Available |
Key Signaling Pathways and Mechanisms of Action
CDK8/19 inhibitors exert their effects by modulating various signaling pathways critical for cancer cell proliferation and survival. The primary mechanism involves the inhibition of the kinase activity of the CDK8/19-Cyclin C complex within the Mediator, which in turn affects the phosphorylation of transcription factors and RNA Polymerase II, leading to altered gene expression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and is frequently dysregulated in cancer. CDK8 has been identified as a positive regulator of β-catenin-driven transcription.[8]
Caption: Wnt/β-catenin signaling pathway and the role of CDK8.
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine signaling. CDK8 can directly phosphorylate STAT1 on Ser727, modulating its transcriptional activity.[9][10]
Caption: STAT signaling pathway and the role of CDK8.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. CDK8/19 potentiate the transcriptional activity of NF-κB.[11][12][13][14][15]
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-kB pathway overview | Abcam [abcam.com]
Validating Senexin B Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. We present supporting experimental data and detailed protocols for key assays, comparing this compound with other known CDK8/19 inhibitors.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that targets CDK8 and CDK19, two kinases that play a crucial role in regulating gene transcription through the Mediator complex.[1][2] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive therapeutic targets.[3] Validating that a compound like this compound directly engages with its intended targets within a cellular environment is a critical step in drug development. This guide outlines and compares several established methods for confirming this target engagement.
Comparative Analysis of CDK8/19 Inhibitors
Several small molecules have been developed to inhibit CDK8/19. This guide focuses on this compound and provides comparative data for other notable inhibitors where available.
| Compound | Target(s) | Reported IC50/K_d_ | Key Cellular Effects |
| This compound | CDK8, CDK19 | K_d_: 140 nM (CDK8), 80 nM (CDK19)[1] | Inhibits phosphorylation of STAT1 and SMAD1; Modulates expression of CDK8/19-dependent genes (e.g., MYC, CXCL8).[4][5] |
| Senexin A | CDK8, CDK19 | Less potent than this compound.[6] | Precursor to this compound with similar but less potent activity.[6] |
| Senexin C | CDK8, CDK19 | K_d: 1.4 nM (CDK8), 2.9 nM (CDK19) | More potent and metabolically stable than this compound, with a longer residence time on target.[1] |
| SNX631 | CDK8, CDK19 | IC50: 10.3 nM (NF-κB cell-based assay)[7] | Potent inhibitor used in preclinical studies, shows synergistic effects with other anti-cancer agents.[7][8] |
| BI-1347 | CDK8 | IC50: 1.1 nM (cell-free)[9] | Potent and selective CDK8 inhibitor with demonstrated in vivo anti-tumor activity.[10][11] |
| CCT251921 | CDK8, CDK19 | Low nanomolar potency.[12] | Potent inhibitor, though some reports suggest potential for off-target toxicity at higher doses.[12] |
Methods for Validating Target Engagement
Two primary approaches are used to validate target engagement in cells: direct measurement of the physical interaction between the inhibitor and the target protein, and indirect measurement of the functional consequences of this interaction on downstream signaling pathways.
Direct Target Engagement Assays
These methods provide direct evidence of the physical binding of the inhibitor to its target protein within the cell.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[1][3] This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
2. NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[1][2] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. When the tracer is bound, BRET occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.
Indirect Target Engagement Assays
These methods assess the functional consequences of target inhibition by measuring changes in downstream signaling events.
1. Phosphorylation of Downstream Substrates
CDK8 is known to phosphorylate several downstream targets, including STAT1 (at Ser727) and SMAD1.[4] Inhibition of CDK8 by this compound should lead to a decrease in the phosphorylation of these substrates, which can be quantified by Western blotting.
2. Modulation of Target Gene Expression
CDK8/19 are key regulators of transcription. Their inhibition by this compound is expected to alter the expression of specific target genes. This can be measured by quantitative PCR (qPCR) or RNA sequencing (RNA-Seq). Key CDK8/19-regulated genes include MYC and CXCL8.[6][10]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted from general kinase inhibitor CETSA protocols.[1][11]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, HCT116) to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Resolve equal amounts of soluble protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CDK8 or CDK19.
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay for CDK8
This protocol is based on commercially available NanoBRET™ assays.[1][2]
-
Cell Preparation:
-
Co-transfect HEK293 cells with a NanoLuc®-CDK8 fusion vector and a CCNC (Cyclin C) expression vector.
-
Seed the transfected cells into a 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer capable of detecting BRET.
-
Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
-
Western Blot for Phospho-STAT1 (Ser727)
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HEK293) and treat with this compound (e.g., 1 µM) for a specified time (e.g., 3 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
A decrease in the ratio of phospho-STAT1 to total STAT1 indicates target engagement.
-
qPCR for MYC Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., 293 cells) with this compound (e.g., 1 µM) for a defined period (e.g., 3 hours).[6]
-
Extract total RNA using a suitable kit.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative change in MYC expression using the ΔΔCt method. A decrease in MYC expression is indicative of CDK8/19 inhibition.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CDK8/19 signaling pathway, the experimental workflow for CETSA, and a comparison of this compound with its more potent analog, Senexin C.
Caption: CDK8/19 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CETSA [cetsa.org]
A Comparative Analysis of Senexin B and Senexin C: Potent and Selective CDK8/19 Inhibitors
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 8 and 19 (CDK8/19) has emerged as a promising strategy. These kinases are key components of the Mediator complex, which plays a pivotal role in regulating gene transcription. Senexin B and its successor, Senexin C, are two prominent small molecule inhibitors of CDK8/19. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in their selection and application.
Mechanism of Action
Both this compound and Senexin C are potent and selective inhibitors of the kinase activity of CDK8 and its paralog, CDK19.[1][2][3] They function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream targets.[2] The Mediator complex, through its CDK module (comprising CDK8 or CDK19, Cyclin C, MED12, and MED13), modulates the activity of various transcription factors, including STAT1, NF-κB, and HIF1α.[2][4] By inhibiting CDK8/19, Senexins can alter the expression of genes involved in cancer cell proliferation, metastasis, and drug resistance.[3][5]
Quantitative Performance Analysis
Senexin C was developed as an optimized analog of this compound, exhibiting improved potency, metabolic stability, and pharmacokinetic properties.[2][6] The following table summarizes the key quantitative data comparing the two inhibitors.
| Parameter | This compound | Senexin C | Reference |
| Binding Affinity (Kd) | |||
| CDK8 | 140 nM | 1.4 nM | [1][2][3][7] |
| CDK19 | 80 nM | 2.9 nM | [1][2][3][7] |
| Inhibitory Concentration (IC50) | |||
| CDK8/CycC | 24-50 nM (assay dependent) | 3.6 nM | [8][9] |
| 293-NFκB-Luc Reporter Assay | 114 nM | 56 nM | [2][10] |
| MV4-11-Luc Reporter Assay | Not explicitly stated | 108 nM | [8] |
| Off-Target Kinase Binding (Kd) | |||
| MAP4K2 | Inhibited by 69% at 2µM | 940 nM | [9][11] |
| HASPIN | Not explicitly stated | 1000 nM | [2][11] |
| In Vivo Performance | |||
| Oral Bioavailability | Bioavailable | Good oral bioavailability | [3][8] |
| Metabolic Stability | Metabolically labile in humans | More metabolically stable | [2][12] |
| Tumor Accumulation | Greater accumulation in blood than tumor | Strong tumor-enrichment | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK8/19 signaling pathway targeted by this compound and C, and a typical experimental workflow for evaluating their efficacy.
Experimental Protocols
Cell-Based Drug Wash-Off Assay
This assay is designed to evaluate the durability of target inhibition.
-
Cell Seeding: Plate 293 cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat the cells with 1 µM of this compound, 1 µM of Senexin C, or a vehicle control (0.1% DMSO) for 3 hours to achieve maximal inhibition of CDK8/19 dependent gene expression.[2]
-
Drug Removal: After the 3-hour incubation, remove the drug-containing media.
-
Washing: Wash the cells twice with drug-free media to remove any residual compound.
-
Incubation in Drug-Free Media: Add fresh, drug-free media to the cells and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis and RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of CDK8/19-dependent genes, such as MYC and KCTD12.[2] The recovery of gene expression over time indicates the durability of inhibition.
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This protocol assesses the in vivo behavior and efficacy of the inhibitors.
-
Tumor Model: Implant murine CT26 colon carcinoma cells subcutaneously into syngeneic Balb/c mice.[12] Allow the tumors to grow to a size of 200-300 mm³.[2]
-
Drug Administration: Administer Senexin C either intravenously (i.v.) at 2.5 mg/kg or orally (p.o.) at 100 mg/kg.[2][8] A corresponding dosing regimen for this compound would be used for direct comparison.
-
Sample Collection: At various time points post-administration, collect blood and tumor tissue samples.
-
LC-MS/MS Analysis (PK): Process the blood and tumor samples and analyze the concentration of the respective Senexin compound using liquid chromatography-mass spectrometry (LC-MS/MS).[2] This determines the drug's absorption, distribution, metabolism, and excretion.
-
Gene Expression Analysis (PD): From the tumor tissue, extract RNA and perform qPCR to measure the expression of pharmacodynamic marker genes that are regulated by CDK8/19.[12] This assesses the extent and duration of target engagement in the tumor.
Concluding Remarks
The evolution from this compound to Senexin C represents a significant advancement in the development of selective CDK8/19 inhibitors. Senexin C demonstrates superior potency, with a lower Kd and IC50 for CDK8, and a significantly longer residence time on both CDK8 and CDK19, leading to a more sustained inhibition of target gene expression.[2][12] Furthermore, its improved metabolic stability and favorable pharmacokinetic profile, particularly its enrichment in tumor tissue, make it a more promising candidate for clinical development.[2][8][12] While this compound was a pioneering selective CDK8/19 inhibitor that entered clinical trials, its metabolic lability in humans was a notable drawback.[2][12] For researchers investigating the therapeutic potential of CDK8/19 inhibition, Senexin C offers a more robust and effective tool for both in vitro and in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Senexin C | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senexin C | CDK | TargetMol [targetmol.com]
- 12. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
Senexin B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and inform future research and development efforts.
Unveiling the Mechanism: How this compound Works
This compound exerts its effects by targeting the CDK8 and CDK19 kinases, which are components of the Mediator complex, a crucial regulator of gene transcription.[1] These kinases have been implicated in the progression of various cancers, including those of the breast, colon, and prostate, by modulating the activity of key signaling pathways such as NF-κB and STAT3.[2][3][4] this compound, by inhibiting CDK8/19, can disrupt these oncogenic signaling cascades, leading to reduced tumor cell proliferation and survival.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data on this compound's activity from both in vitro and in vivo studies, allowing for a direct comparison of its potency and efficacy in different experimental settings.
| Parameter | In Vitro Results | In Vivo Results | Reference(s) |
| Target Binding Affinity (Kd) | CDK8: 2.0 nM CDK19: 3.0 nM | Not Directly Applicable | [1][5] |
| Enzymatic Inhibition (IC50) | CDK8/Cyclin C: Not specified | Not Directly Applicable | |
| Cell-Based Activity (IC50) | C4-2 (Prostate Cancer): ~1 µM (PSA inhibition) | Not Directly Applicable | [3] |
| In Vivo Efficacy | Not Applicable | C4-2 Xenograft (Prostate Cancer): Significant tumor growth inhibition at 25 mg/kg, b.i.d. | [3] |
| Pharmacodynamic Marker Modulation | SKBR3 Cells (Breast Cancer): Decreased STAT1 S727 phosphorylation | HER2+ Breast Cancer Xenografts: Inhibition of STAT1 and STAT3 S727 phosphorylation | [2][6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro CDK8/Cyclin C Kinase Assay (Luminescent)
This protocol is adapted from a commercially available assay kit and is designed to measure the enzymatic activity of CDK8/Cyclin C and the inhibitory potential of compounds like this compound.[7]
Materials:
-
Purified recombinant CDK8/Cyclin C complex
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay reagents
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer from the 5x stock solution.
-
Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate peptide.
-
Plate Setup:
-
Add the Master Mix to all wells of a white 96-well plate.
-
Add the test inhibitor (this compound) at various concentrations to the "Test Inhibitor" wells.
-
Add a vehicle control (e.g., DMSO) to the "Positive Control" and "Blank" wells.
-
-
Enzyme Addition:
-
Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.
-
Add 1x Kinase Assay Buffer without the enzyme to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Add Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate at room temperature for 45 minutes.
-
-
Data Acquisition: Read the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Mouse Xenograft Model
This protocol provides a general framework for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[8][9]
Materials:
-
Cancer cell line of interest (e.g., C4-2 prostate cancer cells)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for injection (e.g., dissolved in a suitable vehicle)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to obtain a sufficient number of cells for injection.
-
Cell Preparation for Injection:
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 million cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., 25 mg/kg, twice daily, by intraperitoneal injection).
-
Administer the vehicle solution to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.
-
Correlation and Conclusion
The available data demonstrates a promising correlation between the in vitro and in vivo activity of this compound. Its high affinity for CDK8 and CDK19, as determined in biochemical assays, translates into the inhibition of downstream signaling pathways and cellular processes in cultured cancer cells.[1][2][3][5][6] Encouragingly, these in vitro effects are mirrored by significant tumor growth inhibition in animal models at well-tolerated doses.[3]
The observed inhibition of STAT3 phosphorylation both in cell culture and in xenograft tumors serves as a key pharmacodynamic marker, bridging the gap between the molecular mechanism and the physiological response.[2][6] This consistency underscores the potential of this compound as a therapeutic agent and validates the use of these preclinical models for its further evaluation. Future studies should continue to explore this correlation across a broader range of cancer types and further refine the pharmacokinetic and pharmacodynamic understanding to guide clinical development.
References
- 1. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 2. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Head-to-Head Comparison of Senexin B and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Preclinical Data
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy. Among these, CDK8 and its paralog CDK19, components of the Mediator complex, have garnered significant attention as regulators of transcription in various cancers. Senexin B, a potent and selective inhibitor of CDK8/19, has shown promise in preclinical studies. This guide provides a comprehensive side-by-side comparison of this compound with other notable kinase inhibitors, including the next-generation CDK8/19 inhibitor Senexin C, and broader-acting CDK inhibitors. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of their performance.
Biochemical and Cellular Potency: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and other selected kinase inhibitors against their target kinases and in various cancer cell lines.
Table 1: Biochemical Potency of Kinase Inhibitors
| Inhibitor | Target Kinase(s) | Kd (nM) | IC50 (nM) | Reference(s) |
| This compound | CDK8 | 140 | 24-50 | [1] |
| CDK19 | 80 | - | [1] | |
| Senexin C | CDK8 | 1.4 | 3.6 | [2] |
| CDK19 | 2.9 | - | [2] | |
| BI-1347 | CDK8 | - | 1.1 | [3] |
| MSC2530818 | CDK8 | 4 | 2.6 | [4] |
| CDK19 | 4 | - | [4] | |
| AT7519 | CDK1 | - | 210 | [1] |
| CDK2 | - | 47 | [1] | |
| CDK4 | - | 100 | [1] | |
| CDK5 | - | 13 | [1] | |
| CDK9 | - | <10 | [1] |
Table 2: Cellular Potency (IC50) of Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | MCF-7 | Breast Cancer | ~1,250 - 5,000 | [5] |
| BT474 | Breast Cancer | ~1,250 - 5,000 | [5] | |
| T47D-ER/Luc | Breast Cancer | ~1,250 - 5,000 | [5] | |
| Senexin C | 293-NFκB-Luc | - | 56 | [6] |
| MV4-11-Luc | Acute Myeloid Leukemia | 108 | [6] | |
| BI-1347 | MV-4-11 | Acute Myeloid Leukemia | 7 | [2] |
| NK-92 | Natural Killer Cell Line | 3 (pSTAT S727) | [2] | |
| MSC2530818 | SW620 | Colorectal Carcinoma | 8 (pSTAT1SER727) | [4] |
| AT7519 | MCF-7 | Breast Cancer | 40 | [7] |
| HCT116 | Colon Carcinoma | 54 | [8] | |
| HT29 | Colon Carcinoma | 170 | [8] | |
| A2780 | Ovarian Carcinoma | 350 | [8] | |
| HL60 | Leukemia | 90 | [8] | |
| MM.1S | Multiple Myeloma | 500 | [9] | |
| U266 | Multiple Myeloma | 500 | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of these kinase inhibitors has been evaluated in various preclinical xenograft models. The following table summarizes key findings.
Table 3: In Vivo Efficacy of Kinase Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration | Key Findings | Reference(s) |
| This compound | MCF-7 (Breast Cancer) | 100 mg/kg, twice daily | Significant decrease in tumor volume. | [10] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not specified | Moderate but significant effect on tumor growth. | [11] | |
| Senexin C | MV4-11 (Acute Myeloid Leukemia) | 40 mg/kg, p.o., twice daily | Strongly suppressed tumor growth with good tolerability. | [2] |
| BI-1347 | EMT6 (Mammary Carcinoma) | 10 mg/kg, oral gavage, once daily | Showed anti-tumor activity. | [3] |
| MSC2530818 | SW620 (Colorectal Carcinoma) | Not specified | Reduction in tumor growth rates. | [4] |
| AT7519 | HCT116 (Colon Cancer) | 4.6 and 9.1 mg/kg/dose | Inhibits tumor growth. | [1] |
| MM.1S (Multiple Myeloma) | 15 mg/kg, i.p. | Inhibited tumor growth and prolonged survival. | [9] | |
| AMC711T (Neuroblastoma) | 5, 10, or 15 mg/kg/d | Dose-dependent tumor growth inhibition. | [12] |
Signaling Pathways and Mechanisms of Action
This compound and other selective CDK8/19 inhibitors exert their effects primarily through the modulation of transcriptional programs. Key signaling pathways affected include the STAT and NF-κB pathways.
CDK8/19 and STAT Signaling
CDK8 and CDK19 can directly phosphorylate STAT1 at Serine 727, a post-translational modification that modulates its transcriptional activity.[11][13] Inhibition of CDK8/19, therefore, leads to a reduction in STAT1 S727 phosphorylation, which can impact the expression of interferon-gamma (IFNγ)-regulated genes.[14]
CDK8/19 and NF-κB Signaling
CDK8/19 are co-recruited with NF-κB to the promoters of responsive genes upon stimulation by signals like TNFα.[15] Inhibition of CDK8/19 kinase activity suppresses the phosphorylation of the RNA Polymerase II C-terminal domain, which is necessary for transcriptional elongation of a subset of NF-κB target genes, including pro-inflammatory cytokines like IL-8, CXCL1, and CXCL2.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the biochemical potency (IC50) of an inhibitor against a target kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the kinase activity in a cell-free system.
Materials:
-
Recombinant CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for the specific kinase)
-
Substrate (e.g., a generic peptide substrate or a specific protein substrate)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This protocol describes a common method to assess the effect of a kinase inhibitor on the viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a soluble formazan product (MTS).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the data on a dose-response curve.[13]
Western Blot for Phosphorylated STAT1 (S727)
This protocol details the detection of changes in the phosphorylation status of STAT1 following treatment with a kinase inhibitor.
Objective: To qualitatively or semi-quantitatively measure the levels of phosphorylated STAT1 at Serine 727 in cells treated with a CDK8/19 inhibitor.
Materials:
-
Cancer cell line
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727) and anti-total STAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor or vehicle for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total STAT1 to normalize for protein loading.[16]
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse xenograft model.
Objective: To assess the ability of a test inhibitor to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (e.g., Volume = (width)² x length / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of the inhibitor.[9]
Conclusion
This compound and its analogs represent a promising class of targeted therapies that function by inhibiting the transcriptional regulatory kinases CDK8 and CDK19. The comparative data presented in this guide highlight the varying potencies and efficacies of different kinase inhibitors. While broader-spectrum CDK inhibitors like AT7519 show potent anti-proliferative effects across a wide range of cell lines, the high selectivity of inhibitors like this compound, Senexin C, and BI-1347 for CDK8/19 may offer a more targeted therapeutic approach with a potentially different safety profile. The next-generation inhibitor, Senexin C, demonstrates enhanced biochemical and cellular potency compared to this compound, suggesting its potential for improved in vivo efficacy. The choice of inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the underlying molecular drivers of the disease. The experimental protocols provided herein offer a foundation for the continued preclinical evaluation of these and other novel kinase inhibitors.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pls.scienze.unipd.it [pls.scienze.unipd.it]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. broadpharm.com [broadpharm.com]
- 10. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 13. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mediator Kinase Phosphorylation of STAT1 S727 Promotes Growth of Neoplasms With JAK-STAT Activation - PMC [pmc.ncbi.nlm.nih.gov]
Senexin B: A Comparative Analysis Against Current Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senexin B, a selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), against current standard-of-care therapies for several cancer types where cellular senescence and transcriptional regulation play a significant role. The following sections detail this compound's mechanism of action, present comparative preclinical data, outline experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of CDK8 and CDK19, with Kd values of 140 nM and 80 nM, respectively[1]. These kinases are components of the Mediator complex, which regulates the transcription of various genes implicated in cancer development and progression. By inhibiting CDK8/19, this compound can modulate the activity of several key signaling pathways, including Wnt/β-catenin, STAT, and NF-κB, thereby impacting tumor growth, metastasis, and drug resistance. Preclinical studies have demonstrated its potential in various cancer models, including triple-negative breast cancer (TNBC), estrogen receptor-positive (ER+) breast cancer, HER2-positive (HER2+) breast cancer, and colon cancer[2][3][4][5]. This compound was the first selective CDK8/19 inhibitor to enter clinical trials[6].
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | > 1 (5-day treatment) | [3] |
| HT29 | Colon Cancer | > 1 (5-day treatment) | [3] |
| SW480 | Colon Cancer | Moderately sensitive in colony formation assay | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but showed in vivo response | [5] |
| 4T1 | Murine Triple-Negative Breast Cancer | In vitro effect not significant | [5] |
| HCC1954-Par (Lapatinib-sensitive) | HER2+ Breast Cancer | Synergistic with Lapatinib (CI < 1.0) | [2] |
| HCC1954-Res (Lapatinib-resistant) | HER2+ Breast Cancer | Synergistic with Lapatinib (CI < 1.0) | [2] |
| JIMT-1 | HER2+ Breast Cancer | Synergistic with Lapatinib (CI < 1.0) | [2] |
| SKBR3 | HER2+ Breast Cancer | Synergistic with Lapatinib (CI < 1.0) | [2] |
| BT474 | HER2+/ER+ Breast Cancer | Synergistic with Lapatinib (CI < 1.0) | [2] |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-468) | This compound | Significantly slows tumor growth | [1] |
| TNBC Patient-Derived Xenograft (PDX) PEN_175 | This compound | Significant tumor growth inhibition | [5] |
| TNBC Patient-Derived Xenograft (PDX) PEN_061 | This compound | Significant tumor growth inhibition | [5] |
| ER+ Breast Cancer Xenograft | This compound + Fulvestrant | Augmented tumor suppression compared to either agent alone | [2] |
| HER2+ Breast Cancer Xenograft (HCC1954-Par) | SNX631 (a more potent CDK8/19i) + Lapatinib | Almost completely suppressed tumor growth | [2] |
| HER2+ Breast Cancer Xenograft (HCC1954-Res) | SNX631 (a more potent CDK8/19i) + Lapatinib | Almost completely suppressed tumor growth, overcoming resistance | [2] |
| Colon Cancer Liver Metastasis (CT26 syngeneic) | This compound | Suppression of metastatic growth in the liver | |
| Colon Cancer Liver Metastasis (HCT116 xenograft) | This compound | Strong inhibition of hepatic tumor growth | [3] |
Combination Therapy Synergy
| Cancer Model | Combination | Quantitative Synergy | Citation |
| HER2+ Breast Cancer Cell Lines (HCC1954-Par, HCC1954-Res, JIMT-1, SKBR3, BT474) | This compound + Lapatinib | Combination Index (CI) < 1.0 | [2] |
| HER2+ Breast Cancer Cell Lines (HCC1954-Par, HCC1954-Res, JIMT-1, BT474) | This compound + Trastuzumab | CI < 1.0 | [2] |
| SKBR3 (HER2+ Breast Cancer) | This compound + Trastuzumab | Additive effect | [2] |
| TNBC Xenograft | This compound + Doxorubicin | Potentiated tumor-suppressive effect | |
| ER+ Breast Cancer Xenograft | This compound + Fulvestrant | Augmented tumor suppression | [2] |
| TNBC Xenograft (MDA-MB-468) | SNX631 + Everolimus | Complete tumor growth suppression for 150 days | [5] |
| TNBC PDX (PEN_175) | SNX631-6 + Everolimus | Almost complete tumor growth inhibition | [5] |
| TNBC PDX (PEN_061) | SNX631-6 + Everolimus | Delayed tumor regrowth compared to everolimus alone | [5] |
Benchmarking Against Current Cancer Therapies
Triple-Negative Breast Cancer (TNBC)
-
Current Standard of Care: Chemotherapy (e.g., anthracyclines, taxanes), immunotherapy (pembrolizumab for PD-L1 positive tumors), and PARP inhibitors (for patients with BRCA mutations).
-
This compound Positioning: Preclinical data suggests this compound has single-agent activity in TNBC xenografts and can potentiate the effects of chemotherapy like doxorubicin[5]. Furthermore, it shows strong synergy with mTOR and AKT inhibitors, preventing the development of resistance in vivo[4][5]. This suggests a potential role for this compound in combination therapies for TNBC, possibly to overcome resistance to targeted agents.
ER+ Breast Cancer
-
Current Standard of Care: Endocrine therapy (e.g., tamoxifen, aromatase inhibitors, fulvestrant) often in combination with CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib).
-
This compound Positioning: this compound has shown to augment the effects of fulvestrant in ER+ breast cancer xenografts[2]. This suggests a potential for combination strategies with endocrine therapies, possibly in later-line settings or for endocrine-resistant tumors.
HER2+ Breast Cancer
-
Current Standard of Care: HER2-targeted therapies, including monoclonal antibodies (trastuzumab, pertuzumab), antibody-drug conjugates (ADCs) like T-DM1 and trastuzumab deruxtecan, and tyrosine kinase inhibitors (lapatinib, tucatinib).
-
This compound Positioning: this compound demonstrates strong synergy with HER2-targeted agents like lapatinib and trastuzumab in a panel of HER2+ breast cancer cell lines, including those with acquired resistance[2]. In vivo, a more potent CDK8/19 inhibitor, SNX631, in combination with lapatinib, almost completely suppressed tumor growth in both sensitive and resistant models[2]. This highlights a promising strategy for overcoming resistance to HER2-targeted therapies.
Metastatic Colon Cancer
-
Current Standard of Care: Chemotherapy regimens like FOLFIRI or FOLFOX, often combined with targeted agents such as bevacizumab (anti-VEGF) or cetuximab/panitumumab (anti-EGFR for RAS wild-type tumors). Immunotherapy is an option for tumors with high microsatellite instability (MSI-H).
-
This compound Positioning: In preclinical models of colon cancer, this compound has been shown to suppress metastatic growth in the liver[3]. Its mechanism of action, involving the regulation of transcription factors like β-catenin, which is often dysregulated in colon cancer, suggests a potential therapeutic rationale.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Study
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) and/or comparator drugs at the predetermined doses and schedules. The control group should receive the vehicle.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effects.
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits CDK8/19, blocking transcription of key oncogenic pathways.
Experimental Workflows
Caption: Workflow for preclinical evaluation of this compound in vitro and in vivo.
Clinical Trial Snapshot: NCT03065010
-
Title: A Study of this compound in Combination With Fulvestrant or Anastrozole in Patients With ER+, HER2- Advanced Breast Cancer
-
Status: While the clinical trial NCT03065010 has been referenced in several publications as having been initiated, detailed final results, including comprehensive efficacy and adverse event data, are not yet widely available in the public domain as of late 2025. One publication mentioned that although this compound was well-tolerated and resulted in the stabilization of metastases, it was found to be metabolically labile in humans, which may have impacted its further development.
Conclusion
This compound, as a selective CDK8/19 inhibitor, represents a novel approach to cancer therapy by targeting transcriptional regulation. Preclinical evidence demonstrates its potential as a single agent and in combination with standard-of-care therapies across a range of cancer types, most notably in overcoming drug resistance. The synergistic effects observed with targeted therapies in HER2+ breast cancer and with endocrine therapy in ER+ breast cancer are particularly promising. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to address the previously reported metabolic instability. The data presented in this guide provides a foundation for researchers and drug development professionals to assess the positioning of this compound in the current landscape of cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Senexin B Versus Next-Generation CDK8/19 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational CDK8/19 inhibitor Senexin B with its successor, Senexin C, and another next-generation inhibitor, SNX631. The following analysis is based on publicly available preclinical data, summarizing key performance metrics and the experimental methodologies used to generate them.
Cyclin-dependent kinases 8 and 19 (CDK8/19) have emerged as promising targets in oncology. These kinases are components of the Mediator complex, a crucial regulator of gene transcription. Their inhibition can modulate the activity of key oncogenic signaling pathways. This compound was a first-in-class selective CDK8/19 inhibitor to enter clinical trials.[1] However, its development highlighted challenges such as metabolic lability in humans.[1][2] This spurred the development of next-generation compounds, including Senexin C and SNX631, designed for improved potency and pharmacokinetic properties.[1][3]
Comparative Analysis of this compound, Senexin C, and SNX631
This section details the comparative performance of this compound against Senexin C and SNX631, focusing on binding kinetics, metabolic stability, and cellular potency.
Binding Kinetics and Target Engagement
The interaction of an inhibitor with its target is a critical determinant of its biological activity. Key parameters include the dissociation constant (Kd), which reflects binding affinity, and the residence time, which indicates how long the inhibitor remains bound to the target.
A direct comparison of this compound and Senexin C using the KINETICfinder® platform, a TR-FRET-based kinetic assay, revealed that Senexin C has a slightly lower Kd for CDK8 than this compound (1.4 nM vs. 2.0 nM) and a similar Kd for CDK19 (2.9 nM vs. 3.0 nM).[1] Notably, the residence time of Senexin C on both CDK8 and CDK19 was 2-3 times longer than that of this compound, suggesting a more durable target engagement.[1][2] This prolonged interaction is a potential mechanism for the enhanced efficacy of Senexin C.[2]
| Parameter | This compound | Senexin C | Reference |
| CDK8 Kd (nM) | 2.0 | 1.4 | [1] |
| CDK19 Kd (nM) | 3.0 | 2.9 | [1] |
| Residence Time | Baseline | 2-3x longer | [1][2] |
In a separate comparison, SNX631 was found to be 6 to 10 times more potent than this compound in a variety of cell-free and cell-based assays for CDK8/19 inhibition.[4][5] This suggests that SNX631 may have a significantly higher affinity for the target kinases.
Metabolic Stability
A crucial aspect of drug development is ensuring that a compound is not rapidly metabolized and cleared from the body, which can limit its therapeutic window. The metabolic stability of this compound and Senexin C was compared in human hepatocytes, with drug concentrations quantified over time by LC-MS/MS.[1]
The results demonstrated that Senexin C is significantly more metabolically stable than this compound. The intrinsic clearance (Clint) for Senexin C was 0.00639 mL/min/10^6 cells, a marked improvement over this compound's Clint of 0.0198 mL/min/10^6 cells.[1] This indicates that Senexin C is cleared more slowly, a desirable property for a therapeutic agent.[1][3]
| Compound | Intrinsic Clearance (Clint) (mL/min/10^6 cells) | Reference |
| This compound | 0.0198 | [1] |
| Senexin C | 0.00639 | [1] |
Cellular Potency and Durability of Effect
The ultimate test of an inhibitor's effectiveness is its ability to modulate cellular processes. In cell-based assays, Senexin C was more potent than this compound in suppressing the expression of CDK8/19-dependent genes, such as MYC and CXCL8.[1]
Furthermore, drug wash-off experiments were conducted to assess the durability of CDK8/19 inhibition. In cells treated with this compound, the inhibition of target gene expression was completely reversed within 3 hours of removing the drug. In contrast, cells treated with Senexin C showed a much slower recovery, with approximately 30% of the maximal inhibition maintained even 24 hours after wash-off.[1] This sustained cellular activity of Senexin C is consistent with its longer residence time on the target kinases.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the head-to-head comparisons.
KINETICfinder® Binding Kinetics Assay
This assay is a high-throughput, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based platform for measuring binding kinetics.[1]
-
Principle: The assay relies on the displacement of a fluorescent probe from the active site of the kinase by the test compound. The binding of the probe and a labeled anti-tag antibody to the kinase results in a high TR-FRET signal. When a test compound displaces the probe, the TR-FRET signal decreases.
-
Procedure: Recombinant CDK8/Cyclin C or CDK19/Cyclin C complexes are used. The real-time binding and displacement of the fluorescent probe are monitored upon the addition of the test compounds (this compound and Senexin C).
-
Data Analysis: The kinetic parameters, including the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd), are calculated from the real-time binding data. Residence time (1/koff) is then determined.
Hepatocyte Metabolic Stability Assay
This in vitro assay is used to assess the metabolic clearance of a compound.[1]
-
Principle: The rate of disappearance of the parent compound is measured over time when incubated with metabolically active hepatocytes.
-
Procedure:
-
Cryopreserved human hepatocytes are thawed and cultured.
-
The test compounds (this compound and Senexin C) are added to the hepatocyte cultures at a concentration of 2 μM and incubated at 37°C.[1]
-
Aliquots are taken at various time points.
-
The metabolic reaction is stopped by the addition of acetonitrile.
-
The samples are centrifuged, and the supernatant is collected.
-
-
Data Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance (Clint).[1]
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a standard technique for quantifying mRNA levels of specific genes.
-
Principle: The amount of a specific cDNA, reverse transcribed from mRNA, is quantified in real-time during PCR amplification using fluorescent dyes or probes.
-
Procedure:
-
Cells are treated with the test compounds (this compound and Senexin C).
-
Total RNA is extracted from the cells.
-
RNA is reverse transcribed into cDNA.
-
The qPCR reaction is performed using primers specific for the target genes (e.g., MYC, CXCL8) and a fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes, typically normalized to a housekeeping gene.
CDK8/19 Signaling Pathway
CDK8 and CDK19 are key regulators of transcription, influencing a variety of signaling pathways implicated in cancer. They are part of the Mediator complex, which acts as a bridge between transcription factors and RNA Polymerase II. By phosphorylating transcription factors and components of the transcription machinery, CDK8/19 can either activate or repress gene expression. Some of the key pathways influenced by CDK8/19 include STAT, NF-κB, Wnt/β-catenin, and TGF-β signaling.
Conclusion
The head-to-head preclinical data clearly indicates that next-generation CDK8/19 inhibitors, such as Senexin C and SNX631, offer significant advantages over the first-in-class compound, this compound. Senexin C demonstrates improved binding kinetics with a longer residence time, enhanced metabolic stability, and more durable cellular activity. SNX631 shows substantially greater potency. These improvements in the pharmacological profile are crucial for the development of effective and well-tolerated therapeutic agents. For researchers in the field, these findings underscore the importance of optimizing pharmacokinetic and pharmacodynamic properties in the design of kinase inhibitors.
References
- 1. KINETICfinder – Drug Discovery Compound Screening | Enzymlogic [enzymlogic.com]
- 2. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Synergistic Effects of Senexin B with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Senexin B, a potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), has emerged as a promising agent in oncology. Its mechanism of action, primarily through the modulation of transcriptional regulation, makes it a compelling candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various classes of anti-cancer compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design of future pre-clinical and clinical studies.
Synergistic Combinations with Targeted Therapies
HER2 Inhibitors: Lapatinib and Trastuzumab
The combination of this compound with HER2-targeting agents has shown significant promise in overcoming resistance and enhancing therapeutic efficacy in HER2-positive breast cancer.
Quantitative Data Summary:
Studies have demonstrated synergistic interactions between this compound and both lapatinib (a dual tyrosine kinase inhibitor of EGFR and HER2) and trastuzumab (a monoclonal antibody against HER2). The synergy has been quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic effect.
| Cell Line | Combination | Combination Index (CI) | Reference |
| HCC1954 (HER2+) | This compound + Lapatinib | < 1.0 (Synergistic) | [1] |
| SKBR3 (HER2+) | This compound + Lapatinib | < 1.0 (Synergistic) | [1] |
| BT474 (HER2+, ER+) | This compound + Lapatinib | < 1.0 (Synergistic) | [1] |
| JIMT-1 (HER2+) | This compound + Lapatinib | < 1.0 (Synergistic) | [1] |
| HCC1954-Res (Lapatinib-Resistant) | This compound + Lapatinib | < 1.0 (Synergistic) | [1] |
| SKBR3 (HER2+) | This compound + Trastuzumab | Additive | [1] |
| BT474 (HER2+, ER+) | This compound + Trastuzumab | < 1.0 (Synergistic) | [1] |
In Vivo Xenograft Studies:
Signaling Pathways Involved:
The synergistic effects of this compound with HER2 inhibitors are mediated, at least in part, through the modulation of key signaling pathways:
-
PI3K/AKT/mTOR Pathway: The combination of CDK8/19 and HER2 inhibitors has been shown to be dependent on the PI3K/AKT/mTOR pathway.[1]
-
STAT Signaling: The combination therapy leads to the inhibition of STAT1 and STAT3 phosphorylation at serine 727.[1][2]
HER2 and CDK8/19 signaling pathways converge on transcription.
Estrogen Receptor (ER) Antagonists: Fulvestrant
In estrogen receptor-positive (ER+) breast cancer, combining this compound with the ER antagonist fulvestrant demonstrates a synergistic anti-tumor effect.
Quantitative Data Summary:
In Vivo Xenograft Studies:
In a xenograft model of ERα+/ERβ+ breast cancer, the combination of fulvestrant and tamoxifen (another ER modulator) significantly reduced tumor growth compared to single-agent treatment.[3] Fulvestrant treatment alone has been shown to decrease tumor growth in triple-negative breast cancer models that express ERβ.[3] this compound is currently in clinical trials in combination with aromatase inhibitors or fulvestrant for advanced ER-positive breast cancer.[4]
Signaling Pathways Involved:
The synergy between this compound and fulvestrant is linked to the upregulation of Estrogen Receptor Beta (ERβ). Fulvestrant treatment increases ERβ expression, and this effect is crucial for the observed anti-tumor activity in both ERα-positive and some triple-negative breast cancers.[3]
Fulvestrant and this compound combination in ER+ breast cancer.
EGFR Inhibitors: Gefitinib and Erlotinib
Information regarding the synergistic effects of this compound in combination with EGFR inhibitors like gefitinib and erlotinib is limited in publicly available literature. Further research is required to determine if a synergistic relationship exists and to quantify its effects.
Combinations with Conventional Chemotherapy
Currently, there is a lack of publicly available preclinical data on the synergistic effects of this compound when combined with standard chemotherapy agents such as paclitaxel and carboplatin. This represents a significant area for future investigation to broaden the therapeutic applications of CDK8/19 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound, the combination compound, or the combination of both at various concentrations for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each compound and combination. The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Workflow for a typical MTT cell viability assay.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound combinations in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Administer treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise and weigh the tumors. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
This compound demonstrates significant synergistic anti-tumor effects when combined with targeted therapies, particularly HER2 inhibitors and ER antagonists. These combinations have the potential to enhance therapeutic efficacy and overcome drug resistance in specific breast cancer subtypes. The underlying mechanisms involve the modulation of key signaling pathways, including the PI3K/AKT/mTOR and STAT pathways, as well as the regulation of ERβ expression. While the potential for combining this compound with EGFR inhibitors and conventional chemotherapies remains to be fully elucidated, the existing data strongly supports the continued investigation of this compound in combination regimens for cancer therapy. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing future studies to further explore the therapeutic potential of this promising CDK8/19 inhibitor.
References
- 1. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Senexin B Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Senexin B, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), has emerged as a compound of interest in cancer research. Its ability to modulate transcription has been shown to impact various cancer-related signaling pathways. This guide provides a comparative overview of the published findings on this compound, with a focus on presenting the experimental data and methodologies to aid in the assessment of its reproducibility and potential for further development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound and its more potent analog, Senexin C.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| This compound | CDK8 | Kinase Assay | 24-50 nM (IC50) | Varies by assay | [1] |
| CDK8 | Binding Assay | 140 nM (Kd) | Recombinant Protein | ||
| CDK19 | Binding Assay | 80 nM (Kd) | Recombinant Protein | ||
| CDK8/19-dependent transcription | Cell-based reporter assay | 114 nM (IC50) | 293-WT-NFKB-LUC | [2] | |
| Senexin C (SNX631) | CDK8 | Kinase Assay | 3.6 nM (IC50) | Recombinant Protein | [3] |
| CDK8 | Binding Assay | 1.4 nM (Kd) | Recombinant Protein | [3] | |
| CDK19 | Binding Assay | 2.9 nM (Kd) | Recombinant Protein | [3] | |
| CDK8/19-dependent transcription | Cell-based reporter assay | 56 nM (IC50) | 293-NFκB-Luc | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Treatment | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | Orthotopic | 25 mg/kg daily (i.p.) | Sustained inhibition of tumor growth | [1] |
| ER-Positive Breast Cancer | MCF-7 | Xenograft | 100 mg/kg twice daily | Reduced tumor growth | [4] |
| Colon Cancer | HCT116 | Hepatic Metastasis | Not specified | Strong inhibition of hepatic tumor growth | [5] |
| HER2+ Breast Cancer | HCC1954-Par & HCC1954-Res | Xenograft | In combination with lapatinib | Potentiated the effect of lapatinib, almost completely suppressing tumor growth | [6] |
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating gene transcription by RNA polymerase II. By inhibiting CDK8/19, this compound can modulate the expression of genes involved in various signaling pathways implicated in cancer, such as NF-κB, STAT, and TGF-β.
Caption: The inhibitory action of this compound on the CDK8/19-Mediator complex.
Experimental Protocols
In Vitro Cell-Based Assay for CDK8/19 Inhibition
This protocol describes a common method to assess the cellular potency of this compound in inhibiting CDK8/19-mediated transcription.
1. Cell Culture and Seeding:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter (293-NFκB-Luc) are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded into 96-well plates at a density of 3 x 10^4 cells per well and incubated overnight.
2. Compound Treatment:
-
This compound is serially diluted in DMSO and then further diluted in culture medium to the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
The culture medium is removed from the cells and replaced with medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Cells are pre-incubated with the compound for 1 hour.
3. Stimulation and Incubation:
-
Cells are then stimulated with an NF-κB activator, such as TNFα (10 ng/mL), to induce reporter gene expression.
-
The plates are incubated for an additional 6 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
-
After incubation, the luciferase assay reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
5. Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle-treated, TNFα-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for a cell-based luciferase reporter assay.
Murine Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
1. Cell Preparation and Implantation:
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
The cell suspension is subcutaneously or orthotopically injected into the flank or relevant tissue (e.g., mammary fat pad) of immunodeficient mice (e.g., NSG or nude mice).
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly using calipers (Volume = (Length x Width²) / 2).
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
3. Drug Administration:
-
This compound is formulated in an appropriate vehicle for administration (e.g., intraperitoneal injection or oral gavage).
-
The treatment group receives this compound at a specified dose and schedule (e.g., 25 mg/kg, daily).
-
The control group receives the vehicle only.
4. Monitoring and Endpoint:
-
Tumor volume and body weight are monitored throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
5. Data Analysis:
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Comparison with Alternatives
This compound is often compared to its predecessor, Senexin A, and its more potent derivative, Senexin C (also known as SNX631).
-
Senexin A: The initial lead compound, Senexin A, demonstrated the potential of CDK8/19 inhibition. However, this compound was developed as an optimized version with improved potency and selectivity.[7]
-
Senexin C (SNX631): This quinoline-based analog of this compound exhibits even greater potency and metabolic stability.[8] Studies have shown that Senexin C provides a more sustained inhibition of CDK8/19-dependent gene expression compared to this compound.[8] This improved pharmacokinetic and pharmacodynamic profile suggests that Senexin C may have a superior therapeutic window.
Conclusion
References
- 1. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Senexin B
This document provides crucial safety and logistical guidance for the proper disposal of Senexin B (CAS No. 1449228-40-3), a potent inhibitor of cyclin-dependent kinases 8 and 19 (Cdk8/19).[1][2] Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Assessment and Safety Overview
This compound presents conflicting hazard information across different safety data sheets (SDS). For maximum safety, it is imperative to handle and dispose of this compound using the most stringent precautions identified. One SDS classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), a lab coat or impervious clothing, and use a suitable respirator if dust or aerosols may be generated.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Environmental Protection: Prevent release into the environment. Do not allow the substance to enter sewers or surface and ground water.[3][4] Spills should be collected and treated as hazardous waste.[3]
Hazard Classification Summary
The following table summarizes the hazard classifications for this compound from available Safety Data Sheets. Personnel should operate under the assumption that the more hazardous classifications are accurate.
| Hazard Statement | GHS Classification | Source SDS Reference |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | DC Chemicals[3] |
| Very toxic to aquatic life | Acute aquatic toxicity (Category 1) | DC Chemicals[3] |
| Very toxic to aquatic life with long lasting effects | Chronic aquatic toxicity (Category 1) | DC Chemicals[3] |
| Substance not classified | Not Classified | Cayman Chemical[4] |
Disposal Procedures Protocol
This protocol outlines the step-by-step process for the safe disposal of this compound in various forms. All waste generated must be disposed of through an approved hazardous waste disposal facility.
Segregation of this compound Waste
Proper segregation at the point of generation is critical. Use dedicated, clearly labeled, and sealed waste containers.
-
Unused/Expired Solid this compound:
-
Collect the original container with the remaining solid compound.
-
Place the container into a larger, sealable hazardous waste container.
-
Label the outer container as "Hazardous Waste: this compound (Solid), CAS: 1449228-40-3, Aquatic Toxin, Acutely Toxic."
-
-
This compound Solutions (Aqueous and Solvent-Based):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or polyethylene container for organic solvents).
-
Do not mix with incompatible waste streams. this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Label the container as "Hazardous Waste: this compound (Liquid), CAS: 1449228-40-3, Aquatic Toxin, Acutely Toxic" and list all solvent components and their approximate percentages.
-
-
Contaminated Labware and PPE:
-
Sharps: Needles, syringes, or glass pipettes contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Gloves, bench paper, empty vials, and other contaminated disposable materials must be collected in a dedicated hazardous waste bag or container.
-
Label the container/bag as "Hazardous Waste: this compound Contaminated Debris."
-
Waste Collection and Storage
-
Container Management: Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Labeling: All containers must be clearly labeled with their contents as described above.
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from general lab traffic. The storage area should have secondary containment.
Final Disposal
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.
-
Documentation: Complete all necessary waste manifests or disposal forms as required by your institution and local regulations.
-
Regulatory Compliance: The final disposal of this compound waste must comply with all applicable federal, state, and local regulations for hazardous waste.[5] The recommended method is incineration at an approved waste disposal plant.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Senexin B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Senexin B. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Given the conflicting information in available Safety Data Sheets (SDS), with some indicating no specific hazards and others classifying it as harmful and toxic to aquatic life, a cautious approach is strongly recommended[1][2]. Therefore, the following guidelines are based on the more stringent safety recommendations.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. A comprehensive set of PPE should be worn at all times when handling this compound in powder form or in solution.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. Double gloving is recommended. |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Body Protection | Laboratory Coat | A lab coat, preferably with long sleeves and elastic cuffs. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the powder form to avoid dust formation. |
| Clothing | Impervious Clothing | Impervious clothing is advised for full body protection. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood with appropriate exhaust ventilation is highly recommended[2].
-
Ensure a safety shower and eyewash station are readily accessible[2].
-
Keep the container tightly sealed when not in use[2].
2. Donning PPE: The following diagram illustrates the correct sequence for putting on PPE to minimize contamination.
3. Handling this compound:
-
Avoid direct contact with the substance. Do not touch the container or the chemical with bare hands.
-
Prevent the formation of dust and aerosols[2].
-
Use mechanical pipetting devices. Never pipette by mouth[3].
-
Wash hands thoroughly after handling.
4. Storage:
-
Store this compound powder at -20°C[2].
-
Keep away from direct sunlight and sources of ignition[2].
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents[2].
Experimental Workflow Example
The following diagram outlines a general workflow for a cell-based assay using this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant[2]. |
| Contaminated Labware | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
Key Disposal Principles:
-
Do not allow the substance to enter sewers or surface/ground water[1].
-
Collect any spillage and dispose of it as hazardous waste[2].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
1. Doffing PPE: The correct removal of PPE is crucial to prevent cross-contamination.
2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention[2]. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and seek medical advice[2]. |
| Inhalation | Move to fresh air. If not breathing, provide artificial respiration and contact a physician[5]. |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell[2]. Do not induce vomiting. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
